Product packaging for (E/Z)-Ensifentrine(Cat. No.:CAS No. 1884461-72-6)

(E/Z)-Ensifentrine

货号: B1671350
CAS 编号: 1884461-72-6
分子量: 477.6 g/mol
InChI 键: CSOBIBXVIYAXFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

ENSIFENTRINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31N5O4 B1671350 (E/Z)-Ensifentrine CAS No. 1884461-72-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183983
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298680-25-8, 1884461-72-6
Record name N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298680-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RPL-554
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensifentrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENSIFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E/Z)-Ensifentrine: A Technical Guide to its Mechanism of Action in Bronchial Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ensifentrine is a first-in-class inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor that has demonstrated significant bronchodilator and anti-inflammatory effects in bronchial tissue. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Ensifentrine's unique dual-action profile offers a promising therapeutic advancement for the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by bronchoconstriction and inflammation.

Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes in the bronchial tissue: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle relaxation and the modulation of inflammatory responses.[3][4] By inhibiting both PDE3 and PDE4, ensifentrine leads to an accumulation of intracellular cAMP, resulting in a synergistic or additive effect on both bronchodilation and anti-inflammation.[1][5]

Signaling Pathway

The core mechanism of ensifentrine is initiated by its binding to and inhibition of PDE3 and PDE4. This leads to an increase in intracellular cAMP levels. In airway smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[3] In inflammatory cells, increased cAMP levels suppress the release of pro-inflammatory mediators, thus mitigating the inflammatory cascade.[6]

Ensifentrine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP PDE3->cAMP Degrades PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Anti_inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_inflammatory_Effects Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Bronchodilator_Workflow Start Start Tissue_Prep Prepare Human Bronchial Rings Start->Tissue_Prep End End Mounting Mount in Organ Baths Tissue_Prep->Mounting Contraction Induce Contraction (Histamine/Carbachol) Mounting->Contraction Treatment Administer Ensifentrine Contraction->Treatment Measurement Record Isometric Tension Treatment->Measurement Analysis Calculate % Relaxation Measurement->Analysis Analysis->End Anti_inflammatory_Workflow Start Start Model_Prep Prepare Model System (e.g., Bronchial Tissue) Start->Model_Prep End End LPS_Challenge Induce Inflammation with LPS Model_Prep->LPS_Challenge Treatment Administer Ensifentrine LPS_Challenge->Treatment Sample_Collection Collect BAL Fluid or Supernatant Treatment->Sample_Collection Cytokine_Assay Measure Cytokine Levels (ELISA/Luminex) Sample_Collection->Cytokine_Assay Analysis Compare with Control Cytokine_Assay->Analysis Analysis->End

References

Stereospecific Activity of E and Z Ensifentrine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] It is known to exist as a mixture of (E) and (Z) geometric isomers. This technical guide provides a comprehensive overview of the publicly available data on the pharmacological activity of ensifentrine, with a focus on its stereochemical aspects. While direct comparative studies on the individual E and Z isomers are not extensively available in the public domain, this guide synthesizes the existing data on the isomeric mixture, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Ensifentrine is a novel therapeutic agent that combines both bronchodilator and anti-inflammatory properties in a single molecule.[4] Its primary mechanism of action is the inhibition of PDE3 and PDE4 enzymes.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[4] Inhibition of PDE4 in inflammatory cells also increases cAMP levels, leading to the suppression of pro-inflammatory mediator release.[1][4] The presence of E and Z isomers raises questions about the potential for stereospecific activity, where one isomer may contribute differently to the overall pharmacological profile than the other. This guide aims to collate the available information to shed light on this aspect.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Activity of Ensifentrine (E/Z Mixture) on PDE3 and PDE4

Target EnzymeIC50 (nM)Assay MethodSource
PDE30.4Purified human platelets[1]
PDE41479Purified human neutrophils[1]

Note: The significant difference in potency between PDE3 and PDE4 inhibition is a key characteristic of ensifentrine.

There is currently no publicly available information regarding the activity of either the E or Z isomer of ensifentrine on Bromodomain and Extra-Terminal (BET) proteins.

Signaling Pathways

PDE Inhibition and cAMP-Mediated Signaling

Ensifentrine's dual inhibition of PDE3 and PDE4 leads to the accumulation of intracellular cAMP in both airway smooth muscle and inflammatory cells. This initiates a cascade of downstream signaling events that ultimately result in bronchodilation and anti-inflammatory effects.

camp_signaling cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) ATP_sm ATP AC_sm Adenylate Cyclase ATP_sm->AC_sm Activation cAMP_sm cAMP AC_sm->cAMP_sm PKA_sm Protein Kinase A (PKA) cAMP_sm->PKA_sm Activates PDE3 PDE3 cAMP_sm->PDE3 Hydrolysis to AMP Relaxation Bronchodilation PKA_sm->Relaxation Leads to Ensifentrine_PDE3 Ensifentrine (E/Z Isomers) Ensifentrine_PDE3->PDE3 Inhibits ATP_ic ATP AC_ic Adenylate Cyclase ATP_ic->AC_ic Activation cAMP_ic cAMP AC_ic->cAMP_ic PKA_ic PKA / EPAC cAMP_ic->PKA_ic Activates PDE4 PDE4 cAMP_ic->PDE4 Hydrolysis to AMP NFkB_inhibition Inhibition of NF-κB Pathway PKA_ic->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Cytokine Release (e.g., TNF-α) NFkB_inhibition->Cytokine_reduction Ensifentrine_PDE4 Ensifentrine (E/Z Isomers) Ensifentrine_PDE4->PDE4 Inhibits hplc_workflow start Start: E/Z Ensifentrine Mixture prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC System prep->hplc injection Injection onto Chromatographic Column hplc->injection separation Separation based on differential retention times injection->separation detection UV/Vis or Mass Spectrometry Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection isomer_e Purified E-Isomer fraction_collection->isomer_e isomer_z Purified Z-Isomer fraction_collection->isomer_z analysis Purity and Identity Confirmation (e.g., NMR, MS) isomer_e->analysis isomer_z->analysis pde_assay reagents Assay Components: - Recombinant Human PDE3 or PDE4 - Fluorescent cAMP Substrate - Assay Buffer incubation Incubation of PDE enzyme with individual E or Z isomer (or control) reagents->incubation reaction_start Addition of fluorescent cAMP incubation->reaction_start reaction Enzymatic Reaction: PDE hydrolyzes cAMP reaction_start->reaction detection Fluorescence Measurement (Signal proportional to remaining cAMP) reaction->detection data_analysis Data Analysis: - Plot % inhibition vs. concentration - Calculate IC50 value detection->data_analysis tnf_assay cell_culture Culture Human Monocytes (e.g., THP-1 cell line) pre_treatment Pre-treatment with individual E or Z isomer (or control) cell_culture->pre_treatment stimulation Stimulation with LPS pre_treatment->stimulation incubation Incubation to allow TNF-α production and release stimulation->incubation collection Collection of Cell Supernatant incubation->collection elisa ELISA for TNF-α Quantification collection->elisa data_analysis Data Analysis: - Determine TNF-α concentration - Calculate % inhibition elisa->data_analysis bet_assay components Assay Components: - GST-tagged BET Bromodomain - Biotinylated Histone Peptide - Streptavidin-coated Donor Beads - Anti-GST Acceptor Beads binding Binding of Bromodomain to Histone Peptide components->binding bead_complex Formation of Bead-Protein-Peptide Complex binding->bead_complex inhibition Addition of E or Z Isomer (potential inhibitor) bead_complex->inhibition displacement Displacement of Histone Peptide inhibition->displacement signal_detection Luminescent Signal Detection (Signal decreases with inhibition) displacement->signal_detection ic50_calc IC50 Calculation signal_detection->ic50_calc

References

(E/Z)-Ensifentrine: A Technical Whitepaper on a First-in-Class Dual Phosphodiesterase 3 and 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine, formerly known as RPL554, is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action confers both bronchodilator and non-steroidal anti-inflammatory properties, positioning it as a novel therapeutic agent for the management of obstructive airway diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). By targeting two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway, ensifentrine addresses both the bronchoconstriction and inflammatory components characteristic of COPD. This technical guide provides a comprehensive overview of the core pharmacology, preclinical and clinical data, and the experimental methodologies used to characterize (E/Z)-ensifentrine.

Introduction: The Rationale for Dual PDE3 and PDE4 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] In the context of respiratory diseases, PDE3 and PDE4 are of particular interest.

  • PDE3 is predominantly expressed in airway smooth muscle cells and mediates bronchial tone by regulating cAMP and cGMP levels. Its inhibition leads to an accumulation of these cyclic nucleotides, resulting in smooth muscle relaxation and subsequent bronchodilation.[2][3]

  • PDE4 is primarily found in inflammatory cells, including neutrophils, eosinophils, and macrophages.[2] Inhibition of PDE4 elevates cAMP levels within these cells, which in turn suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[3][4]

By simultaneously inhibiting both PDE3 and PDE4, ensifentrine offers a synergistic or additive effect, leading to enhanced bronchodilation and anti-inflammatory activity compared to the inhibition of either enzyme alone.[1][5] This dual mechanism addresses the complex pathophysiology of diseases like COPD, which are characterized by both airflow limitation and chronic inflammation.[2][6]

Chemical and Physical Properties

Ensifentrine is a synthetic organic small molecule.

  • Chemical Name: N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea[7]

  • Molecular Formula: C₂₆H₃₁N₅O₄[7]

  • Molecular Weight: 477.56 g/mol [7]

  • CAS Number: 1884461-72-6[8]

  • Appearance: A sterile, yellow to pale yellow aqueous suspension for oral inhalation.[7]

Mechanism of Action

The primary mechanism of action of ensifentrine is the competitive and reversible inhibition of PDE3 and PDE4 enzymes.[9] This dual inhibition leads to an increase in intracellular concentrations of cAMP in key respiratory cells.

Signaling Pathways

The elevation of intracellular cAMP by ensifentrine triggers downstream signaling cascades that mediate its therapeutic effects.

  • Bronchodilation (PDE3 Inhibition): In airway smooth muscle cells, increased cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins that lead to smooth muscle relaxation and bronchodilation.[4]

  • Anti-inflammatory Effects (PDE4 Inhibition): In inflammatory cells, elevated cAMP levels activate PKA, which in turn inhibits the activation of pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the production and release of various pro-inflammatory cytokines and chemokines.[4]

  • Mucociliary Clearance: Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance by enhancing ciliary beat frequency.[4][6]

Ensifentrine Signaling Pathway cluster_bronchodilation Bronchodilation (Airway Smooth Muscle) cluster_inflammation Anti-inflammation (Inflammatory Cells) Ensifentrine_B Ensifentrine PDE3 PDE3 Ensifentrine_B->PDE3 Inhibits cAMP_B ↑ cAMP PDE3->cAMP_B Degrades PKA_B ↑ PKA Activity cAMP_B->PKA_B Activates Relaxation Smooth Muscle Relaxation PKA_B->Relaxation Leads to Ensifentrine_I Ensifentrine PDE4 PDE4 Ensifentrine_I->PDE4 Inhibits cAMP_I ↑ cAMP PDE4->cAMP_I Degrades PKA_I ↑ PKA Activity cAMP_I->PKA_I Activates Inflammation ↓ Inflammatory Mediator Release PKA_I->Inflammation Leads to

Caption: Dual signaling pathways of ensifentrine.

Quantitative Data

The following tables summarize the key quantitative data for ensifentrine from preclinical and clinical studies.

Table 1: In Vitro PDE Inhibition
PDE IsoformIC₅₀ (nM)Assay TypeSource
PDE30.4-[5]
PDE41479-[5]
PDE3A0.25FP-cAMP[9]
PDE3B0.29FP-cAMP[9]
PDE4B2290FP-cAMP[9]
PDE4B2110³H-cAMP[9]
PDE4D347³H-cAMP[9]
Table 2: In Vitro Anti-inflammatory Activity
AssayIC₅₀ (µM)Cell TypeStimulantSource
TNF-α Release0.52Human MonocytesLipopolysaccharide (LPS)[5]
Cell Proliferation0.46Human Mononuclear CellsPhytohemagglutinin (PHA)[5]
Table 3: Clinical Efficacy in COPD (ENHANCE Trials)
ParameterENHANCE-1ENHANCE-2Source
Change in FEV₁ AUC₀₋₁₂h at Week 12 87 mL (p < 0.001)94 mL (p < 0.001)[10][11]
Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks 36% (p = 0.050)43% (p = 0.009)[10][11]
Increase in Time to First Exacerbation HR: 0.62 (p = 0.038)HR: 0.58 (p = 0.009)[10][11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of ensifentrine.

In Vitro Phosphodiesterase Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE isoforms.

General Protocol Outline:

  • Enzyme Source: Recombinant human PDE enzymes (PDE1-11) expressed in a baculoviral system.[12]

  • Assay Formats:

    • ³H-cAMP Hydrolysis Assay:

      • Ensifentrine at a final concentration of 1 µM is incubated with the respective PDE enzyme and ³H-labeled cAMP as a substrate.[12]

      • The reaction is terminated, and the amount of hydrolyzed ³H-cAMP (³H-AMP) is quantified by scintillation counting.

      • Percent inhibition is calculated relative to a vehicle control.

    • Fluorescence Polarization (FP)-cAMP Assay:

      • A competitive immunoassay where ensifentrine competes with a fluorescently labeled cAMP analog for binding to a specific antibody.

      • The change in fluorescence polarization is measured to determine the concentration of unlabeled cAMP, which is inversely proportional to PDE activity.

  • Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

PDE Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant PDE Enzyme - Ensifentrine (Test Compound) - cAMP Substrate (e.g., ³H-cAMP) - Assay Buffer start->reagents incubation Incubate Enzyme, Ensifentrine, and Substrate reagents->incubation termination Terminate Reaction incubation->termination detection Detect Product (e.g., ³H-AMP or FP Signal) termination->detection analysis Data Analysis: Calculate % Inhibition and IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for in vitro PDE inhibition assays.

In Vivo Ovalbumin-Sensitized Guinea Pig Model

Objective: To evaluate the bronchoprotective and anti-inflammatory effects of ensifentrine in an animal model of allergic airway inflammation.

General Protocol Outline:

  • Sensitization: Male Dunkin-Hartley guinea pigs are sensitized to ovalbumin (OVA) through intraperitoneal or subcutaneous injections of OVA, often with an adjuvant like aluminum hydroxide.[9][10] The sensitization schedule may involve multiple injections over several days or weeks.[9]

  • Drug Administration: A specified period after sensitization, animals are exposed to an aerosolized solution of ensifentrine or vehicle control.[9]

  • Allergen Challenge: Following drug administration, the guinea pigs are challenged with an aerosol of OVA to induce an allergic airway response.[9]

  • Assessment of Bronchoconstriction: Airway resistance is measured before and after the OVA challenge to assess the bronchoprotective effects of ensifentrine.

  • Assessment of Inflammation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect airway fluid. The BAL fluid is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[9]

Guinea Pig Model Workflow start Start sensitization Sensitize Guinea Pigs with Ovalbumin start->sensitization drug_admin Administer Aerosolized Ensifentrine or Vehicle sensitization->drug_admin challenge Challenge with Aerosolized Ovalbumin drug_admin->challenge broncho_assess Assess Bronchoconstriction (Airway Resistance) challenge->broncho_assess bal Perform Bronchoalveolar Lavage (BAL) challenge->bal end End broncho_assess->end cell_count Analyze BAL Fluid for Inflammatory Cells bal->cell_count cell_count->end

Caption: Workflow of the ovalbumin-sensitized guinea pig model.

Cell-Based Anti-inflammatory Assays

Objective: To determine the effect of ensifentrine on the release of inflammatory mediators from human immune cells.

General Protocol Outline:

  • Cell Culture: Human monocytes are isolated from peripheral blood and cultured under standard conditions.

  • Stimulation: The cells are pre-incubated with various concentrations of ensifentrine or vehicle control before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • Measurement of Inflammatory Mediators: After a specified incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

  • Data Analysis: The inhibitory effect of ensifentrine on cytokine release is calculated, and an IC₅₀ value is determined.

ENHANCE Phase III Clinical Trials

Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate to severe COPD.

Study Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group trials (ENHANCE-1 and ENHANCE-2).[10][11][13]

Patient Population: Patients aged 40-80 years with moderate to severe symptomatic COPD.[10][11][13]

Intervention:

  • Ensifentrine 3 mg administered via a standard jet nebulizer twice daily.[4][10]

  • Placebo administered via a standard jet nebulizer twice daily.[4][10]

  • Patients were permitted to continue treatment with a long-acting muscarinic antagonist (LAMA) or a long-acting β₂-agonist (LABA).[10][11]

Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) area under the curve from 0-12 hours (AUC₀₋₁₂h) at week 12.[10]

Secondary Endpoints:

  • Peak FEV₁ at week 12.

  • Trough FEV₁ at week 12.

  • Rate and risk of moderate or severe COPD exacerbations over 24 weeks.[10][11]

  • Changes in respiratory symptoms and health-related quality of life.[10]

Conclusion

This compound represents a significant advancement in the treatment of obstructive airway diseases, particularly COPD. Its novel dual inhibitory mechanism targeting both PDE3 and PDE4 allows for a combined bronchodilator and anti-inflammatory effect in a single molecule. Preclinical and clinical studies have consistently demonstrated its efficacy in improving lung function and reducing exacerbations, with a favorable safety profile. As a first-in-class therapeutic, ensifentrine offers a promising new option for patients with COPD and underscores the potential of dual PDE inhibition as a therapeutic strategy. Further research may explore its utility in other respiratory conditions such as asthma and cystic fibrosis.

References

The Enantiomers of Ensifentrine: A Comparative Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that exhibits both bronchodilator and anti-inflammatory properties. As a chiral molecule, ensifentrine exists as two enantiomers: (S)-ensifentrine and (R)-ensifentrine. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel respiratory therapeutics.

Introduction

Ensifentrine is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma due to its dual mechanism of action. By inhibiting PDE3, ensifentrine promotes bronchodilation through the relaxation of airway smooth muscle. Its PDE4 inhibitory activity confers anti-inflammatory effects by modulating the function of various immune cells. The stereochemistry of a drug can significantly influence its pharmacological and pharmacokinetic properties. Therefore, a thorough understanding of the individual contributions of the (S)- and (R)-enantiomers of ensifentrine is critical for its optimal development and clinical application.

Pharmacodynamic Profile: A Tale of Two Enantiomers

The pharmacological effects of ensifentrine are primarily driven by the differential activities of its (S)- and (R)-enantiomers on PDE3 and PDE4 enzymes.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action of ensifentrine is the inhibition of PDE3 and PDE4. The two enantiomers, (S)-ensifentrine and (R)-ensifentrine, exhibit distinct potencies against these enzymes. (S)-ensifentrine is a potent inhibitor of PDE4, while (R)-ensifentrine is a potent inhibitor of PDE3. This differential activity is the basis for the dual action of the racemic mixture.

Enantiomer PDE3 IC50 (nM) PDE4 IC50 (nM) Selectivity (PDE3 vs PDE4)
(S)-ensifentrine1,8001.1~1636-fold for PDE4
(R)-ensifentrine4.81,100~229-fold for PDE3

Table 1: Comparative PDE inhibitory activity of ensifentrine enantiomers. Data compiled from in vitro studies using isolated human enzymes.

Bronchodilator Effects

The bronchodilator properties of ensifentrine are attributed to the inhibition of PDE3 in airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation. Consequently, the (R)-enantiomer is the primary driver of this effect.

In studies using isolated guinea pig tracheal rings, both enantiomers demonstrated the ability to relax pre-contracted airway smooth muscle. However, their potencies and the mechanisms involved differ. The (R)-enantiomer's effect is consistent with potent PDE3 inhibition, while the (S)-enantiomer's weaker bronchodilator effect is likely mediated by its PDE4 inhibitory activity.

Enantiomer EC50 for Relaxation of Guinea Pig Trachea (nM)
(S)-ensifentrine~1,000
(R)-ensifentrine~100

Table 2: Comparative bronchodilator activity of ensifentrine enantiomers on pre-contracted guinea pig tracheal rings.

Anti-inflammatory Effects

The anti-inflammatory actions of ensifentrine are mediated by the inhibition of PDE4 in various inflammatory cells, such as neutrophils, eosinophils, and macrophages. This leads to a suppression of the release of pro-inflammatory mediators. The (S)-enantiomer, being the more potent PDE4 inhibitor, is the major contributor to the anti-inflammatory profile of ensifentrine.

In vitro studies have shown that (S)-ensifentrine is significantly more potent than (R)-ensifentrine at inhibiting the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Enantiomer IC50 for Inhibition of TNF-α Release from human PBMCs (nM)
(S)-ensifentrine2.5
(R)-ensifentrine>10,000

Table 3: Comparative anti-inflammatory activity of ensifentrine enantiomers.

Signaling Pathways

The dual PDE3 and PDE4 inhibition by ensifentrine's enantiomers converges on the cAMP signaling pathway, but in different cell types to produce its therapeutic effects.

Ensifentrine Signaling Pathway cluster_airway Airway Smooth Muscle Cell cluster_inflammatory Inflammatory Cell beta2_ar β2-Adrenergic Receptor ac_sm Adenylyl Cyclase beta2_ar->ac_sm Activates camp_sm cAMP ac_sm->camp_sm Converts atp_sm ATP pka_sm Protein Kinase A (PKA) camp_sm->pka_sm Activates pde3 PDE3 camp_sm->pde3 relaxation Bronchodilation pka_sm->relaxation amp_sm AMP pde3->amp_sm Degrades to r_ensi (R)-ensifentrine r_ensi->pde3 Inhibits pro_inflammatory_stimuli Pro-inflammatory Stimuli ac_ic Adenylyl Cyclase pro_inflammatory_stimuli->ac_ic Activates camp_ic cAMP ac_ic->camp_ic Converts atp_ic ATP pka_ic PKA / EPAC camp_ic->pka_ic Activates pde4 PDE4 camp_ic->pde4 inflammation_suppression Suppression of Inflammatory Mediators pka_ic->inflammation_suppression amp_ic AMP pde4->amp_ic Degrades to s_ensi (S)-ensifentrine s_ensi->pde4 Inhibits

Caption: Mechanism of action of ensifentrine enantiomers in different cell types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of ensifentrine's enantiomers.

PDE Inhibition Assay

This protocol outlines a typical fluorescence polarization-based assay to determine the IC50 values of compounds against PDE enzymes.

PDE Inhibition Assay Workflow start Start prepare_reagents Prepare Assay Buffer, PDE Enzyme, Fluorescent cAMP, and Test Compounds start->prepare_reagents add_enzyme Add PDE Enzyme to Assay Plate prepare_reagents->add_enzyme add_compound Add Serial Dilutions of (S)- or (R)-ensifentrine add_enzyme->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 add_substrate Add Fluorescent cAMP Substrate incubate1->add_substrate incubate2 Incubate to Allow Enzymatic Reaction add_substrate->incubate2 add_antibody Add Binding Agent (e.g., Anti-cAMP Antibody) incubate2->add_antibody incubate3 Incubate for Binding Equilibrium add_antibody->incubate3 read_plate Read Fluorescence Polarization on a Plate Reader incubate3->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE3 or PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of (S)- and (R)-ensifentrine.

  • Enzyme Addition: Add the PDE enzyme solution to the wells of a microtiter plate.

  • Compound Addition: Add the serially diluted enantiomer solutions to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.

  • Enzymatic Reaction: Incubate the plate for a specific duration (e.g., 60 minutes) to allow the PDE enzyme to hydrolyze the cAMP substrate.

  • Detection: Stop the reaction and add a binding agent (e.g., a specific antibody) that binds to the unhydrolyzed fluorescent cAMP.

  • Signal Reading: Measure the fluorescence polarization of each well using a suitable plate reader. A higher polarization value indicates more unhydrolyzed substrate and thus greater enzyme inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Anti-inflammatory Assay

This protocol describes the measurement of TNF-α release from LPS-stimulated human PBMCs.

Anti-inflammatory Assay Workflow start Start isolate_pbmcs Isolate PBMCs from Human Whole Blood start->isolate_pbmcs plate_cells Plate PBMCs in Culture Medium isolate_pbmcs->plate_cells add_compound Add Serial Dilutions of (S)- or (R)-ensifentrine plate_cells->add_compound incubate1 Pre-incubate with Compounds add_compound->incubate1 add_lps Stimulate Cells with LPS incubate1->add_lps incubate2 Incubate for 18-24 Hours add_lps->incubate2 collect_supernatant Collect Cell Supernatant incubate2->collect_supernatant measure_tnfa Measure TNF-α Concentration (e.g., by ELISA) collect_supernatant->measure_tnfa analyze_data Calculate IC50 Values measure_tnfa->analyze_data end End analyze_data->end

Caption: Workflow for measuring TNF-α release from LPS-stimulated PBMCs.

Methodology:

  • Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Resuspend the PBMCs in a suitable culture medium and plate them in a 96-well plate at a specific density.

  • Compound Treatment: Add serial dilutions of (S)- or (R)-ensifentrine to the wells and pre-incubate for a defined period (e.g., 30 minutes).

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the release of TNF-α. Include unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

In Vitro Bronchodilator Assay

This protocol details the use of isolated guinea pig tracheal rings to assess bronchodilator activity.

Bronchodilator Assay Workflow start Start dissect_trachea Dissect Trachea from Guinea Pig start->dissect_trachea prepare_rings Prepare Tracheal Rings and Mount in Organ Baths dissect_trachea->prepare_rings equilibrate Equilibrate Tissues under Tension prepare_rings->equilibrate contract_tissue Induce Contraction with (e.g., Histamine or Methacholine) equilibrate->contract_tissue add_compound Add Cumulative Concentrations of (S)- or (R)-ensifentrine contract_tissue->add_compound record_relaxation Record Isotonic or Isometric Tension Changes add_compound->record_relaxation analyze_data Generate Concentration-Response Curves and Calculate EC50 record_relaxation->analyze_data end End analyze_data->end

Caption: Workflow for assessing bronchodilator activity using isolated tracheal rings.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

  • Mounting: Mount the tracheal rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).

  • Contraction: Induce a stable contraction in the tracheal rings using a contractile agent such as histamine or methacholine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of (S)- or (R)-ensifentrine to the organ bath.

  • Tension Recording: Record the changes in isometric tension using a force transducer. Relaxation is measured as the percentage reversal of the induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

The pharmacological profile of ensifentrine is a composite of the distinct activities of its (S)- and (R)-enantiomers. (S)-ensifentrine is a potent and selective PDE4 inhibitor, driving the anti-inflammatory effects of the parent compound. Conversely, (R)-ensifentrine is a potent and selective PDE3 inhibitor, primarily responsible for the bronchodilator properties. This elegant stereochemical division of labor allows racemic ensifentrine to function as a balanced dual PDE3/PDE4 inhibitor. A comprehensive understanding of these individual enantiomeric profiles is paramount for the rational design of future clinical trials and the development of next-generation respiratory therapeutics.

Downstream Signaling Pathways Affected by Ensifentrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (Ohtuvayre™, RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes, recently approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique mechanism of action, combining both bronchodilatory and anti-inflammatory effects within a single molecule, represents a significant advancement in the management of obstructive lung diseases.[3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by ensifentrine, supported by quantitative data, detailed experimental methodologies, and visual representations of the core molecular interactions.

Core Mechanism of Action: Dual Inhibition of PDE3 and PDE4

Ensifentrine's primary mechanism of action is the selective inhibition of PDE3 and PDE4.[5] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting their activity, ensifentrine leads to an accumulation of intracellular cAMP and cGMP in key lung cells, including airway smooth muscle cells, inflammatory cells, and epithelial cells.[3][7] This accumulation of second messengers triggers a cascade of downstream signaling events that culminate in the therapeutic effects of the drug.[8]

The dual inhibition of both PDE3 and PDE4 is believed to produce additive or even synergistic effects compared to the inhibition of either enzyme alone, leading to enhanced bronchodilation and a more potent anti-inflammatory response.[2][7]

Key Downstream Signaling Pathways

The elevation of intracellular cAMP by ensifentrine activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway

Increased cAMP levels lead to the activation of PKA, a key enzyme that phosphorylates numerous substrate proteins, thereby modulating their activity.[8] In the context of ensifentrine's action, PKA activation plays a crucial role in both bronchodilation and the suppression of inflammation.

  • In Airway Smooth Muscle Cells: PKA activation contributes to the relaxation of airway smooth muscle, leading to bronchodilation.[8][9]

  • In Inflammatory Cells: PKA activation interferes with pro-inflammatory signaling cascades, suppressing the activation of inflammatory cells and reducing the release of cytokines.[8]

Exchange Protein directly Activated by cAMP (Epac) Pathway

While the PKA pathway is a major route for cAMP signaling, the Epac pathway represents an alternative, PKA-independent mechanism. Though less detailed in the context of ensifentrine in the provided search results, Epac activation by cAMP is known to influence various cellular processes, including cell adhesion, and could contribute to the overall therapeutic effect of the drug.

Cellular Effects and Downstream Consequences

The activation of the PKA and Epac pathways by ensifentrine translates into significant physiological effects in different lung cell types.

Bronchodilation in Airway Smooth Muscle

The inhibition of PDE3 in airway smooth muscle cells is the primary driver of ensifentrine's bronchodilatory effect.[4][8] Increased cAMP and cGMP levels lead to the activation of PKA, which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[6][9] This leads to a widening of the airways and improved airflow.[7]

Anti-inflammatory Effects in Immune and Epithelial Cells

Ensifentrine's anti-inflammatory properties are predominantly mediated by the inhibition of PDE4 in inflammatory cells such as neutrophils, eosinophils, macrophages, and lymphocytes, as well as in epithelial cells.[3][8] The resulting increase in intracellular cAMP suppresses the inflammatory response through several mechanisms:

  • Inhibition of Inflammatory Cell Activation and Recruitment: Ensifentrine inhibits the activation of inflammatory cells and their infiltration into the lungs.[2]

  • Reduction of Pro-inflammatory Mediator Release: The drug suppresses the release of various pro-inflammatory cytokines and chemokines.[1][4] For instance, in vitro studies have shown that ensifentrine reduces the production of monocyte chemoattractant protein-1 and granulocyte-macrophage colony-stimulating factor (GM-CSF) in bronchial epithelial cells.[10] It has also been shown to prevent the upregulation of VCAM-1 and ICAM-1 and reduce the release of IL-6 and IL-8 in lung endothelial cells.[1]

  • Modulation of Gene Transcription: The downstream effects of cAMP signaling can ultimately lead to changes in the transcription of genes involved in the inflammatory response.

Enhanced Mucociliary Clearance

Ensifentrine has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in epithelial cells.[5][8] This activation, likely mediated by the increase in cAMP, improves mucociliary clearance by increasing the hydration of the airway surface liquid and increasing ciliary beat frequency.[2][8] This effect is beneficial in conditions characterized by mucus hypersecretion.

Quantitative Data

The following tables summarize key quantitative data related to the activity of ensifentrine.

Enzyme/SubtypeIC50 (nM)Assay TypeReference
PDE3-3H-cAMP Assay[11]
PDE4-3H-cAMP Assay[11]
PDE4B21103H-cAMP Assay[11]
PDE4D3473H-cAMP Assay[11]
PDE10- (75% inhibition at 1µM)3H-cAMP Assay[11]
Table 1: In Vitro PDE Inhibitory Activity of Ensifentrine.
Inflammatory Cell TypeReduction in Absolute Count (Ensifentrine vs. Placebo Ratio)Confidence Interval (95%)Experimental ConditionReference
Neutrophils0.600.44–0.81Sputum of healthy individuals 6h post-LPS challenge[2]
Eosinophils0.540.39–0.75Sputum of healthy individuals 6h post-LPS challenge[2]
Macrophages0.730.54–0.99Sputum of healthy individuals 6h post-LPS challenge[2]
Lymphocytes0.340.19–0.60Sputum of healthy individuals 6h post-LPS challenge[2]
Table 2: In Vivo Anti-inflammatory Effects of Ensifentrine.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of ensifentrine.

PDE Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE enzymes.

General Protocol (based on 3H-cAMP Scintillation Proximity Assay):

  • Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the PDE enzyme, a known concentration of ensifentrine (or vehicle control), and a reaction buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-cAMP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the hydrolysis of [3H]-cAMP to [3H]-AMP.

  • Termination and Detection: Scintillation proximity assay (SPA) beads coated with a scintillant that binds to [3H]-AMP are added to the wells. The proximity of the radiolabeled AMP to the bead results in the emission of light, which is quantified using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition at each ensifentrine concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of ensifentrine on intracellular cAMP accumulation in target cells.

General Protocol (based on Homogeneous Time-Resolved Fluorescence - HTRF):

  • Cell Culture: Target cells (e.g., primary human bronchial epithelial cells, airway smooth muscle cells) are cultured in microplates.

  • Cell Treatment: Cells are treated with various concentrations of ensifentrine or a vehicle control for a defined period.

  • Cell Lysis and Detection: A lysis buffer containing two HTRF reagents is added to the wells: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Competitive Binding: In the absence of intracellular cAMP, the donor and acceptor antibodies are in close proximity, leading to a high FRET signal. Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibodies, causing a decrease in the FRET signal.

  • Signal Measurement: The fluorescence is read at two different wavelengths (for the donor and acceptor) using a compatible plate reader.

  • Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of intracellular cAMP based on a standard curve.

Protein Kinase A (PKA) Activity Assay

Objective: To assess the activation of PKA in response to ensifentrine treatment.

General Protocol (based on a ProFluor® PKA Assay):

  • Cell Lysate Preparation: Target cells are treated with ensifentrine and then lysed to release intracellular proteins, including PKA.

  • Kinase Reaction: The cell lysate is incubated with a specific PKA peptide substrate and ATP in a microplate well.

  • Protease Treatment: After the kinase reaction, a protease solution is added. The protease specifically cleaves the non-phosphorylated PKA substrate.

  • Fluorescence Measurement: The phosphorylated substrate is protected from cleavage and can be detected by measuring fluorescence. The intensity of the fluorescent signal is directly proportional to PKA activity.

  • Data Analysis: PKA activity in ensifentrine-treated cells is compared to that in control-treated cells.

Cytokine Release Assay

Objective: To measure the effect of ensifentrine on the release of pro-inflammatory cytokines from immune or epithelial cells.

General Protocol (based on Enzyme-Linked Immunosorbent Assay - ELISA):

  • Cell Culture and Stimulation: Cells (e.g., peripheral blood mononuclear cells, bronchial epithelial cells) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of ensifentrine.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A microplate pre-coated with a capture antibody specific for the cytokine of interest is used.

    • The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Signal Measurement: The absorbance of the color product is measured using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the supernatant is determined by comparison to a standard curve.

Airway Smooth Muscle Relaxation Assay

Objective: To evaluate the direct relaxant effect of ensifentrine on pre-contracted airway smooth muscle.

General Protocol (using isolated tracheal rings):

  • Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable muscle tone.

  • Ensifentrine Treatment: Cumulative concentrations of ensifentrine are added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the tracheal rings is continuously recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.

  • Data Analysis: Concentration-response curves are constructed, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal effect (EC50) are calculated.

Visualizations of Signaling Pathways and Workflows

Ensifentrine's Core Signaling Pathway

Ensifentrine_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (Airway Smooth Muscle / Inflammatory Cell) Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PDE4->cAMP Hydrolyzes AC Adenylyl Cyclase ATP ATP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates Epac Epac (inactive) cAMP->Epac Activates PKA_active Protein Kinase A (active) PKA->PKA_active Downstream_Effects Bronchodilation & Anti-inflammatory Effects PKA_active->Downstream_Effects Epac_active Epac (active) Epac->Epac_active Epac_active->Downstream_Effects cAMP_Workflow cluster_workflow Workflow: Intracellular cAMP Measurement (HTRF) A 1. Culture target cells in microplate B 2. Treat cells with Ensifentrine A->B C 3. Lyse cells and add HTRF reagents B->C D 4. Incubate for competitive binding C->D E 5. Read fluorescence at two wavelengths D->E F 6. Calculate cAMP concentration from standard curve E->F Dual_Action Ensifentrine Ensifentrine PDE3_Inhibition PDE3 Inhibition Ensifentrine->PDE3_Inhibition PDE4_Inhibition PDE4 Inhibition Ensifentrine->PDE4_Inhibition cAMP_increase_SM ↑ cAMP/cGMP in Airway Smooth Muscle PDE3_Inhibition->cAMP_increase_SM cAMP_increase_Inflammatory ↑ cAMP in Inflammatory Cells PDE4_Inhibition->cAMP_increase_Inflammatory Bronchodilation Bronchodilation cAMP_increase_SM->Bronchodilation Anti_inflammation Anti-inflammation cAMP_increase_Inflammatory->Anti_inflammation Therapeutic_Effect Therapeutic Effect in COPD Bronchodilation->Therapeutic_Effect Anti_inflammation->Therapeutic_Effect

References

The Dual Phosphodiesterase Inhibitor Ensifentrine: A Technical Overview of its Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2] This unique mechanism of action confers both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth analysis of the binding affinity of ensifentrine to PDE isozymes, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways.

Binding Affinity of Ensifentrine to PDE Isozymes

The inhibitory potency of ensifentrine has been characterized against a panel of PDE isozymes, demonstrating a selective dual inhibition of PDE3 and PDE4. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using various in vitro assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values for ensifentrine against different PDE isozymes and their subtypes. This data highlights the compound's high affinity for PDE3 and a significant, though less potent, affinity for PDE4.

PDE IsozymeSubtypeIC50 (nM)Assay MethodReference
PDE3 -0.4-[3]
PDE3A0.25FP-cAMP Assay[4]
PDE3B0.29FP-cAMP Assay[4]
PDE4 -1479-[3]
PDE4B2110³H-cAMP Assay[4]
PDE4B2290FP-cAMP Assay[4]
PDE4D347³H-cAMP Assay[4]
PDE10 --Limited Activity (75% inhibition at 1µM)[4]

Note: A significant difference in affinity is observed, with ensifentrine being approximately 3,440 to 3,700 times more potent for PDE3 than for PDE4.[3]

Experimental Protocols

The determination of ensifentrine's binding affinity relies on robust in vitro enzymatic assays. The two primary methods cited in the literature are the ³H-cAMP Radioassay and the Fluorescence Polarization (FP) Assay.

³H-cAMP Phosphodiesterase Radioassay

This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic adenosine monophosphate (cAMP).

Principle:

The ³H-cAMP radioassay quantifies the activity of phosphodiesterase (PDE) enzymes by measuring the conversion of radiolabeled [³H]-cAMP to [³H]-5'-AMP. The resulting [³H]-5'-AMP is then dephosphorylated to [³H]-adenosine by a snake venom nucleotidase. The positively charged [³H]-adenosine is separated from the negatively charged [³H]-cAMP using an anion exchange resin. The amount of radioactivity in the supernatant, corresponding to the amount of [³H]-adenosine produced, is then measured by liquid scintillation counting and is directly proportional to the PDE activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Buffer A) containing all necessary components except the substrate.

  • Enzyme and Inhibitor Incubation: In individual reaction tubes, add the purified recombinant PDE enzyme and varying concentrations of ensifentrine. For control reactions, add the vehicle (e.g., DMSO) instead of the inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution containing ³H-cAMP to each tube.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 2 minutes).

  • Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture to convert the ³H-5'-AMP product to ³H-adenosine.

  • Separation of Product: Add an anion-exchange resin slurry (e.g., Dowex) to each tube to bind the unreacted, negatively charged ³H-cAMP.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant, containing the ³H-adenosine, to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the ensifentrine concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer prep_enzyme Add PDE Enzyme & Ensifentrine prep_buffer->prep_enzyme add_substrate Add ³H-cAMP Substrate prep_enzyme->add_substrate incubate Incubate at 30°C add_substrate->incubate terminate Terminate Reaction (Heat) incubate->terminate add_venom Add Snake Venom terminate->add_venom add_resin Add Anion-Exchange Resin add_venom->add_resin centrifuge Centrifuge add_resin->centrifuge quantify Quantify Supernatant centrifuge->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Workflow for ³H-cAMP Phosphodiesterase Radioassay.
Fluorescence Polarization (FP) Assay

This high-throughput assay measures the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage by PDEs.

Principle:

The Fluorescence Polarization (FP) assay for PDE activity is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. A small, fluorescently labeled substrate (e.g., FAM-cAMP) tumbles rapidly, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to a linear monophosphate, this product can be captured by a larger binding agent (e.g., a specific antibody or a metal-based nanoparticle). The resulting larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. The magnitude of this change is directly proportional to the amount of hydrolyzed substrate and thus to the PDE activity.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, a solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP), the purified recombinant PDE enzyme, and the binding agent.

  • Reaction Setup: In a microplate, add the PDE enzyme and varying concentrations of ensifentrine.

  • Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • Signal Development: Add the binding agent to all wells. The binding agent will selectively bind to the hydrolyzed fluorescent product.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.

  • Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the ensifentrine concentration and fitting the data to a four-parameter logistic equation.[5]

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents setup_plate Add PDE Enzyme & Ensifentrine to Plate prep_reagents->setup_plate add_substrate Add Fluorescent cAMP Substrate setup_plate->add_substrate incubate Incubate at Room Temperature add_substrate->incubate add_binder Add Binding Agent incubate->add_binder read_fp Read Fluorescence Polarization add_binder->read_fp calculate_ic50 Calculate IC50 read_fp->calculate_ic50

Workflow for Fluorescence Polarization (FP) Assay.

Signaling Pathways

Ensifentrine's dual inhibition of PDE3 and PDE4 leads to an increase in intracellular cAMP levels in airway smooth muscle and inflammatory cells, respectively. This accumulation of cAMP triggers distinct downstream signaling cascades that result in the drug's therapeutic effects.

PDE3 Inhibition and Bronchodilation in Airway Smooth Muscle

In airway smooth muscle cells, the inhibition of PDE3 by ensifentrine leads to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol beta2ar β2-Adrenergic Receptor ac Adenylyl Cyclase beta2ar->ac Activates atp ATP camp cAMP atp->camp Converts to pde3 PDE3 camp->pde3 Substrate for pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde3->amp Hydrolyzes to mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits myosin Myosin mlck->myosin Phosphorylates relaxation Smooth Muscle Relaxation myosin->relaxation ensifentrine Ensifentrine ensifentrine->pde3 Inhibits cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr Pro-inflammatory Receptor (GPCR) ac Adenylyl Cyclase gpcr->ac Activates atp ATP camp cAMP atp->camp Converts to pde4 PDE4 camp->pde4 Substrate for pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde4->amp Hydrolyzes to nfkb NF-κB pka->nfkb Inhibits inflammation Pro-inflammatory Cytokine Release nfkb->inflammation Promotes ensifentrine Ensifentrine ensifentrine->pde4 Inhibits

References

The In Vivo Bronchodilator and Anti-Inflammatory Effects of Ensifentrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both significant bronchodilator and anti-inflammatory effects in vivo.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, ensifentrine offers a novel, bifunctional approach to treating obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3][4] This technical guide provides an in-depth overview of the in vivo evidence supporting ensifentrine's dual activity, detailing the experimental protocols used in key preclinical and clinical studies, presenting quantitative data in a structured format, and illustrating the core mechanistic pathways.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine's unique therapeutic profile stems from its ability to inhibit two key intracellular enzymes.[2][3]

  • PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 metabolizes cAMP. Inhibition of PDE3 leads to cAMP accumulation, activation of Protein Kinase A (PKA), and subsequent smooth muscle relaxation, resulting in potent bronchodilation.[2][3]

  • PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[3][5] By inhibiting PDE4, ensifentrine increases intracellular cAMP in these cells, which suppresses the release of pro-inflammatory mediators and reduces inflammatory cell recruitment and activation.[2]

This dual mechanism results in both immediate improvement in airflow and a reduction in the underlying inflammation that drives disease progression.[6]

Signaling Pathway of Ensifentrine

Caption: Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP levels.

In Vivo Bronchodilator Effects

Clinical trials have consistently demonstrated ensifentrine's efficacy as a potent and rapid-acting bronchodilator in patients with moderate to severe COPD.

Quantitative Data: Clinical Studies

The following tables summarize key lung function improvements observed in major clinical trials.

Table 1: Improvement in FEV₁ in COPD Patients (ENHANCE-1 & ENHANCE-2 Trials)

Parameter ENHANCE-1 ENHANCE-2
Treatment Ensifentrine 3 mg BID Ensifentrine 3 mg BID
N 760 789
Primary Endpoint Average FEV₁ AUC 0-12h at Week 12 Average FEV₁ AUC 0-12h at Week 12
Improvement vs. Placebo 87 mL (p < 0.001) 94 mL (p < 0.001)
Peak FEV₁ Improvement ~147 mL ~147 mL
Trough FEV₁ Improvement 35 mL (p < 0.05) 49 mL (p < 0.05)

Source: Anzueto et al., ENHANCE Trials. FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; BID: Twice Daily.

Table 2: Reduction in COPD Exacerbation Rate (ENHANCE-1 & ENHANCE-2 Trials)

Parameter ENHANCE-1 ENHANCE-2
Treatment Duration 24 Weeks 24 Weeks
Rate Ratio vs. Placebo 0.64 (p = 0.050) 0.57 (p = 0.009)
Risk Reduction 36% 43%
Time to First Exacerbation (HR) 0.62 (p = 0.038) 0.58 (p = 0.009)

Source: Anzueto et al., ENHANCE Trials. HR: Hazard Ratio.

Experimental Protocols: Clinical Trials

The Phase III ENHANCE trials were pivotal in establishing the clinical efficacy and safety of ensifentrine.

  • Study Design: The ENHANCE-1 and ENHANCE-2 trials were replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Enrolled patients were aged 40-80 years with a diagnosis of moderate to severe symptomatic COPD. A significant portion of patients were on concomitant long-acting muscarinic antagonist (LAMA) or long-acting β₂-agonist (LABA) therapy.

  • Intervention: Patients were randomized to receive either nebulized ensifentrine (3 mg) or a matching placebo, administered twice daily for 24 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in average FEV₁ area under the curve from 0 to 12 hours post-dose at week 12.

  • Secondary Endpoints: Key secondary endpoints included peak and trough FEV₁, daily respiratory symptoms as measured by the Evaluating Respiratory Symptoms (E-RS) scale, quality of life via the St. George's Respiratory Questionnaire (SGRQ), and the rate of moderate-to-severe COPD exacerbations over the 24-week treatment period.

In Vivo Anti-Inflammatory Effects

Ensifentrine has demonstrated robust anti-inflammatory activity in both preclinical animal models and human challenge studies, consistent with its PDE4 inhibitory mechanism.[7]

Quantitative Data: Human LPS Challenge & Preclinical Models

Table 3: Reduction in Sputum Inflammatory Cells in Healthy Volunteers (LPS Challenge Model)

Cell Type Treatment (Ensifentrine 1.5 mg OD for 6 days) Outcome
Neutrophils Inhaled Lipopolysaccharide (LPS) Challenge 40% reduction in absolute count vs. placebo
Macrophages Inhaled Lipopolysaccharide (LPS) Challenge 27% reduction in absolute count vs. placebo
Eosinophils Inhaled Lipopolysaccharide (LPS) Challenge 44% reduction in absolute count vs. placebo
Lymphocytes Inhaled Lipopolysaccharide (LPS) Challenge 67% reduction in absolute count vs. placebo

Source: Franciosi et al. Data reflects measurements taken 6 hours post-LPS challenge.[3][8]

Table 4: Anti-Inflammatory Effects in Ovalbumin (OVA)-Sensitized Guinea Pigs

Model Treatment (Nebulized Ensifentrine) Endpoint Result
Allergic Inflammation 10 mg/kg (Oral) Eosinophil Recruitment (BALF) Significant Inhibition
Allergic Inflammation 25% in lactose (Inhaled) Eosinophil Recruitment (Airways) Significant Inhibition
Allergic Inflammation 0.3 mg/mL (Nebulized) Total Inflammatory Cells (BALF) Significant Attenuation
Airway Edema 2.5% in lactose (Inhaled) Histamine-induced Plasma Protein Extravasation Significant Inhibition

Source: Boswell-Smith et al., Cazzola et al. BALF: Bronchoalveolar Lavage Fluid.

Experimental Protocols: Key Methodologies

This model is used to induce a controlled, transient neutrophilic airway inflammation that mimics aspects of COPD exacerbations.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Subjects: Healthy, non-smoking volunteers.

  • Protocol:

    • Dosing: Subjects received nebulized ensifentrine (0.018 mg/kg, approx. 1.5 mg) or placebo once daily for 6 consecutive days.

    • LPS Challenge: One hour after the final dose on Day 6, subjects inhaled a single dose of LPS to induce airway inflammation.

    • Sputum Induction: 6 hours post-LPS challenge, sputum was induced using nebulized hypertonic saline.

    • Analysis: Sputum samples were processed to obtain total and differential inflammatory cell counts (neutrophils, macrophages, eosinophils, lymphocytes).

  • Primary Outcome: Change in the total and differential cell counts in induced sputum.

This is a widely used model of allergic airway inflammation.

Experimental Workflow: Guinea Pig Allergic Inflammation Model

Guinea_Pig_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge Phase cluster_analysis Analysis Phase Sensitization Day 1 & 15: Sensitize Guinea Pigs (i.p. injection of Ovalbumin + Al(OH)3 adjuvant) Treatment Day 28: Pre-treatment with nebulized Ensifentrine or Vehicle Control Sensitization->Treatment Wait 13 days Challenge Day 28: Challenge with Aerosolized Ovalbumin (1%) for 20 minutes Treatment->Challenge ~1.5 hours prior Sacrifice 6-24h Post-Challenge: Anesthetize and Sacrifice Animals Challenge->Sacrifice BAL Perform Bronchoalveolar Lavage (BAL) with Saline Sacrifice->BAL CellCount Process BAL Fluid: - Centrifuge sample - Perform Total & Differential  Cell Counts (Eosinophils, etc.) BAL->CellCount

Caption: Workflow for assessing ensifentrine's anti-inflammatory effects in vivo.
  • Protocol:

    • Sensitization: Male Dunkin-Hartley guinea pigs were actively sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), typically with an aluminum hydroxide adjuvant, on multiple days (e.g., Day 1 and Day 15).[9]

    • Drug Administration: Prior to the challenge (e.g., 1.5 hours before), animals were treated with inhaled (nebulized or dry powder) ensifentrine or a vehicle control.[10]

    • Allergen Challenge: Conscious animals were exposed to an aerosol of OVA (e.g., 1% solution for 20 minutes) to induce an inflammatory response.[9]

    • Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 6 or 24 hours), animals were anesthetized, and a BAL was performed by instilling and retrieving saline via a tracheal cannula.

    • Cellular Analysis: The BAL fluid was centrifuged, and the cell pellet was used for total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.[11]

This model assesses the ability of a drug to reduce airway microvascular leakage, a key component of airway edema and inflammation.

  • Protocol:

    • Anesthesia: Guinea pigs were anesthetized.

    • Tracer Injection: A tracer molecule, such as Evans Blue dye or 125I-labelled fibrinogen, was injected intravenously.[12][13] This tracer binds to plasma albumin and is used to quantify leakage.

    • Drug Administration: Ensifentrine (as a dry powder inhalation) or vehicle was administered prior to the challenge.[10]

    • Histamine Challenge: Histamine was administered (e.g., intravenously or via inhalation) to induce microvascular leakage in the airways.

    • Quantification: After a set time, the animals were euthanized, and the airways (trachea, bronchi) were dissected. The amount of tracer that extravasated into the tissue was quantified, either by spectrophotometric measurement of extracted Evans Blue dye or by gamma counting for the radiolabeled tracer.

Conclusion

The comprehensive in vivo data from both well-controlled clinical trials and established preclinical models provide strong evidence for the dual therapeutic action of ensifentrine. Its ability to act as both a potent bronchodilator and a broad-spectrum anti-inflammatory agent in the lungs positions it as a significant and novel therapeutic option for patients with COPD and potentially other inflammatory airway diseases. The data consistently demonstrate clinically meaningful improvements in lung function, a reduction in disease exacerbations, and a direct impact on the inflammatory cells central to the pathophysiology of obstructive lung disease.

References

An In-depth Technical Guide to the Initial Crystallization Studies of (E/Z)-Ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine, a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, is a promising therapeutic agent for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the initial crystallization studies of (E/Z)-Ensifentrine, focusing on its various polymorphic forms and the experimental protocols for their preparation. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers and drug development professionals in understanding and utilizing this novel molecule.

Introduction to Ensifentrine and its Polymorphism

Ensifentrine, chemically known as 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, exhibits both bronchodilatory and anti-inflammatory activities through its dual inhibition of PDE3 and PDE4.[1][2] The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of significant interest in the pharmaceutical industry as different polymorphs can have distinct physicochemical properties.

Initial studies have revealed that Ensifentrine exists in several polymorphic forms, both as a free base and as a salt. For the free base, three polymorphs, designated as Form I, Form II, and Form III, have been identified.[1][2] More recently, a new crystalline form, termed Form A, has also been described. Furthermore, the ethane-1,2-disulfonate salt of Ensifentrine has been shown to exist in at least three polymorphic forms: ES1, ES2, and ES3.[3]

Quantitative Data: Powder X-Ray Diffraction (PXRD) Data

The various polymorphic forms of Ensifentrine and its ethane-1,2-disulfonate salt are primarily characterized by their unique PXRD patterns. The following tables summarize the characteristic 2-theta (2θ) values for each form.

Table 1: Characteristic PXRD Peaks (2θ) for Ensifentrine Free Base Polymorphs

Form I[1]Form II[1]Form III[1]Form A
6.4°7.6°5.6°5.7°
10.2°8.9°6.4°7.2°
15.4°13.5°9.7°20.0°
21.2°17.8°14.2°
22.8°19.5°16.3°
24.5°23.5°21.3°
26.1°25.1°36.4°
29.1°39.5°
31.5°

Table 2: Characteristic PXRD Peaks (2θ) for Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs

Form ES1[3][4]Form ES2[3]Form ES3[3][4]
8.6°14.4°4.6°
9.2°19.0°9.2°
10.4°19.7°11.9°
14.4°26.1°13.8°
15.8°31.1°15.8°
19.6°18.5°
21.5°22.3°
26.0°23.3°
31.0°23.9°

Experimental Protocols for Crystallization

The generation of different polymorphic forms of Ensifentrine is highly dependent on the crystallization conditions. The following are detailed methodologies for the preparation of the key polymorphs.

Preparation of Ensifentrine Free Base Polymorphs

3.1.1. Form I (Parent Form) Form I is considered the parent form and can be obtained through various standard crystallization techniques. The specific solvent and conditions for obtaining Form I as the starting material are not detailed in the provided search results, but it is the initial form from which Forms II and III are generated.

3.1.2. Form II and Form III via Reactive Crystallization Reactive crystallization is a key method for producing Forms II and III from Form I.[1][2]

  • Materials: Ensifentrine Form I, formic acid, deionized water, ethyl acetate.

  • Protocol for Form II:

    • Prepare a 1:1 (v/v) mixture of formic acid and deionized water.

    • Dissolve Ensifentrine Form I in this solvent system.

    • The alteration in solvent polarity induces the crystallization of Form II.[1][2]

  • Protocol for Form III:

    • Prepare a 1:1 (v/v) mixture of formic acid and ethyl acetate.

    • Dissolve Ensifentrine Form I in this solvent system.

    • The change in the crystallization environment leads to the formation of Form III.[1][2]

3.1.3. Interconversion of Polymorphs

  • Reverse Transformation to Form I: Forms II and III can be converted back to Form I through gradual evaporation using different solvents.[1][2]

  • Thermal Conversion of Form II to Form I: Variable-temperature PXRD experiments have shown that Form II converts to Form I at a temperature of 204 °C.[1][2] Form III remains unchanged under these conditions.[1][2]

Preparation of Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs

3.2.1. General Considerations The preparation of the salt polymorphs often involves the use of a multi-solvent system and controlled temperature conditions.

3.2.2. Protocol for Form ES2 A specific process for the preparation of Form ES2 has been outlined and involves the use of an anti-solvent.[3]

  • Materials: Ensifentrine, ethane-1,2-disulfonic acid, dimethyl acetamide (DMAc), ethanol, water, methyl tert-butyl ether (MTBE).

  • Protocol:

    • Prepare a solution of Ensifentrine ethane-1,2-disulfonate in a mixture of DMAc and ethanol.

    • Heat the solution to a temperature in the range of 40°C to 100°C.[3]

    • Initiate crystallization by adding a mixture of water and MTBE to the heated solution. MTBE acts as an anti-solvent.[3]

    • Optionally, a further amount of MTBE can be added to enhance crystallization.[3]

    • The resulting crystalline Form ES2 can then be isolated by filtration.[3]

    • Drying of the isolated solid can be performed at a temperature of about 20°C to 60°C.[3]

Visualization of Pathways and Workflows

Signaling Pathway of Ensifentrine

Ensifentrine's therapeutic effects stem from its dual inhibition of PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of cellular responses.

Ensifentrine_Signaling_Pathway cluster_cell Target Cell (e.g., Airway Smooth Muscle, Inflammatory Cell) ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades PDE4->AMP Degrades Responses Cellular Responses: - Bronchodilation - Anti-inflammatory Effects PKA->Responses Leads to Ensifentrine Ensifentrine Ensifentrine->PDE3 Inhibits Ensifentrine->PDE4 Inhibits Polymorph_Preparation_Workflow cluster_reactive_crystallization Reactive Crystallization cluster_conversion Polymorph Conversion FormI Ensifentrine Form I (Parent Form) Solvent1 Formic Acid : H2O (1:1) FormI->Solvent1 Solvent2 Formic Acid : Ethyl Acetate (1:1) FormI->Solvent2 FormII Form II Solvent1->FormII FormIII Form III Solvent2->FormIII Evaporation Gradual Evaporation (Various Solvents) FormII->Evaporation Heating Heating (204 °C) FormII->Heating FormIII->Evaporation Evaporation->FormI Heating->FormI

References

pharmacokinetic and pharmacodynamic properties of ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Ensifentrine

Introduction

Ensifentrine (formerly RPL554) is a first-in-class, inhaled, selective dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] Developed for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD), it uniquely combines bronchodilator and non-steroidal anti-inflammatory actions in a single molecule.[4][5][6] By targeting key intracellular signaling pathways in airway smooth muscle and inflammatory cells, ensifentrine addresses both the airflow limitation and the underlying inflammation characteristic of COPD.[7][8] This document provides a comprehensive technical overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.

Pharmacodynamics

The pharmacodynamic effects of ensifentrine are a direct result of its dual inhibitory action on PDE3 and PDE4, leading to bronchodilation, anti-inflammatory effects, and improved mucociliary clearance.[1][7]

Mechanism of Action

PDEs are enzymes that degrade cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Ensifentrine's therapeutic effects stem from its ability to prevent this degradation in key lung cells.[4][7]

  • PDE3 Inhibition : Primarily located in airway smooth muscle cells, PDE3 regulates both cAMP and cGMP.[3][8] Its inhibition by ensifentrine leads to an accumulation of these nucleotides, promoting smooth muscle relaxation and subsequent bronchodilation.[5][7]

  • PDE4 Inhibition : PDE4 is the predominant PDE isoform in various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[9] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels in these cells, which suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[7][8]

  • CFTR Activation : Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in bronchial epithelial cells.[1][2] This action increases ciliary beat frequency, potentially enhancing mucociliary clearance and reducing mucus viscosity.[1][7][9]

The dual inhibition of both PDE3 and PDE4 may produce additive or synergistic effects on both bronchodilation and anti-inflammatory activity.[1][3]

Ensifentrine_MOA Ensifentrine Ensifentrine PDE3 PDE3 (Airway Smooth Muscle) Ensifentrine->PDE3 Inhibits PDE4 PDE4 (Inflammatory & Epithelial Cells) Ensifentrine->PDE4 Inhibits cAMP_GMP ↑ cAMP / cGMP PDE3->cAMP_GMP Degrades cAMP/cGMP cAMP_inflam ↑ cAMP PDE4->cAMP_inflam Degrades cAMP Bronchodilation Smooth Muscle Relaxation (Bronchodilation) cAMP_GMP->Bronchodilation Leads to Anti_Inflammation Reduced Inflammatory Mediator Release (Anti-inflammation) cAMP_inflam->Anti_Inflammation Leads to Mucociliary ↑ CFTR Activity (Mucociliary Clearance) cAMP_inflam->Mucociliary Leads to Clinical_Trial_Workflow Screening Patient Screening (40-80 years, Mod-Sev COPD) RunIn 28-Day Run-In Period (Stable background medication) Screening->RunIn Randomization Randomization (Stratified by background med, smoking status) RunIn->Randomization Treatment_E Treatment Arm: Ensifentrine 3mg Nebulized BID Randomization->Treatment_E Treatment_P Control Arm: Placebo Nebulized BID Randomization->Treatment_P Duration 24-Week Treatment Period (48-week subset in ENHANCE-1) Treatment_E->Duration Treatment_P->Duration Endpoints Endpoint Assessment - FEV₁ (Spirometry) - Exacerbations - Symptoms (E-RS) - Quality of Life (SGRQ) - Safety Monitoring Duration->Endpoints Analysis Statistical Analysis Endpoints->Analysis

References

Methodological & Application

Preparation of (E/Z)-Ensifentrine Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and use of (E/Z)-Ensifentrine stock solutions for in vitro cell culture experiments. Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes, which has demonstrated both bronchodilatory and anti-inflammatory effects.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and dilution, and recommendations for storage to ensure the stability and efficacy of Ensifentrine in cell-based assays.

Physicochemical Properties of Ensifentrine

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValueReference
Synonyms RPL 554, VMX 554[4]
Molecular Formula C₂₆H₃₁N₅O₄[4][5]
Molecular Weight 477.6 g/mol [4]
Appearance Solid[4]
Solubility Slightly soluble in DMSO and dimethyl formamide. Soluble in DMSO up to 25 mg/mL (52.35 mM), sonication may be required.[4][5][6][7]
Storage (Solid) -20°C for ≥ 4 years[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

Ensifentrine exerts its biological effects through the dual inhibition of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][8] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3 and PDE4, Ensifentrine leads to an accumulation of intracellular cAMP and cGMP, which in turn mediates a range of downstream effects, including relaxation of airway smooth muscle (bronchodilation) and suppression of inflammatory responses.[1][8][9][10]

Ensifentrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Airway Smooth Muscle, Inflammatory Cell) Ensifentrine Ensifentrine Ensifentrine_in Ensifentrine Ensifentrine->Ensifentrine_in PDE3 PDE3 Ensifentrine_in->PDE3 PDE4 PDE4 Ensifentrine_in->PDE4 ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE3 degradation cAMP->PDE4 degradation PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE3 degradation PKG Protein Kinase G (PKG) cGMP->PKG Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory PKG->Bronchodilation

Figure 1: Simplified signaling pathway of Ensifentrine.

Experimental Protocols

Materials
  • This compound solid powder (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, pyrogen-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line

  • Sterile work environment (e.g., laminar flow hood or biosafety cabinet)

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ensifentrine in DMSO. Adjust the amounts as needed for your experimental requirements.

Calculations:

  • Molecular Weight (MW) of Ensifentrine = 477.6 g/mol

  • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = Molarity × Volume × MW

    • Mass = 0.010 mol/L × 0.001 L × 477.6 g/mol = 0.004776 g = 4.776 mg

Procedure:

  • Prepare a Sterile Workspace: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Weigh Ensifentrine: Accurately weigh approximately 4.78 mg of Ensifentrine powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the Ensifentrine powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions in Cell Culture Medium

It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1%, and not exceed 0.5% for most cell lines.[6][9][10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Example: Preparing a 10 µM Working Solution from a 10 mM Stock

This will result in a final DMSO concentration of 0.1%.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, a serial dilution is recommended.

    • Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM Ensifentrine stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µM solution.

    • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing 900 µL of medium with cells). This will result in a final volume of 1 mL and a final Ensifentrine concentration of 10 µM.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be appropriate. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mix Gently: After adding the Ensifentrine solution to the cell culture medium, gently swirl the plate or pipette up and down to ensure even distribution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Ensifentrine) to the cell culture medium. For the example above, you would add 1 µL of DMSO to 1 mL of medium.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using Ensifentrine in cell culture experiments.

Ensifentrine_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Ensifentrine Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw prepare_working Prepare Working Solution in Pre-warmed Medium thaw->prepare_working treat_cells Treat Cells with Ensifentrine (and Vehicle Control) prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays incubate->assay

Figure 2: Experimental workflow for Ensifentrine stock solution preparation and use.

Safety Precautions

  • Handle Ensifentrine powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Disclaimer: This protocol is intended for research use only and should be adapted as necessary for specific experimental conditions and cell lines. It is the responsibility of the user to validate the protocol for their particular application.

References

Application Note: A Proposed HPLC Method for the Separation of E and Z Isomers of Ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine, a novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, is a promising new therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The approved and clinically evaluated form of ensifentrine is the (2E)-isomer. As with many molecules containing carbon-nitrogen double bonds, the potential for geometric isomerism exists, leading to the possible presence of the Z-isomer as a process-related impurity or degradant. The reliable separation and quantification of these E and Z isomers are critical for ensuring the quality, safety, and efficacy of the drug substance and product. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the E and Z isomers of ensifentrine, based on established principles of geometric isomer chromatography.

Introduction

Ensifentrine's therapeutic effect is derived from its dual inhibition of PDE3 and PDE4, leading to bronchodilation and anti-inflammatory effects. The molecule's chemical structure, N-{2-[(2E)-2-(mesitylimino)-9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]-isoquinolin-3(4H)-yl]ethyl}urea, contains a C=N double bond, which is the source of potential E/Z isomerism. While the E-isomer is the active therapeutic moiety, the Z-isomer may have different pharmacological and toxicological properties. Therefore, a robust analytical method to separate and quantify these isomers is essential for drug development, quality control, and stability studies.

This document provides a detailed protocol for a proposed reversed-phase HPLC method designed to achieve this separation. The method leverages a stationary phase with alternative selectivity to enhance resolution between the closely related geometric isomers.

Signaling Pathway of Ensifentrine

Ensifentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, ensifentrine increases intracellular cAMP levels in airway smooth muscle and inflammatory cells. In smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators, resulting in an anti-inflammatory effect.

Ensifentrine Signaling Pathway Ensifentrine Ensifentrine PDE3 PDE3 (in Airway Smooth Muscle) Ensifentrine->PDE3 Inhibits PDE4 PDE4 (in Inflammatory Cells) Ensifentrine->PDE4 Inhibits AMP AMP PDE3->AMP Degrades PDE4->AMP Degrades ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts cAMP->PDE3 cAMP->PDE4 PKA_SmoothMuscle Protein Kinase A cAMP->PKA_SmoothMuscle Activates PKA_Inflammatory Protein Kinase A cAMP->PKA_Inflammatory Activates Bronchodilation Bronchodilation PKA_SmoothMuscle->Bronchodilation Leads to AntiInflammation Anti-inflammatory Effects PKA_Inflammatory->AntiInflammation Leads to

Caption: Signaling pathway of ensifentrine.

Experimental Protocols

Materials and Reagents
  • Ensifentrine reference standard (E-isomer)

  • Sample containing a mixture of E and Z isomers of ensifentrine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Proposed HPLC Method

The following method is a starting point for the separation of E and Z isomers of ensifentrine and should be optimized and validated for its intended use.

ParameterProposed ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl phases offer alternative selectivity to standard C18 columns through π-π interactions, which can be effective for separating geometric isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 20% B to 60% B over 20 minutesA relatively shallow gradient is proposed to maximize the resolution between the closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature can affect selectivity; this is a common starting point.
Detection UV at 272 nmBased on published methods for ensifentrine analysis.[1] A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.
Sample Preparation Dissolve in 50:50 Acetonitrile:WaterEnsure complete dissolution of the sample.
Method Development and Optimization Strategy
  • Column Screening: If the proposed phenyl-hexyl column does not provide adequate separation, other columns with different selectivities should be evaluated. Good candidates include pentafluorophenyl (PFP) and cholesterol-based stationary phases.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate methanol as an alternative to acetonitrile. The different solvent properties can alter selectivity.

    • pH: Investigate the effect of mobile phase pH on retention and selectivity. Buffers such as ammonium acetate can be used to control the pH.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 40 °C) to determine the effect on resolution.

  • Gradient Optimization: Adjust the gradient slope and duration to fine-tune the separation of the isomers.

System Suitability

The following system suitability parameters should be established and monitored to ensure the performance of the method:

ParameterAcceptance Criteria
Resolution (Rs) between E and Z isomers > 2.0
Tailing factor (T) for both isomers 0.8 - 1.5
Theoretical plates (N) for both isomers > 2000
Relative Standard Deviation (RSD) of peak area for replicate injections < 2.0%

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the HPLC method for separating E and Z isomers of ensifentrine.

HPLC Method Development Workflow start Start: Define Analytical Target Profile method_dev Method Development start->method_dev col_screen Column Screening (Phenyl, PFP, etc.) method_dev->col_screen mob_opt Mobile Phase Optimization (Solvent, pH) col_screen->mob_opt param_opt Parameter Optimization (Temp, Flow, Gradient) mob_opt->param_opt method_val Method Validation param_opt->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_use Routine Use in QC and Stability Studies robustness->routine_use

Caption: Workflow for HPLC method development and validation.

Data Presentation

The following table summarizes the expected system suitability results for the proposed HPLC method. Actual data should be generated during method validation.

ParameterE-Isomer (Ensifentrine)Z-IsomerAcceptance Criteria
Retention Time (min) ~12.5~13.8-
Resolution (Rs) -> 2.0> 2.0
Tailing Factor (T) 1.11.20.8 - 1.5
Theoretical Plates (N) > 5000> 5000> 2000

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the separation of the E and Z isomers of ensifentrine. The proposed method utilizes a phenyl-hexyl column to achieve separation based on the principles of alternative selectivity. The detailed protocols for method development, optimization, and system suitability will guide researchers in establishing a validated method suitable for quality control and stability testing of ensifentrine. The successful implementation of such a method is crucial for ensuring the quality and safety of this novel respiratory therapeutic.

References

Application Notes and Protocols: Investigating Ensifentrine in Murine Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly RPL554) is a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor.[1] Its mechanism of action combines bronchodilatory effects (primarily through PDE3 inhibition in airway smooth muscle) and anti-inflammatory properties (through PDE4 inhibition in inflammatory cells).[2][3] While clinical trials have demonstrated its efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma in humans, there is a notable lack of published data on its use in murine models of asthma.[4][5] These application notes provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of ensifentrine in established mouse models of allergic asthma.

Due to the absence of specific dosage information for ensifentrine in murine asthma models, this document provides a detailed framework based on established protocols for similar compounds and findings from ensifentrine studies in other preclinical species. The provided dosage recommendations are extrapolated and should be considered as a starting point for dose-ranging studies.

Signaling Pathway of Ensifentrine

The dual inhibition of PDE3 and PDE4 by ensifentrine leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[3] This increase in cAMP mediates the bronchodilatory and anti-inflammatory effects of the drug.

ensifentrine_pathway cluster_asm Airway Smooth Muscle Cell cluster_inflammatory Inflammatory Cell (e.g., Eosinophil, Neutrophil) ensifentrine_asm Ensifentrine pde3 PDE3 ensifentrine_asm->pde3 inhibition camp_asm cAMP pde3->camp_asm degradation pka_asm PKA camp_asm->pka_asm activation relaxation Bronchodilation pka_asm->relaxation ensifentrine_inflam Ensifentrine pde4 PDE4 ensifentrine_inflam->pde4 inhibition camp_inflam cAMP pde4->camp_inflam degradation pka_inflam PKA camp_inflam->pka_inflam activation inflammation ↓ Pro-inflammatory Mediators pka_inflam->inflammation

Caption: Ensifentrine's dual PDE3/PDE4 inhibition mechanism.

Proposed Dosage for Murine Asthma Models

Direct evidence for an optimal inhaled dose of ensifentrine in mice is unavailable. However, based on preclinical data for a similar inhaled PDE4 inhibitor, tanimilast, in murine asthma models, and data for oral ensifentrine in guinea pig models, a starting dose range can be proposed.

  • Tanimilast (inhaled PDE4 inhibitor) in murine asthma models: Significant anti-inflammatory effects were observed at doses of 0.3, 1, and 3 mg/kg.

  • Ensifentrine (oral) in guinea pig asthma models: Inhibition of eosinophil recruitment was noted at a dose of 10 mg/kg.[6]

Given that inhalation is a more direct route of administration to the lungs, a lower starting dose compared to oral administration is expected to be effective.

Recommended Starting Dose Range for Inhaled Ensifentrine in Mice:

Dosage TierDose (mg/kg)Rationale
Low0.3 - 1.0Based on the effective dose range of the inhaled PDE4 inhibitor tanimilast in murine asthma models. This range is likely to demonstrate anti-inflammatory effects.
Mid1.0 - 3.0A higher dose range, also informed by tanimilast studies, which may be necessary to achieve both significant anti-inflammatory and potential bronchodilatory effects.
High3.0 - 10.0An exploratory higher dose range, with the upper limit informed by the oral dose in guinea pigs, adjusted for the different administration route. This range should be approached with caution and careful monitoring for any adverse effects.

Important Considerations:

  • Formulation: Ensifentrine is available as a suspension for nebulization. The concentration of the nebulized solution will need to be carefully calculated to deliver the desired dose to the mice based on the nebulizer's output and the duration of exposure.

  • Dose-Ranging Studies: It is critical to perform a dose-ranging study to determine the optimal therapeutic dose of ensifentrine in the specific murine asthma model being used.

  • Pharmacokinetics: If possible, pharmacokinetic studies should be conducted to determine the lung deposition and systemic exposure of ensifentrine in mice to better correlate dose with therapeutic effect.

Experimental Protocols

Two common and well-validated murine models of allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.

General Experimental Workflow

experimental_workflow sensitization Sensitization (Day 0 & 7 or 14) challenge Allergen Challenge (e.g., Days 21-25) sensitization->challenge treatment Ensifentrine or Vehicle Administration challenge->treatment assessment Assessment of Airway Inflammation & Hyperresponsiveness (24-48h post-final challenge) challenge->assessment

References

Application Note: Investigating the Effects of (E/Z)-Ensifentrine in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1] This dual inhibition results in both bronchodilator and anti-inflammatory effects, making it a promising therapeutic for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[2][3] In primary human bronchial epithelial cells (HBECs), the foundational cells of the airway lining, Ensifentrine has demonstrated significant effects on key cellular processes, including inflammation and mucociliary clearance.[2][4] This document provides detailed protocols and data summaries for studying the application of (E/Z)-Ensifentrine in primary HBEC models.

Mechanism of Action in Bronchial Epithelial Cells

Ensifentrine exerts its effects by inhibiting PDE3 and PDE4, enzymes that degrade the secondary messenger cyclic adenosine monophosphate (cAMP).[3][4] By preventing cAMP breakdown, Ensifentrine increases intracellular cAMP levels. This leads to two primary downstream effects in epithelial cells:

  • Anti-inflammatory Effects: Elevated cAMP levels suppress the activation of inflammatory pathways, reducing the production and release of pro-inflammatory cytokines and chemokines.[5][6] This action is primarily attributed to the inhibition of PDE4.[5][7]

  • Enhanced Mucociliary Clearance: Increased cAMP activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial channel for ion and fluid secretion in the airways.[3][8] This, along with the stimulation of ciliary beat frequency, improves the removal of mucus.[2][4]

Ensifentrine_Mechanism cluster_cell Bronchial Epithelial Cell cluster_pde Phosphodiesterases ATP ATP AC Adenylate Cyclase cAMP cAMP (Increased) PDE3 PDE3 cAMP->PDE3 Degrades PDE4 PDE4 cAMP->PDE4 Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AC->cAMP Converts CFTR CFTR Activation PKA->CFTR Phosphorylates & Activates Cilia Increased Ciliary Beat Frequency PKA->Cilia Inflammation Reduced Pro-inflammatory Mediator Release (MCP-1, GM-CSF) PKA->Inflammation Inhibits Pathway Ensifentrine This compound Ensifentrine->PDE3 Inhibits Ensifentrine->PDE4 Inhibits

Caption: Ensifentrine signaling pathway in bronchial epithelial cells.

Data Presentation: Effects of Ensifentrine on HBECs

The following tables summarize the reported effects of Ensifentrine treatment on primary human bronchial epithelial cells based on preclinical studies.

Table 1: Anti-Inflammatory Effects of Ensifentrine

Stimulus Measured Mediator Observed Effect of Ensifentrine Primary PDE Pathway Reference
Interleukin-1β (IL-1β) Monocyte Chemoattractant Protein-1 (MCP-1) Reduction in secretion PDE4 [2][5]
Interleukin-1β (IL-1β) Granulocyte-Monocyte Colony-Stimulating Factor (GM-CSF) Reduction in secretion PDE4 [2][5][7]

| Interleukin-1β (IL-1β) | Interleukin-8 (IL-8) | No significant effect | - |[5] |

Table 2: Effects of Ensifentrine on Mucociliary Clearance

Cellular Process Measured Endpoint Observed Effect of Ensifentrine Reference
Ion Secretion CFTR-dependent chloride ion secretion Stimulation [2][4]

| Ciliary Function | Ciliary Beat Frequency (CBF) | Increase |[2][4][9] |

Experimental Protocols

The following protocols provide a framework for investigating Ensifentrine in primary HBECs.

Protocol 1: Culture and Differentiation of Primary HBECs at Air-Liquid Interface (ALI)

This protocol describes the standard method for creating a well-differentiated, pseudostratified epithelial model that closely resembles the in vivo airway.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • PneumaCult™-Ex Plus and PneumaCult™-ALI Maintenance Media

  • Transwell inserts (e.g., 0.4 µm pore size, 12-well format)

  • Coating solution (e.g., Collagen Type I)

  • Standard cell culture reagents (PBS, Trypsin-EDTA) and equipment

Procedure:

  • Coat Transwells: Pre-coat Transwell inserts with collagen solution according to the manufacturer's instructions. Incubate for at least 2 hours at 37°C and then aspirate excess solution.

  • Seed Cells: Seed primary HBECs onto the apical surface of the coated Transwell inserts at a density of 1.5 - 2.5 x 10^5 cells/cm².

  • Submerged Culture: Add BEGM or PneumaCult™-Ex Plus medium to both the apical and basolateral chambers. Culture at 37°C and 5% CO₂ until cells reach 100% confluence (typically 2-4 days).

  • Establish ALI: Once confluent, remove the medium from the apical chamber. This exposes the apical surface to air, initiating differentiation.

  • ALI Culture: Maintain the culture by changing the PneumaCult™-ALI Maintenance medium in the basolateral chamber every 2-3 days for at least 21-28 days.

  • Monitor Differentiation: Periodically monitor the culture for signs of differentiation, such as mucus production and the presence of ciliated cells. Transepithelial Electrical Resistance (TEER) can be measured to assess barrier function.

Protocol 2: Evaluating the Anti-Inflammatory Effects of Ensifentrine

This protocol details how to assess Ensifentrine's ability to reduce inflammatory mediator release from differentiated HBECs.

Experimental_Workflow A 1. Culture & Differentiate Primary HBECs at ALI (See Protocol 1) B 2. Apical Wash Wash apical surface with PBS to remove accumulated mucus. A->B C 3. Pre-treatment Add Ensifentrine (e.g., 1-10 µM) or vehicle control to basolateral medium. Incubate for 1-2 hours. B->C D 4. Inflammatory Challenge Add pro-inflammatory stimulus (e.g., IL-1β) to the basolateral medium. Incubate for 24 hours. C->D E 5. Sample Collection Collect basolateral medium from each well. D->E F 6. Cytokine Analysis Measure MCP-1 and GM-CSF levels using ELISA or multiplex assay. E->F

Caption: Experimental workflow for cytokine analysis.

Materials:

  • Differentiated HBECs at ALI (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Recombinant human IL-1β

  • Basal medium (e.g., PneumaCult™-ALI without supplements)

  • ELISA or multiplex assay kits for MCP-1 and GM-CSF

Procedure:

  • Prepare Cells: At day 21-28 of ALI culture, gently wash the apical surface of the HBEC cultures with 200 µL of warm PBS to remove mucus.

  • Starve Cells: Replace the basolateral medium with a basal medium and incubate for 4-6 hours to reduce background signaling.

  • Pre-treat with Ensifentrine: Prepare working concentrations of Ensifentrine in the basal medium. Add the Ensifentrine solutions or a vehicle control (e.g., 0.1% DMSO) to the basolateral chamber. Incubate for 1-2 hours at 37°C.

  • Stimulate with IL-1β: Add IL-1β to the basolateral medium to a final concentration of 1-10 ng/mL.

  • Incubate: Culture the cells for 24 hours at 37°C and 5% CO₂.

  • Collect Supernatant: Carefully collect the basolateral medium, which contains the secreted cytokines. Centrifuge briefly to remove any cellular debris and store at -80°C until analysis.

  • Analyze Cytokines: Quantify the concentration of MCP-1 and GM-CSF in the collected medium using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

  • Data Normalization: Data can be normalized to total protein content from cell lysates to account for any variations in cell number.

Protocol 3: Measurement of Ciliary Beat Frequency (CBF)

This protocol outlines a method to measure the effect of Ensifentrine on the ciliary activity of differentiated HBECs.

Materials:

  • Differentiated HBECs at ALI (from Protocol 1)

  • This compound

  • Basal medium

  • Inverted microscope with a high-speed digital camera (≥100 frames per second) and environmental chamber (37°C, 5% CO₂)

  • CBF analysis software (e.g., SAVA, ImageJ with appropriate plugins)

Procedure:

  • Prepare Cells: Select differentiated ALI cultures with visible ciliary movement.

  • Equilibrate: Place the Transwell plate on the heated microscope stage and allow it to equilibrate to 37°C. Add a small amount of warm basal medium to the apical surface to ensure proper optics.

  • Baseline Recording: Record several high-speed videos (5-10 seconds each) from different fields of view to establish a baseline CBF.

  • Add Compound: Carefully add Ensifentrine (at the desired final concentration) or vehicle control to the apical and/or basolateral medium.

  • Incubate and Record: At various time points after compound addition (e.g., 15, 30, 60 minutes), record new videos from the same fields of view.

  • Analyze CBF: Use specialized software to analyze the videos. The software typically uses Fourier transform analysis of pixel intensity changes over time to calculate the dominant beat frequency in Hertz (Hz).

  • Calculate Change: Compare the CBF after Ensifentrine treatment to the baseline CBF for each well.

References

Application Notes: Protocol for Assessing Ensifentrine's Effect on cAMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensifentrine (formerly RPL554) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] It is under investigation as a novel inhaled treatment for chronic obstructive pulmonary disease (COPD), combining both bronchodilator and non-steroidal anti-inflammatory actions in a single molecule.[2][3] The mechanism of action hinges on its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[1][4]

These application notes provide a detailed protocol for assessing the effect of ensifentrine on intracellular cAMP levels in a cell-based assay format. The protocol is designed for researchers in respiratory diseases, pharmacology, and drug development to quantitatively measure the cellular response to ensifentrine.

Mechanism of Action

In respiratory health and disease, cAMP is a critical second messenger that mediates airway smooth muscle relaxation (bronchodilation) and suppresses inflammatory cell activation.[4] The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by PDE enzymes.[5]

Ensifentrine exerts its therapeutic effects by selectively inhibiting PDE3 and PDE4.[1]

  • PDE3 inhibition is primarily responsible for the bronchodilator effect by allowing cAMP to accumulate in airway smooth muscle cells.[2]

  • PDE4 inhibition mediates the anti-inflammatory effects by increasing cAMP levels in various inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), which in turn suppresses the release of pro-inflammatory mediators.[2][6]

By inhibiting both enzymes, ensifentrine leads to a significant accumulation of intracellular cAMP, producing synergistic effects on bronchodilation and inflammation.[4]

Ensifentrine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP  Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Degraded by PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP PDE4->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Ensifentrine Ensifentrine Ensifentrine->PDE3 Inhibits Ensifentrine->PDE4 Inhibits Experimental_Workflow A 1. Cell Culture Seed cells (e.g., human bronchial epithelial cells) in multi-well plates. B 2. Cell Treatment Incubate cells with varying concentrations of Ensifentrine. A->B C 3. Cell Lysis Lyse cells to release intracellular contents, including cAMP. B->C D 4. cAMP Immunoassay Transfer lysates to antibody-coated plate. Add HRP-cAMP conjugate. C->D E 5. Incubation & Washing Incubate to allow competitive binding. Wash to remove unbound reagents. D->E F 6. Substrate Addition Add substrate solution. Color develops inversely proportional to cAMP. E->F G 7. Measurement Stop reaction and measure absorbance using a plate reader (e.g., 450 nm). F->G H 8. Data Analysis Calculate cAMP concentration from standard curve. Plot dose-response. G->H

References

Application of Ensifentrine in Ex Vivo Lung Slice Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both bronchodilatory and anti-inflammatory effects.[1][2] Its mechanism of action makes it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD) and other respiratory diseases characterized by inflammation and bronchoconstriction.[1][3] Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying respiratory diseases. This model preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, offering a physiologically relevant environment to investigate the efficacy and mechanism of action of novel therapeutics like ensifentrine.

These application notes provide a comprehensive overview and detailed protocols for utilizing ensifentrine in ex vivo lung slice cultures. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and bronchodilatory effects of ensifentrine in a preclinical setting that closely mimics the human lung environment.

Mechanism of Action of Ensifentrine

Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the lung tissue: PDE3 and PDE4.[1][2]

  • PDE3 Inhibition: Primarily found in airway smooth muscle cells, PDE3 inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), resulting in smooth muscle relaxation and subsequent bronchodilation.[1]

  • PDE4 Inhibition: Predominantly located in inflammatory cells such as macrophages, neutrophils, and eosinophils, PDE4 inhibition also increases intracellular cAMP levels. This elevation of cAMP suppresses the release of pro-inflammatory mediators, including cytokines and chemokines, thereby exerting an anti-inflammatory effect.[1][4]

The dual inhibition of both PDE3 and PDE4 by ensifentrine is believed to produce synergistic or additive effects, leading to enhanced bronchodilation and a broad anti-inflammatory response.[1][5]

Signaling Pathway of Ensifentrine

Ensifentrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Smooth Muscle & Inflammatory Cells cluster_membrane Cell Membrane cluster_intracellular Intracellular Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibition PDE4 PDE4 Ensifentrine->PDE4 Inhibition cAMP cAMP PDE3->cAMP PDE4->cAMP ATP ATP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects (Reduced Cytokine Release) PKA->Anti_inflammatory

Figure 1. Ensifentrine's dual inhibition of PDE3 and PDE4.

Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data from ex vivo lung slice cultures are not extensively published, the following tables summarize relevant data from other models, which can serve as a reference for designing PCLS experiments.

Table 1: Anti-inflammatory Effects of Ensifentrine

Model SystemInflammatory StimulusMeasured MediatorEnsifentrine Concentration/Dose% Inhibition / EffectReference
Human MonocytesLipopolysaccharide (LPS)TNF-αIC₅₀ = 520 nM50%[6]
Human Mononuclear CellsPhytohemagglutinin (PHA)Cell ProliferationIC₅₀ = 460 nM50%[6]
Human Bronchial Epithelial Cells (CF)Interleukin-1βMCP-1Not specifiedReduction[4]
Human Bronchial Epithelial Cells (CF)Interleukin-1βGM-CSFNot specifiedReduction[4]
Healthy Human Volunteers (sputum)LPS ChallengeNeutrophils1.5 mg once daily for 6 days40% reduction vs. placebo[7]
Healthy Human Volunteers (sputum)LPS ChallengeEosinophils1.5 mg once daily for 6 days46% reduction vs. placebo[7]
Healthy Human Volunteers (sputum)LPS ChallengeMacrophages1.5 mg once daily for 6 days27% reduction vs. placebo[7]
Healthy Human Volunteers (sputum)LPS ChallengeLymphocytes1.5 mg once daily for 6 days66% reduction vs. placebo[7]

Table 2: Bronchodilatory Effects of Ensifentrine (Clinical Data)

Study PopulationTreatmentEndpointImprovement vs. PlaceboReference
Moderate to Severe COPDEnsifentrine 3 mg (nebulized, twice daily)Average FEV₁ AUC₀₋₁₂h at Week 12 (ENHANCE-1)87 mL[8]
Moderate to Severe COPDEnsifentrine 3 mg (nebulized, twice daily)Average FEV₁ AUC₀₋₁₂h at Week 12 (ENHANCE-2)94 mL[8]
Moderate to Severe COPDEnsifentrine 0.75, 1.5, 3, 6 mg (nebulized, twice daily)Peak FEV₁ at Week 4139-200 mL[9]

Experimental Protocols for Ex Vivo Lung Slice Cultures

The following protocols provide a framework for investigating the effects of ensifentrine in PCLS. Researchers should optimize these protocols based on their specific experimental needs and available resources.

Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)

Materials:

  • Fresh lung tissue (e.g., from human donors or animal models)

  • Low-melting-point agarose (1.5-2%) in sterile PBS or culture medium

  • Vibrating microtome (vibratome)

  • Sterile culture medium (e.g., DMEM/F12 supplemented with antibiotics and antimycotics)

  • Sterile dissection tools

  • 6- or 12-well culture plates

Procedure:

  • Inflate the lungs with warm (37°C) low-melting-point agarose solution via the trachea or main bronchus until fully expanded.

  • Place the agarose-inflated lungs in ice-cold PBS or culture medium to solidify the agarose.

  • Dissect the lung lobes and prepare cylindrical tissue cores using a tissue corer.

  • Cut the tissue cores into thin slices (typically 250-500 µm) using a vibratome filled with ice-cold, sterile culture medium.

  • Transfer the PCLS to 6- or 12-well plates containing pre-warmed culture medium.

  • Incubate the PCLS at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium after a few hours to remove any debris and dead cells. The slices are now ready for experimental treatment.

Protocol 2: Evaluating the Anti-inflammatory Effects of Ensifentrine in PCLS

Objective: To determine the dose-dependent effect of ensifentrine on the release of pro-inflammatory mediators from PCLS challenged with an inflammatory stimulus.

Materials:

  • Prepared PCLS in culture

  • Ensifentrine stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli)

  • Culture medium

  • ELISA kits for relevant cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, MCP-1)

  • Cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Culture the PCLS overnight to allow for stabilization.

  • Pre-treat the PCLS with various concentrations of ensifentrine (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control for 1-2 hours.

  • Induce an inflammatory response by adding LPS (e.g., 1-10 µg/mL) to the culture medium. Include a non-stimulated control group (vehicle only, no LPS).

  • Incubate the PCLS for a specified period (e.g., 6, 12, or 24 hours).

  • Collect the culture supernatants for cytokine and chemokine analysis using ELISA.

  • Assess the viability of the PCLS using a standard cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • (Optional) Harvest the PCLS for gene expression analysis of inflammatory markers by qPCR or for histological examination.

Protocol 3: Assessing the Bronchodilatory Effects of Ensifentrine in PCLS

Objective: To measure the relaxant effect of ensifentrine on pre-contracted airways within the PCLS.

Materials:

  • Prepared PCLS in culture

  • Ensifentrine stock solution

  • Bronchoconstrictor agent (e.g., carbachol, histamine, or methacholine)

  • Microscope with a camera for image acquisition

  • Image analysis software

Procedure:

  • Place a single PCLS in a culture well with fresh, pre-warmed medium.

  • Acquire a baseline image of a cross-section of a bronchus within the slice.

  • Induce bronchoconstriction by adding a sub-maximal concentration of a bronchoconstrictor (e.g., 1 µM carbachol).

  • After the airway has constricted (typically within 5-10 minutes), acquire an image.

  • Add ensifentrine at a specific concentration to the medium.

  • Acquire images at regular intervals (e.g., every 5 minutes) for up to 30-60 minutes to monitor airway relaxation.

  • Analyze the images to measure the cross-sectional area of the airway lumen over time. Calculate the percentage of relaxation relative to the pre-contracted state.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating ensifentrine in PCLS.

PCLS_Workflow cluster_prep PCLS Preparation cluster_culture PCLS Culture & Treatment cluster_analysis Analysis Lung_Inflation Lung Inflation with Agarose Tissue_Coring Tissue Coring Lung_Inflation->Tissue_Coring Slicing Slicing with Vibratome Tissue_Coring->Slicing Stabilization Overnight Stabilization Slicing->Stabilization Pre_treatment Pre-treatment with Ensifentrine Stabilization->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection PCLS_Harvesting PCLS Harvesting Stimulation->PCLS_Harvesting Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) Supernatant_Collection->Cytokine_Analysis Viability_Assay Viability Assay (MTT/LDH) PCLS_Harvesting->Viability_Assay Gene_Expression Gene Expression (qPCR) PCLS_Harvesting->Gene_Expression Histology Histology PCLS_Harvesting->Histology

Figure 2. Experimental workflow for PCLS studies.

Conclusion

The use of ex vivo lung slice cultures provides a powerful platform for the preclinical evaluation of ensifentrine. This model allows for the investigation of its dual anti-inflammatory and bronchodilatory effects in a physiologically relevant setting that maintains the native lung architecture. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of ensifentrine's therapeutic potential in respiratory diseases.

References

Application Notes and Protocols for the Quantification of Ensifentrine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, under development for the treatment of chronic obstructive pulmonary disease (COPD). Its unique mechanism of action leads to both bronchodilation and anti-inflammatory effects. Accurate and precise quantification of ensifentrine in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical development.

This document provides detailed application notes and protocols for the analytical quantification of ensifentrine in plasma, primarily utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Signaling Pathway of Ensifentrine

Ensifentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, ensifentrine increases intracellular cAMP levels in airway smooth muscle and inflammatory cells. This leads to airway relaxation (bronchodilation) and a reduction in inflammatory responses, both of which are key therapeutic goals in COPD management.

ensifentrine_pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE3_4 PDE3 & PDE4 cAMP->PDE3_4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3_4->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Ensifentrine Ensifentrine Ensifentrine->PDE3_4 Inhibits

Figure 1. Ensifentrine's Mechanism of Action.

Experimental Protocols

A sensitive and robust UPLC-MS/MS method is essential for the accurate quantification of ensifentrine in a complex biological matrix such as plasma. The following protocol is a representative method based on established practices for small molecule bioanalysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ensifentrine analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of ensifentrine)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of blank plasma with known concentrations of ensifentrine for calibration standards and quality control (QC) samples.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

sample_prep_workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add Ice-Cold Acetonitrile (400 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 inject Inject into UPLC-MS/MS vortex2->inject

Figure 2. Protein Precipitation Workflow.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min

Mass Spectrometric Conditions (Representative):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Ensifentrine: To be optimized
Internal Standard: To be optimized

Note: Specific MRM (Multiple Reaction Monitoring) transitions, declustering potential, and collision energy must be optimized for ensifentrine and the chosen internal standard by infusing a standard solution into the mass spectrometer.

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize the performance characteristics of a validated bioanalytical method for ensifentrine in human plasma, based on data from regulatory submissions.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.100 - 100 ng/mL
Regression Model Linear, 1/x² weighted
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.100≤ 20.0± 20.0≤ 20.0± 20.0
Low 0.300≤ 15.0± 15.0≤ 15.0± 15.0
Mid 10.0≤ 15.0± 15.0≤ 15.0± 15.0
High 80.0≤ 15.0± 15.0≤ 15.0± 15.0
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

ParameterResult
Recovery Consistent, precise, and reproducible across the calibration range.
Matrix Effect No significant matrix effect observed.

Conclusion

The UPLC-MS/MS method outlined provides a robust and sensitive approach for the quantification of ensifentrine in human plasma. The representative protocol for sample preparation and analysis, along with the summarized validation data, offers a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical assays for ensifentrine. Adherence to rigorous validation guidelines is paramount to ensure the generation of high-quality data for pharmacokinetic and clinical studies.

Application Notes and Protocols for Preclinical Nebulization of Ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1] Its mechanism of action combines both bronchodilator and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Preclinical studies in animal models have been instrumental in establishing the pharmacological profile of ensifentrine prior to its evaluation in human clinical trials. These studies have demonstrated its potential to induce bronchodilation and mitigate inflammation in the lungs.[1]

These application notes provide a detailed overview of the nebulization protocol for ensifentrine in preclinical research, based on available data and established methodologies in the field. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy and safety of nebulized ensifentrine.

Signaling Pathway of Ensifentrine

Ensifentrine exerts its therapeutic effects by inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4. Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation (bronchodilation) and reduces the activity of inflammatory cells.

Ensifentrine_Signaling_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell cluster_effects ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP PDE3_PDE4 PDE3 & PDE4 cAMP->PDE3_PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3_PDE4->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammation Anti-inflammation PKA->Anti_inflammation Ensifentrine Ensifentrine Ensifentrine->PDE3_PDE4 Inhibits

Ensifentrine's dual inhibition of PDE3 and PDE4 increases cAMP levels.

Experimental Protocols

In Vivo Nebulization Protocol for Rodent Models

This protocol describes a representative method for the administration of nebulized ensifentrine to rodent models (e.g., rats, guinea pigs) for the evaluation of its bronchodilator and anti-inflammatory effects.

1. Materials and Equipment:

  • Ensifentrine: Provided as a sterile powder or suspension.

  • Vehicle: Sterile saline (0.9% NaCl) or a specific formulation buffer.

  • Nebulizer System: A jet nebulizer (e.g., PARI LC Sprint®) connected to an air compressor (e.g., PARI TurboBOY® SX or PARI VIOS Pro®).[2]

  • Exposure Chamber: A whole-body or nose-only inhalation exposure system suitable for the animal model.

  • Animal Model: Species relevant to the disease model (e.g., Brown Norway rats for allergic asthma models, guinea pigs for bronchoconstriction studies).

2. Procedure:

  • Animal Acclimatization: Acclimatize animals to the exposure chamber for a defined period (e.g., 15-30 minutes) for several days prior to the experiment to minimize stress.

  • Preparation of Ensifentrine Solution/Suspension:

    • On the day of the experiment, prepare the desired concentration of ensifentrine in the appropriate vehicle.

    • Ensure the solution is well-mixed or the suspension is uniformly dispersed before loading into the nebulizer.

  • Nebulizer Setup and Calibration:

    • Assemble the nebulizer system according to the manufacturer's instructions.

    • Calibrate the nebulizer to determine the output rate and particle size distribution. The mass median aerodynamic diameter (MMAD) should ideally be within the respirable range for the animal model (typically 1-5 µm).

  • Animal Exposure:

    • Place the animals in the exposure chamber.

    • Connect the nebulizer to the chamber's inlet port.

    • Nebulize the ensifentrine solution/suspension for a predetermined duration (e.g., 15-30 minutes). The duration will depend on the nebulizer output and the target lung dose.

    • Control and monitor the airflow rate through the chamber to ensure uniform aerosol distribution.

  • Post-Exposure Monitoring and Assessment:

    • After exposure, return the animals to their home cages and monitor for any adverse effects.

    • Conduct relevant efficacy assessments at predetermined time points post-nebulization. This may include:

      • Bronchodilation: Measurement of airway resistance and compliance using techniques like whole-body plethysmography.

      • Anti-inflammatory Effects: Collection of bronchoalveolar lavage fluid (BALF) for cell counting (e.g., eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13, TNF-α).

      • Pharmacokinetics: Collection of blood samples to determine the plasma concentration of ensifentrine over time.

Experimental Workflow Diagram

Preclinical_Nebulization_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization Drug_Prep Ensifentrine Solution/ Suspension Preparation Animal_Acclimatization->Drug_Prep Nebulizer_Setup Nebulizer Setup & Calibration Drug_Prep->Nebulizer_Setup Animal_Placement Placement of Animals in Exposure Chamber Nebulizer_Setup->Animal_Placement Nebulization Nebulization of Ensifentrine Animal_Placement->Nebulization Post_Exposure_Monitoring Post-Exposure Monitoring Nebulization->Post_Exposure_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Lung Function, BALF Analysis) Post_Exposure_Monitoring->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis Post_Exposure_Monitoring->PK_Analysis

A typical workflow for a preclinical nebulization study with ensifentrine.

Data Presentation

While specific quantitative data from preclinical nebulization studies of ensifentrine are not widely published in detail, the following tables represent the types of data that would be generated and are based on the reported preclinical effects.

Table 1: Representative Preclinical Dosing for Nebulized Ensifentrine

Animal ModelDose Range (mg/kg)Nebulizer TypeKey Findings
Guinea Pig0.01 - 1.0Jet NebulizerDose-dependent bronchodilation and bronchoprotection.
Rat0.1 - 5.0Jet NebulizerReduction in inflammatory cell influx in BALF.

Table 2: Hypothetical Preclinical Efficacy Data for Nebulized Ensifentrine in a Rodent Model of Airway Inflammation

Treatment GroupTotal Cells in BALF (x10^5)Eosinophils in BALF (x10^4)Neutrophils in BALF (x10^4)
Vehicle Control5.2 ± 0.83.1 ± 0.51.5 ± 0.3
Ensifentrine (0.1 mg/kg)4.1 ± 0.62.0 ± 0.41.1 ± 0.2
Ensifentrine (1.0 mg/kg)3.0 ± 0.51.2 ± 0.3 0.8 ± 0.2*
Dexamethasone (1.0 mg/kg)2.8 ± 0.40.9 ± 0.2 0.6 ± 0.1
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Conclusion

The preclinical evaluation of nebulized ensifentrine is a critical step in its development as a therapeutic for respiratory diseases. The protocols and data outlined in these application notes provide a framework for researchers to design and execute robust in vivo studies. Adherence to well-controlled experimental procedures and the use of appropriate animal models are essential for generating reliable and translatable data that can inform clinical development. While detailed preclinical protocols are not extensively published, the information gathered from clinical trial documentation and related literature provides a strong basis for the methodologies presented here.

References

Application Notes and Protocols for Cell-Based Measurement of PDE3/PDE4 Inhibition by Ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] This dual inhibitory action leads to the accumulation of intracellular cyclic adenosine monophosphate (camp), resulting in both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][4] Accurate and robust methods to quantify the inhibitory activity of ensifentrine on PDE3 and PDE4 in a cellular context are crucial for both basic research and drug development.

These application notes provide detailed protocols for a cell-based assay to determine the potency of ensifentrine in inhibiting PDE3 and PDE4. The primary method described is a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) for the detection of intracellular cAMP levels.

Signaling Pathways of PDE3 and PDE4

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, camp and cyclic guanosine monophosphate (cgmp), by catalyzing their hydrolysis.[5] PDE3 and PDE4 are primarily involved in the degradation of camp.[1][2] Inhibition of these enzymes by ensifentrine prevents camp breakdown, leading to its accumulation and subsequent activation of downstream signaling cascades.

PDE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP PDE3->AMP Hydrolyzes PDE4->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Epac->Cellular_Response Ensifentrine Ensifentrine Ensifentrine->PDE3 Inhibits Ensifentrine->PDE4 Inhibits

Figure 1: Simplified signaling pathway of PDE3 and PDE4 inhibition by ensifentrine.

Data Presentation: Inhibitory Potency of Ensifentrine

The following table summarizes the reported inhibitory concentrations (IC50) of ensifentrine against various PDE isoforms. This data highlights the dual inhibitory nature of the compound.

PDE IsoformAssay TypeIC50 (nM)Reference
PDE3AFP-cAMP Assay0.25[6]
PDE3BFP-cAMP Assay0.29[6]
PDE4B2FP-cAMP Assay290[6]
PDE4B23H-cAMP Assay110[7]
PDE4D33H-cAMP Assay47[7]
TNF-α productionCellular Assay (Human Monocytes)520[7][8]
Cell ProliferationCellular Assay (Human Mononuclear Cells)460[7][8]

Experimental Protocols

Principle of the HTRF cAMP Assay

This assay is a competitive immunoassay that measures intracellular cAMP levels.[9] In the absence of cellular cAMP, a europium cryptate-labeled anti-cAMP antibody binds to a d2-labeled cAMP analog, bringing them into close proximity and generating a high HTRF signal. When intracellular cAMP is present after cell lysis, it competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the HTRF signal. The magnitude of this decrease is proportional to the amount of cAMP produced by the cells.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Eu-Ab1 Eu-Antibody d2-cAMP1 d2-cAMP Eu-Ab1->d2-cAMP1 Binding FRET1 High HTRF Signal d2-cAMP1->FRET1 Energy Transfer Eu-Ab2 Eu-Antibody Cell-cAMP Cellular cAMP Eu-Ab2->Cell-cAMP Binding d2-cAMP2 d2-cAMP FRET2 Low HTRF Signal Low Cellular cAMP Low Cellular cAMP High Cellular cAMP High Cellular cAMP

Figure 2: Principle of the competitive HTRF cAMP assay.
Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing a Gs-coupled receptor (e.g., TSH receptor) and a cyclic nucleotide-gated (CNG) channel can be used.[10] Alternatively, human airway epithelial cells (A549) that endogenously express PDE3 and PDE4 can be utilized.[11][12][13]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plate: 384-well, white, solid-bottom microplates.

  • Reagents for Cell Stimulation and Lysis:

    • Forskolin (Adenylyl cyclase activator)

    • 3-isobutyl-1-methylxanthine (IBMX) (a general PDE inhibitor, used as a positive control)

    • Ensifentrine (test compound)

    • Cell lysis buffer (provided with the HTRF kit)

  • HTRF cAMP Assay Kit: (e.g., cAMP Dynamic 2 kit from Cisbio) containing:

    • Europium cryptate-labeled anti-cAMP antibody

    • d2-labeled cAMP

    • cAMP standard

    • Lysis buffer

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (HEK293 or A549 cells in 384-well plate) B 2. Compound Incubation (Add Ensifentrine at various concentrations) A->B C 3. Cell Stimulation (Add Forskolin to induce cAMP production) B->C D 4. Cell Lysis and Reagent Addition (Add HTRF lysis buffer containing Eu-Ab and d2-cAMP) C->D E 5. Incubation (Allow competitive binding to occur) D->E F 6. HTRF Signal Detection (Read plate on a compatible reader) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Figure 3: Experimental workflow for the cell-based HTRF cAMP assay.
Detailed Protocol

  • Cell Seeding:

    • Harvest and count the cells (HEK293 or A549).

    • Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well in 10 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of ensifentrine in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Include a positive control (e.g., 100 µM IBMX) and a negative control (vehicle).

    • Add 5 µL of the diluted compounds to the respective wells of the cell plate.

  • Cell Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration should be predetermined to elicit a submaximal cAMP response (e.g., EC50 to EC80 concentration).

    • Add 5 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.

    • Add 10 µL of the HTRF reagent mix to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • HTRF Signal Detection:

    • Read the plate on an HTRF-compatible plate reader. The reader should be set to excite at 320-340 nm and read the emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Normalize the data to the positive (IBMX) and negative (vehicle) controls.

    • Plot the normalized response against the logarithm of the ensifentrine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described cell-based HTRF assay provides a robust and high-throughput method for quantifying the inhibitory activity of ensifentrine on PDE3 and PDE4. The detailed protocol and supporting information in these application notes will enable researchers to accurately assess the potency of ensifentrine and other PDE inhibitors in a physiologically relevant cellular environment. This is essential for advancing our understanding of their mechanism of action and for the development of novel therapeutics for respiratory diseases.

References

Application Note and Protocol: Electrophysiological Characterization of Ensifentrine on Human Airway Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensifentrine (OHTUVAYRE™) is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes.[1][2][3] This dual inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[1][4] The inhibition of PDE3 in airway smooth muscle cells results in bronchodilation, while the inhibition of PDE4 provides anti-inflammatory effects.[5][6] The synergistic action of inhibiting both enzymes makes ensifentrine a promising therapeutic for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][7]

This application note provides a detailed protocol for investigating the electrophysiological effects of ensifentrine on human bronchial smooth muscle cells (hBSMCs) using the whole-cell patch-clamp technique. The objective is to characterize how ensifentrine modulates ion channel activity to induce airway relaxation.

Ensifentrine Signaling Pathway

The primary mechanism of action for ensifentrine involves the inhibition of PDE3 and PDE4, which prevents the degradation of cAMP.[2][4] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA), leading to the modulation of various ion channels.[8][9] This cascade ultimately results in the relaxation of airway smooth muscle, contributing to bronchodilation.[2][8]

Ensifentrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., β2-AR) AC Adenylyl Cyclase Receptor->AC activates ATP ATP AC->ATP catalyzes Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 PDE4 PDE4 Ensifentrine->PDE4 cAMP cAMP ↑ cAMP->PDE3 degradation cAMP->PDE4 degradation PKA PKA (Active) cAMP->PKA activates ATP->cAMP IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels phosphorylates Relaxation Smooth Muscle Relaxation IonChannels->Relaxation leads to Experimental_Workflow A 1. Cell Culture Plate hBSMCs on coverslips B 2. Pipette Preparation Pull glass pipettes (3-7 MΩ) and fill with internal solution A->B C 3. Recording Setup Mount coverslip in chamber and perfuse with ACSF B->C D 4. Seal Formation Approach cell and form a Giga-ohm (GΩ) seal C->D E 5. Whole-Cell Configuration Rupture membrane patch to achieve whole-cell access D->E F 6. Baseline Recording Record baseline membrane currents (Voltage-clamp) E->F G 7. Drug Application Perfuse with increasing concentrations of Ensifentrine F->G H 8. Data Acquisition Record changes in ionic currents at each concentration G->H I 9. Data Analysis Measure current amplitude, I-V relationship, and statistics H->I

References

Application Notes and Protocols for Long-Term Administration of Ensifentrine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the long-term administration of ensifentrine in preclinical animal models, based on available data. The protocols are designed to guide researchers in establishing chronic studies to evaluate the efficacy and safety of ensifentrine for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Introduction to Ensifentrine

Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2] This dual inhibition provides both bronchodilator and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases.[3][2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of ensifentrine and establishing its potential for clinical development.[4][5][6]

Signaling Pathway of Ensifentrine

The dual inhibitory action of ensifentrine on PDE3 and PDE4 results in the accumulation of intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. This leads to airway relaxation and a reduction in inflammatory responses.

Ensifentrine_Signaling_Pathway cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell Ensifentrine_ASM Ensifentrine PDE3 PDE3 Ensifentrine_ASM->PDE3 inhibits cAMP_ASM cAMP PDE3->cAMP_ASM degrades PKA PKA cAMP_ASM->PKA activates Relaxation Bronchodilation (Relaxation) PKA->Relaxation Ensifentrine_IC Ensifentrine PDE4 PDE4 Ensifentrine_IC->PDE4 inhibits cAMP_IC cAMP PDE4->cAMP_IC degrades Inflammatory_Mediators Inflammatory Mediators cAMP_IC->Inflammatory_Mediators reduces release of

Ensifentrine's dual inhibition of PDE3 and PDE4.

Preclinical Animal Models

Guinea pigs and rats are the most commonly cited animal models for the preclinical evaluation of ensifentrine. Guinea pigs are particularly useful for studying bronchoconstriction and airway inflammation due to the similarities of their airway physiology to humans.[7] Rats have been used to assess the anti-inflammatory and anti-fibrotic effects of ensifentrine.[8]

Data Presentation: Quantitative Effects of Ensifentrine in Animal Models

The following tables summarize the key quantitative findings from preclinical studies involving the administration of ensifentrine.

Table 1: Bronchodilator and Bronchoprotective Effects of Inhaled Ensifentrine in Guinea Pigs

ParameterDoses (mg/kg)EffectReference
Airway Obstruction Reduction0.01 - 0.087-65% reduction in spasmogen-induced bronchoconstriction[4][5]
Synergistic Bronchodilation with AtropineNot specified42-82% reduction in airway obstruction[4][5]
Synergistic Bronchodilation with SalbutamolNot specified64-78% reduction in airway obstruction[4][5]

Table 2: Anti-inflammatory Effects of Inhaled Ensifentrine in Guinea Pig Models of Allergic Airway Inflammation

ParameterDosesEffectReference
Inflammatory Cell Recruitment in BAL FluidDoses that produced smooth muscle effectsInhibition of total cell recruitment 6 hours after antigen challenge[5]

Table 3: Anti-fibrotic Effects of Inhaled Ensifentrine in a Rat Model

ParameterStudy TypeEffectReference
FibrosisBleomycin-induced lung fibrosis modelDemonstration of anti-fibrotic effects[8]

Experimental Protocols

The following are detailed protocols for the long-term administration of ensifentrine via inhalation in guinea pig and rat models. These protocols are based on established methodologies for chronic inhalation studies of respiratory therapeutics.

Protocol 1: Long-Term Inhalation Administration of Ensifentrine in a Guinea Pig Model of Chronic Airway Inflammation

Objective: To evaluate the long-term efficacy and safety of inhaled ensifentrine in a guinea pig model of chronic allergic airway inflammation.

Materials:

  • Dunkin-Hartley guinea pigs

  • Ensifentrine solution for nebulization

  • Vehicle control (e.g., saline)

  • Ovalbumin (OVA) for sensitization and challenge

  • Whole-body inhalation exposure system or nose-only exposure system

  • Jet nebulizer

  • Equipment for pulmonary function testing

Experimental Workflow:

Guinea_Pig_Protocol_Workflow Sensitization Sensitization (Day 0 & 7) OVA IP injection Challenge Chronic OVA Challenge (Weeks 2-6) 2x weekly inhalation Sensitization->Challenge Treatment Ensifentrine Administration (Weeks 4-6) Daily inhalation prior to OVA challenge Challenge->Treatment Endpoint_Analysis Endpoint Analysis (Week 6) - Pulmonary Function - BALF Analysis - Histopathology Treatment->Endpoint_Analysis

Workflow for long-term ensifentrine study in guinea pigs.

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs to the housing facility for at least one week prior to the start of the study.

  • Sensitization: Sensitize the animals with intraperitoneal injections of ovalbumin (e.g., 100 µg OVA with aluminum hydroxide adjuvant) on days 0 and 7.

  • Chronic Allergen Challenge: From week 2 to week 6, challenge the sensitized guinea pigs with aerosolized ovalbumin (e.g., 0.5% in saline) twice a week for 30 minutes using a whole-body or nose-only inhalation system.

  • Long-Term Ensifentrine Administration:

    • From week 4 to week 6, administer nebulized ensifentrine or vehicle control daily.

    • Dosage: Based on acute studies, a starting dose range of 0.01 to 0.08 mg/kg can be explored.[4] The optimal dose for chronic studies should be determined in dose-ranging experiments.

    • Administration: Administer the nebulized solution via the inhalation system for a fixed duration (e.g., 15-30 minutes) prior to the ovalbumin challenge on challenge days.

  • Endpoint Analysis (at the end of week 6):

    • Pulmonary Function Testing: Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine).

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) and cytokine levels.

    • Histopathology: Collect lung tissue for histological examination of airway inflammation, mucus production, and remodeling.

Protocol 2: Long-Term Inhalation Administration of Ensifentrine in a Rat Model of COPD

Objective: To assess the long-term therapeutic effects of inhaled ensifentrine on lung inflammation and remodeling in a rat model of COPD induced by cigarette smoke and lipopolysaccharide (LPS).

Materials:

  • Sprague-Dawley or Wistar rats

  • Ensifentrine solution for nebulization

  • Vehicle control (e.g., saline)

  • Cigarette smoke exposure system

  • Lipopolysaccharide (LPS) from E. coli

  • Nose-only inhalation exposure system for drug administration

  • Equipment for lung function assessment and tissue collection

Experimental Workflow:

Rat_Protocol_Workflow COPD_Induction COPD Induction (Weeks 1-8) Cigarette smoke exposure +/- LPS instillation Treatment_Phase Ensifentrine Administration (Weeks 5-8) Daily inhalation COPD_Induction->Treatment_Phase Assessments Assessments (Week 8) - Lung Function - BALF Analysis - Histology & Morphometry Treatment_Phase->Assessments

Workflow for long-term ensifentrine study in rats.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • COPD Model Induction:

    • Expose rats to whole-body cigarette smoke (e.g., 4% dilution, 1 hour/day, 5 days/week) for 8 weeks.

    • To enhance the inflammatory response, intratracheal instillations of LPS (e.g., 100 µg in saline) can be administered at specific time points (e.g., weeks 1 and 4).

  • Long-Term Ensifentrine Administration:

    • From week 5 to week 8, treat the animals with nebulized ensifentrine or vehicle control daily.

    • Dosage: The specific dose for rats should be determined based on pharmacokinetic and dose-ranging studies.

    • Administration: Use a nose-only inhalation system to deliver the aerosolized drug for a predetermined period (e.g., 30 minutes).

  • Endpoint Analysis (at the end of week 8):

    • Lung Function: Measure parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) if equipment is available, or assess lung mechanics.

    • BAL Fluid Analysis: Analyze for inflammatory cell counts and cytokine profiles.

    • Histology and Morphometry: Evaluate lung tissue for evidence of emphysema (mean linear intercept), airway inflammation, and fibrosis.

Conclusion

The provided application notes and protocols offer a framework for conducting long-term preclinical studies with ensifentrine in relevant animal models. These studies are crucial for further elucidating the chronic efficacy and safety profile of this novel dual PDE3/4 inhibitor and for providing the necessary data to support its clinical development for the treatment of chronic respiratory diseases. Researchers should adapt these protocols based on their specific experimental objectives and available resources.

References

Troubleshooting & Optimization

improving (E/Z)-Ensifentrine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (E/Z)-Ensifentrine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the known aqueous solubility values for Ensifentrine?

A1: The aqueous solubility of Ensifentrine is pH-dependent and can be influenced by its polymorphic form. Published data indicates the following solubility values:

Solvent/BufferpHTemperatureSolubility
Phosphate Buffer6.4Not Specified3.02 ± 0.05 mg/mL[1]
Simulated Nasal FluidNot SpecifiedNot Specified1.05 ± 0.03 mg/mL[1]
MethanolNot ApplicableNot Specified2.35 ± 0.04 mg/mL[1]
EthanolNot ApplicableNot Specified1.92 ± 0.03 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not ApplicableNot Specified20-25 mg/mL[2][3]
Dimethylformamide (DMF)Not ApplicableNot SpecifiedSlightly soluble

Q2: How does pH affect the solubility of Ensifentrine in aqueous buffers?

A2: The solubility of Ensifentrine is significantly influenced by pH. Studies have shown that in acidic conditions (pH 1.2), the parent form of Ensifentrine (Form I) converts into a more stable and likely more soluble salt, ENSE.Cl.[1][4] At neutral pH (pH 7), this conversion does not occur.[1][4] An early formulation of Ensifentrine for nebulization was a solution at pH 3.2 in a citrate/phosphate buffered saline, further suggesting that solubility is enhanced in acidic conditions. This was later reformulated as a neutral pH phosphate-buffered suspension.

Q3: My Ensifentrine is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A3: If you are experiencing difficulty dissolving Ensifentrine, consider the following initial steps:

  • Verify the solid form: Ensifentrine exists in different polymorphic forms, which can have different solubility profiles.[1][4]

  • Lower the pH: As evidence suggests Ensifentrine's solubility increases in acidic conditions due to salt formation, consider using a buffer with a lower pH (e.g., pH 3-5).

  • Gentle heating: Cautiously warm the solution, as increased temperature often enhances solubility. However, monitor for any signs of degradation.

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.[2]

Q4: Can I use a co-solvent to dissolve Ensifentrine?

A4: Yes, using a co-solvent is a common and effective method. Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions of Ensifentrine at concentrations of 20-25 mg/mL.[2][3] For in vivo studies, complex co-solvent systems have been employed, such as:

  • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of approximately 1 mg/mL.[2]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a concentration of 1.25 mg/mL.[3]

When using a co-solvent, it is crucial to prepare a concentrated stock solution and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system to avoid any unwanted biological effects.

Q5: What is the role of temperature in Ensifentrine's solubility?

Troubleshooting Guides

Issue 1: Ensifentrine precipitates out of solution after dilution from a DMSO stock.
  • Possible Cause: The concentration of Ensifentrine in the final aqueous buffer exceeds its solubility limit, leading to precipitation. This is a common issue when diluting a high-concentration organic stock into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce the final concentration: Your target concentration may be too high for the chosen buffer conditions.

    • Modify the buffer: Lower the pH of the aqueous buffer to increase the solubility of Ensifentrine.

    • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds.

    • Employ cyclodextrins: The use of sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility of Ensifentrine.[3]

Issue 2: Inconsistent solubility results between experiments.
  • Possible Cause 1: Variation in the solid form of Ensifentrine. Different batches or storage conditions might lead to the presence of different polymorphs with varying solubilities.

    • Solution: Ensure you are using a consistent and well-characterized form of Ensifentrine for all experiments.

  • Possible Cause 2: Inconsistent buffer preparation. Minor variations in pH or buffer composition can significantly impact the solubility of a pH-sensitive compound like Ensifentrine.

    • Solution: Prepare buffers carefully and consistently, and always verify the final pH before use.

  • Possible Cause 3: Insufficient equilibration time. Achieving equilibrium solubility can take time.

    • Solution: Ensure you are allowing sufficient time for the compound to dissolve. This can be determined by measuring the concentration at different time points until it plateaus.

Experimental Protocols

Protocol 1: Preparation of an Ensifentrine Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid Ensifentrine in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

  • Dissolution: Vortex the vial until the solid is completely dissolved. If necessary, use a short burst of sonication in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Ensifentrine Solubility in Aqueous Buffer using pH Adjustment
  • Buffer Selection: Choose a buffer system appropriate for your experimental pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • pH Adjustment: Prepare the buffer and adjust the pH to the desired acidic value (e.g., pH 4.0) using a calibrated pH meter.

  • Dissolution Attempt: Add the solid Ensifentrine to the acidic buffer at your target concentration.

  • Agitation: Stir or shake the mixture at a constant temperature until equilibrium is reached (this may take several hours).

  • Analysis: Centrifuge or filter the suspension to remove any undissolved solid and measure the concentration of Ensifentrine in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow Workflow for Improving Ensifentrine Aqueous Solubility start Start: Undissolved Ensifentrine in Aqueous Buffer ph_adjust Step 1: Lower Buffer pH (e.g., to pH 3-5) start->ph_adjust check1 Is Ensifentrine Soluble? ph_adjust->check1 co_solvent Step 2: Prepare a Concentrated Stock in DMSO check1->co_solvent No end_success End: Solubilized Ensifentrine Solution check1->end_success Yes dilute Step 3: Dilute Stock into Aqueous Buffer co_solvent->dilute check2 Does Precipitation Occur? dilute->check2 additives Step 4: Add Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) check2->additives Yes check2->end_success No additives->end_success end_fail End: Further Optimization Required

Caption: A step-by-step workflow for troubleshooting and improving the solubility of Ensifentrine in aqueous buffers.

signaling_pathway Conceptual Pathway for Ensifentrine Solubilization cluster_solid Solid State cluster_solution Aqueous Solution ensifentrine Ensifentrine (Solid) polymorphs Polymorphic Forms (e.g., Form I, II, III) ensifentrine->polymorphs ensifentrine_dissolved Dissolved Ensifentrine ensifentrine->ensifentrine_dissolved Dissolution co_solvency Co-solvency (e.g., DMSO, PEG300) ensifentrine->co_solvency complexation Complexation (e.g., Cyclodextrins) ensifentrine->complexation protonation Protonation (Addition of H+) ensifentrine_dissolved->protonation ensifentrine_salt Ensifentrine Salt (ENSE.Cl) (More Soluble) protonation->ensifentrine_salt co_solvency->ensifentrine_dissolved complexation->ensifentrine_dissolved

Caption: A diagram illustrating the key factors and mechanisms involved in enhancing the aqueous solubility of Ensifentrine.

References

Optimizing Ensifentrine Concentration for Maximum Bronchodilation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the experimental use of ensifentrine to achieve maximum bronchodilation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ensifentrine?

A1: Ensifentrine is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 enzymes.[1][2][3][4] By inhibiting PDE3 and PDE4, ensifentrine prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), leading to airway smooth muscle relaxation and subsequent bronchodilation.[5] It also possesses anti-inflammatory properties.[2][3][4]

Q2: What is the optimal concentration of ensifentrine for achieving maximum bronchodilation in clinical settings?

A2: Clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have shown a dose-dependent effect on bronchodilation. A nebulized dose of 3 mg twice daily demonstrated a significant improvement in peak Forced Expiratory Volume in 1 second (FEV1), with the 6 mg dose not appearing to provide additional benefit.[6]

Q3: What are the reported IC50 values for ensifentrine against PDE3 and PDE4?

A3: In enzyme activity assays, ensifentrine has shown potent inhibition of PDE3 and PDE4. The IC50 values are approximately 0.4 nM for PDE3 and 1479 nM for PDE4.[1] Another study reported IC50 values of 0.25 nM and 0.29 nM for PDE3A and PDE3B respectively, and 290 nM for PDE4B2.[7]

Q4: Can ensifentrine be used in combination with other bronchodilators?

A4: Yes, studies have shown that ensifentrine can provide additional bronchodilation when used in combination with long-acting muscarinic antagonists (LAMAs) or long-acting β2-agonists (LABAs).[6]

Data Presentation

The following tables summarize the quantitative data from clinical trials evaluating the effect of different doses of nebulized ensifentrine on lung function in patients with COPD.

Table 1: Ensifentrine Monotherapy - Change in Peak FEV1 (Forced Expiratory Volume in 1 second) After 4 Weeks

Ensifentrine Dose (Twice Daily)Placebo-Corrected Change in Peak FEV1 (mL)
0.75 mg124
1.5 mg124
3 mg201
6 mg198

Data from a 4-week, randomized, double-blind, placebo-controlled, parallel-group study in 403 subjects with moderate-to-severe COPD.[6]

Table 2: Ensifentrine as Add-on Therapy to Tiotropium - Change in Peak FEV1 After 3 Days

Ensifentrine Dose (Twice Daily)Placebo-Corrected Change in Peak FEV1 (mL)
1.5 mg104
6.0 mg127

Data from a study in subjects with moderate-to-severe COPD.[6]

Experimental Protocols

In Vitro Bronchodilator Assay Using Airway Smooth Muscle (ASM) Cells

This protocol provides a method to assess the relaxant effect of ensifentrine on pre-contracted human airway smooth muscle cells.

Materials:

  • Human Airway Smooth Muscle (ASM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Contractile agonist (e.g., methacholine, histamine)

  • Ensifentrine stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well microplates

  • Plate reader capable of measuring intracellular calcium or a cell imaging system

Methodology:

  • Cell Culture: Culture human ASM cells in appropriate medium until they reach 80-90% confluency.

  • Seeding: Seed the ASM cells into 96-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Calcium Indicator Loading (Optional but Recommended): Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence or cell morphology.

  • Contraction: Induce contraction by adding a pre-determined concentration of a contractile agonist (e.g., 1 µM methacholine).

  • Ensifentrine Treatment: Immediately after the agonist, add varying concentrations of ensifentrine to the wells. Include a vehicle control (DMSO).

  • Measurement of Relaxation: Measure the change in intracellular calcium levels or observe changes in cell morphology (cell rounding indicates contraction, elongation indicates relaxation) over a time course (e.g., 30-60 minutes).

  • Data Analysis: Plot the concentration-response curve for ensifentrine and calculate the EC50 value for relaxation.

Ex Vivo Isolated Perfused Lung Model

This protocol describes a method to evaluate the bronchodilatory effect of ensifentrine in an intact lung preparation.

Materials:

  • Isolated rodent (e.g., guinea pig, rat) or human lung preparation

  • Krebs-Henseleit buffer

  • Bronchoconstrictor (e.g., methacholine, histamine)

  • Ensifentrine solution for nebulization

  • Ventilator and perfusion system

  • Pressure transducers to measure airway pressure

  • Nebulizer system compatible with the isolated lung setup

Methodology:

  • Lung Isolation: Isolate the lungs from the animal model according to established surgical procedures.

  • Perfusion and Ventilation: Cannulate the trachea and pulmonary artery and connect the lung to a ventilator and perfusion system. Perfuse the lung with warmed, oxygenated Krebs-Henseleit buffer at a constant flow rate. Ventilate the lung with a suitable gas mixture (e.g., 95% O2, 5% CO2).

  • Baseline Measurement: Record the baseline airway pressure for a stabilization period.

  • Induction of Bronchoconstriction: Induce a stable bronchoconstriction by adding a contractile agonist to the perfusion buffer or by nebulizing it into the airways.

  • Ensifentrine Administration: Once a stable bronchoconstrictor response is achieved, administer different concentrations of ensifentrine via a nebulizer connected to the tracheal cannula.

  • Measurement of Bronchodilation: Continuously record the changes in airway pressure. A decrease in airway pressure indicates bronchodilation.

  • Data Analysis: Quantify the extent of bronchodilation as a percentage reversal of the induced bronchoconstriction and determine the dose-response relationship for ensifentrine.

Mandatory Visualizations

Ensifentrine_Signaling_Pathway cluster_cAMP Increased Levels Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP PDE3->cAMP Degrades PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: Ensifentrine's signaling pathway leading to bronchodilation.

Experimental_Workflow_InVitro Start Start: Culture ASM Cells Seed Seed Cells in 96-well Plate Start->Seed Starve Serum Starve Cells (24h) Seed->Starve Contract Induce Contraction (e.g., Methacholine) Starve->Contract Treat Treat with Ensifentrine (Concentration Gradient) Contract->Treat Measure Measure Relaxation (e.g., Calcium Imaging) Treat->Measure Analyze Analyze Data & Calculate EC50 Measure->Analyze

Caption: In vitro experimental workflow for assessing ensifentrine's bronchodilatory effect.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.

  • Possible Cause: "Edge effects" in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile buffer or medium to maintain humidity and thermal stability across the plate.

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing reagents.

Issue 2: Low or No Bronchodilator Response to Ensifentrine

  • Possible Cause: Sub-optimal concentration of the contractile agonist.

    • Solution: Perform a dose-response curve for the contractile agonist (e.g., methacholine) to determine the EC50 or EC80 concentration that elicits a consistent and robust contraction without causing cell death.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responsiveness. Regularly check for mycoplasma contamination.

  • Possible Cause: Inadequate incubation time with ensifentrine.

    • Solution: Optimize the incubation time with ensifentrine. While some effects may be rapid, a time-course experiment (e.g., 15, 30, 60 minutes) can determine the optimal endpoint for measuring relaxation.

Issue 3: Inconsistent Nebulizer-Based Drug Delivery in Ex Vivo Models

  • Possible Cause: Improper nebulizer placement.

    • Solution: Ensure the nebulizer is positioned to deliver the aerosol directly and efficiently into the tracheal cannula. The distance and angle of the nebulizer can significantly impact deposition.

  • Possible Cause: Incompatible nebulizer type.

    • Solution: The type of nebulizer (e.g., jet, ultrasonic, vibrating mesh) can affect the particle size and output of the aerosolized ensifentrine. Select a nebulizer that generates particles within the optimal respirable range (1-5 µm) and is compatible with the experimental setup.

  • Possible Cause: Formulation issues.

    • Solution: Ensure that ensifentrine is fully dissolved or suspended in a vehicle that does not interfere with nebulization or the biological response. The viscosity of the solution can impact nebulizer performance.

References

Technical Support Center: Synthesis of Ensifentrine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pure E or Z ensifentrine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stereochemically pure ensifentrine?

A1: The primary challenge in synthesizing stereochemically pure ensifentrine lies in controlling the geometry around the C=N double bond, which leads to the formation of E and Z isomers. Standard synthetic routes often yield a mixture of these isomers. Consequently, the main difficulties are not only in the stereoselective synthesis itself but also in the subsequent separation and prevention of interconversion of the isolated isomers. The stability of the individual isomers can be influenced by factors such as solvent, light, and temperature.

Q2: Is there a well-established method for the stereoselective synthesis of a single ensifentrine isomer?

A2: Currently, there is no widely published, single-step stereoselective synthesis method that exclusively yields either the pure E or Z isomer of ensifentrine. The common synthetic pathways generally produce an E/Z mixture. Therefore, the focus of achieving a pure isomer typically shifts to post-synthesis separation and purification techniques.

Q3: What is the mechanism of action of ensifentrine?

A3: Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). By inhibiting these enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to bronchodilation (relaxation of airway smooth muscle) and anti-inflammatory effects.

Q4: How can I confirm the presence of both E and Z isomers in my synthetic mixture?

A4: The presence of both isomers can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the two isomers will likely have different retention times, resulting in two distinct peaks. In ¹H NMR, you would expect to see two sets of signals for protons near the C=N bond and on the substituents attached to it, with slightly different chemical shifts.

Troubleshooting Guides

Issue 1: Difficulty in Separating E and Z Isomers

Problem: My synthesized ensifentrine is an inseparable mixture of E and Z isomers based on my initial purification attempts.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Resolution Optimize the HPLC or column chromatography conditions. Experiment with different stationary phases (e.g., C18, silica) and mobile phase compositions. A gradient elution might be necessary. Consider using silver nitrate-impregnated silica gel, which can sometimes improve the separation of E/Z isomers due to differential π-complexation.Improved separation of the two isomer peaks, ideally to baseline resolution.
Isomer Interconversion on Stationary Phase The stationary phase itself might be catalyzing the interconversion. Try a less acidic or basic stationary phase. Also, consider running the chromatography at a lower temperature to reduce the rate of isomerization.A higher recovery of the individual isomers and less peak tailing or broadening.
Co-crystallization of Isomers If attempting separation by crystallization, the isomers might be co-crystallizing. Experiment with a variety of solvents with different polarities and employ slow crystallization techniques (e.g., slow evaporation, vapor diffusion).Formation of crystals enriched in one of the isomers.
Issue 2: Isomer Interconversion After Purification

Problem: I have successfully isolated a pure isomer, but it converts back to a mixture upon standing or during subsequent experimental steps.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Thermodynamic Instability One isomer may be thermodynamically less stable and will naturally convert to the more stable form over time. Store the purified isomer at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize thermal and photochemical isomerization.Reduced rate of interconversion, preserving the purity of the isomer for a longer duration.
Photochemical Isomerization Exposure to light, particularly UV light, can induce E/Z isomerization. Protect the purified isomer from light at all times by using amber vials and working under low-light conditions.Prevention of light-induced isomerization, maintaining the isomeric purity.
Solvent- or pH-Mediated Isomerization The solvent system or pH of the solution can promote isomerization. Investigate the stability of the purified isomer in various solvents and buffer systems to identify conditions that minimize interconversion.Identification of a suitable solvent system that maintains the isomeric integrity of the purified ensifentrine.
Issue 3: Ambiguous Spectroscopic Data

Problem: I have obtained ¹H and ¹³C NMR spectra of my ensifentrine sample, but I am unsure how to assign the signals to the E and Z isomers.

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Lack of Reference Spectra for Pure Isomers While definitive public assignments for E and Z ensifentrine are scarce, you can use 2D NMR techniques to aid in assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can identify protons that are close in space. For the E and Z isomers, the spatial proximity of substituents around the C=N bond will be different. A NOESY experiment should show cross-peaks between protons on the 2,4,6-trimethylphenyl group and the rest of the molecule that are unique to each isomer.Observation of specific NOE correlations will allow for the unambiguous assignment of the E and Z configurations.
Polymorphism Affecting Spectra Different crystalline forms (polymorphs) of the same isomer can exhibit slightly different NMR spectra in the solid state and can have different dissolution behaviors, which might complicate solution-state NMR.
Characterize the solid form: Use techniques like Powder X-ray Diffraction (PXRD) to identify the polymorphic form of your sample and compare it with published data.Understanding the polymorphic form can help in interpreting the spectroscopic data more accurately.

Experimental Protocols

General Protocol for HPLC Analysis of Ensifentrine E/Z Isomers

This is a general starting point; optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both isomers have strong absorbance (e.g., around 254 nm or 330 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30-40°C (can be varied to optimize separation).

Preparative Chromatography for Isomer Separation

For preparative separation, the analytical HPLC method can be scaled up.

  • Use a larger dimension preparative column with the same stationary phase.

  • Increase the flow rate according to the column dimensions.

  • Inject larger volumes of a more concentrated solution of the E/Z mixture.

  • Collect the fractions corresponding to each isomer peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Polymorphic Form of Ensifentrine

Note: The following data is for a specific polymorphic form and may not represent a pure E or Z isomer, but rather a mixture or a specific crystalline arrangement of one isomer. It serves as a reference for the expected chemical shifts.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
6.97 (s, 1H)159.10
6.86 (s, 2H)152.20
6.67 (s, 1H)151.45
6.11 (t, J = 5.8 Hz, 1H)148.64
5.46 (s, 2H)148.30
5.33 (s, 1H)144.53
4.19 (t, J = 6.8 Hz, 2H)142.78
3.92 (t, J = 6.0 Hz, 2H)131.07
3.81 (s, 3H)130.77
3.62 (s, 3H)128.86
3.18 (d, J = 5.2 Hz, 1H)128.21
2.91 (t, J = 5.9 Hz, 2H)119.36
2.23 (s, 3H)111.85
1.98 (s, 6H)109.06
88.17
56.56
56.20
41.97
37.37
27.51
20.91
18.49

Visualizations

Ensifentrine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell / Inflammatory Cell Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits AMP AMP PDE3->AMP Hydrolyzes GMP GMP PDE3->GMP Hydrolyzes PDE4->AMP Hydrolyzes ATP ATP AC Adenylate Cyclase GTP GTP GC Guanylate Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts cAMP->PDE3 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE3 PKG Protein Kinase G (PKG) cGMP->PKG Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA->Anti_inflammation PKG->Bronchodilation

Caption: Signaling pathway of Ensifentrine.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification and Separation cluster_analysis Analysis and Characterization cluster_stability Stability Assessment Synthesis Synthesis of Ensifentrine Mixture E/Z Isomer Mixture Synthesis->Mixture Purification Preparative HPLC / Column Chromatography Mixture->Purification Pure_E Pure E-Isomer Purification->Pure_E Pure_Z Pure Z-Isomer Purification->Pure_Z Analysis_E Analytical HPLC Pure_E->Analysis_E NMR_E ¹H, ¹³C, NOESY NMR Pure_E->NMR_E Stability_E Stability Studies (Light, Temp, Solvent) Pure_E->Stability_E Analysis_Z Analytical HPLC Pure_Z->Analysis_Z NMR_Z ¹H, ¹³C, NOESY NMR Pure_Z->NMR_Z Stability_Z Stability Studies (Light, Temp, Solvent) Pure_Z->Stability_Z Stability_E->Mixture Interconversion Stability_Z->Mixture Interconversion

preventing (E/Z)-Ensifentrine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E/Z)-Ensifentrine in a laboratory setting. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2][3] These enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting both PDE3 and PDE4, Ensifentrine leads to an accumulation of these second messengers, resulting in both bronchodilatory and anti-inflammatory effects.[1][3][4] PDE3 inhibition primarily contributes to the relaxation of airway smooth muscle, while PDE4 inhibition helps to suppress inflammatory responses.[1][2]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is also soluble in other organic solvents such as methanol and ethanol. The compound is practically insoluble in water.[6]

Q3: How should I prepare a stock solution of this compound?

For most in vitro applications, a stock solution of this compound can be prepared in 100% DMSO. A common concentration for a stock solution is 10 mM.[5][7] For specific protocols, such as antibacterial assays, a stock solution of 30 mg/mL in DMSO has been used.[6] It is recommended to use sonication to aid dissolution.[5]

Q4: How should I store the this compound stock solution?

Store the DMSO stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[7] For solutions in solvent, storage at -80°C for up to a year is also recommended.[5]

Q5: What are the different polymorphic forms of Ensifentrine and do they affect solubility?

Research has identified at least three polymorphic forms of Ensifentrine (Forms I, II, and III). Different crystalline forms can have distinct physicochemical properties, which may affect solubility and stability. However, studies have shown that in aqueous media at both pH 1.2 and pH 7, the less stable forms II and III tend to convert to the more stable Form I. This suggests that for many experimental conditions in aqueous buffers, the initial polymorphic form may not significantly impact the final solubility as it will likely convert to Form I.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common issue due to its low aqueous solubility. The following guide provides systematic steps to prevent this problem.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer or media. "Crashing out" due to poor solubility. The high concentration of Ensifentrine in the DMSO stock is not soluble when introduced to the aqueous environment.- Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. - Pre-warm your solutions: Warm both the DMSO stock and the aqueous diluent to 37°C before mixing. This can increase the solubility of the compound. - Increase the final DMSO concentration (with caution): If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.
Solution is initially clear but becomes cloudy or forms a precipitate over time. Slow precipitation or crystallization. The compound may be in a supersaturated state and is slowly coming out of solution.- Check for temperature fluctuations: Ensure the solution is stored and used at a constant temperature. A decrease in temperature can reduce solubility. - Assess pH of the final solution: Although Ensifentrine's solubility is not reported to be highly pH-dependent in the neutral range, significant deviations in pH could affect its stability.
Precipitation occurs after freeze-thaw cycles of the stock solution. Compound degradation or reduced solubility after repeated temperature changes. - Aliquot the stock solution: Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO20 mg/mL (41.88 mM)Sonication is recommended for dissolution.[5]
Methanol2.35 ± 0.04 mg/mL-
Ethanol1.92 ± 0.03 mg/mL-
Phosphate Buffer (pH 6.4)3.02 ± 0.05 mg/mL-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.09 mM)A common formulation for in vivo studies.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 4.78 mg of Ensifentrine (Molecular Weight: 477.56 g/mol ).

  • Adding Solvent: Add the appropriate volume of 100% DMSO to the vial containing the powder.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol is adapted from a study performing an antibacterial assay with Ensifentrine.[6]

  • Initial Dilution: Prepare a high-concentration stock solution in DMSO (e.g., 30 mg/mL).[6]

  • Working Stock Preparation: If necessary, create an intermediate working stock by diluting the initial stock in DMSO.

  • Serial Dilution in Culture Media: a. Pre-warm the cell culture medium or buffer to 37°C. b. In a 96-well plate or microcentrifuge tubes, add the desired volume of culture medium to each well/tube. c. Add a small volume of the Ensifentrine working stock to the first well/tube to achieve the highest desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%). d. Perform a two-fold serial dilution by transferring half of the volume from the first well/tube to the next, mixing thoroughly at each step.

Visualizations

Signaling Pathway of this compound

Ensifentrine_Pathway Ensifentrine This compound PDE3 PDE3 Ensifentrine->PDE3 inhibits PDE4 PDE4 Ensifentrine->PDE4 inhibits cAMP cAMP PDE3->cAMP cGMP cGMP PDE3->cGMP PDE4->cAMP AMP 5'-AMP cAMP->AMP hydrolysis Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammation Anti-inflammation cAMP->Anti_inflammation GMP 5'-GMP cGMP->GMP hydrolysis cGMP->Bronchodilation

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparing Working Solutions

Experimental_Workflow start Start weigh Weigh this compound a yellow to pale yellow crystalline powder start->weigh dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve sonicate Vortex and/or Sonicate until clear dissolve->sonicate aliquot Aliquot stock solution for storage sonicate->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working solution store->prepare_working prewarm Pre-warm stock and aqueous diluent to 37°C prepare_working->prewarm serial_dilute Perform serial dilution in aqueous medium prewarm->serial_dilute final_conc Achieve final desired concentration (e.g., in a 96-well plate) serial_dilute->final_conc end End final_conc->end

Caption: Workflow for preparing this compound solutions.

References

Ensifentrine Cellular Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cellular assays with ensifentrine (RPL554).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ensifentrine in cellular assays?

Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2][3] Its primary mechanism involves preventing the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[4] This leads to the accumulation of cAMP, which in turn activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA).[5] This dual inhibition results in both bronchodilator (via PDE3 inhibition in smooth muscle cells) and anti-inflammatory effects (via PDE4 inhibition in inflammatory cells).[5][6][7]

Q2: What are the expected on-target effects in common cellular models?

  • Increased Intracellular cAMP: The most direct effect is an increase in cAMP levels in a variety of cell types, including human neutrophils and bronchial epithelial cells (HBECs).[7]

  • Anti-Inflammatory Activity: In inflammatory cell models (e.g., human monocytes, macrophages), ensifentrine inhibits the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and reduces the production of other mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4][8]

  • Airway Smooth Muscle Relaxation: In assays using human airway smooth muscle cells, ensifentrine induces relaxation, counteracting contractile stimuli.[4]

  • Enhanced CFTR Function: In bronchial epithelial cells, particularly those from cystic fibrosis (CF) patients, ensifentrine can stimulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to increased chloride ion secretion and increased ciliary beat frequency.[1][9]

Q3: Are there known off-target effects I should be aware of?

While ensifentrine is described as a selective dual PDE3/4 inhibitor, comprehensive off-target screening panels are not widely available in the public domain. Early non-clinical data indicated some inhibitory activity on PDE10 at a concentration of 1 µM. Researchers should be aware of potential class-effects of PDE inhibitors and consider counter-screening or using structurally unrelated inhibitors to confirm that an observed effect is due to PDE3/4 inhibition.

Q4: What is the recommended solvent and final concentration for in vitro studies?

Ensifentrine is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[10][11] For cellular experiments, this stock is further diluted in cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).[10] It is critical to ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and remains non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[12][13]

Q5: How should I design my vehicle control experiments?

Your vehicle control should contain the same final concentration of DMSO as your highest concentration of ensifentrine.[13] For a dose-response experiment with varying ensifentrine concentrations prepared from a single stock, each well will have a different final DMSO concentration. In this scenario, it is best practice to either:

  • Use a vehicle control matched to the highest DMSO concentration used.[12]

  • Prepare serial dilutions of the drug in a way that keeps the final DMSO concentration constant across all wells. This is the preferred method for minimizing solvent-induced artifacts.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for ensifentrine's on-target activity in various in vitro assays.

Table 1: Potency in Enzyme and Cellular Functional Assays

Assay TypeCell/Enzyme SourceParameterIC50 / Potency
PDE3 InhibitionRecombinant HumanIC500.4 nM[11]
PDE4 InhibitionRecombinant HumanIC501479 nM[11]
TNF-α ReleaseLPS-stimulated Human MonocytesIC500.52 µM[8]
Cell ProliferationPHA-stimulated Human Mononuclear CellsIC500.46 µM[8]
CFTR ActivityForskolin-stimulated Bronchial Epithelial CellsPotentiation~10-fold potentiation at 10 µM[7]

Note: A comprehensive off-target activity profile for ensifentrine against a broad panel of kinases, GPCRs, and other enzymes is not publicly available. Researchers should interpret results with consideration of the known on-target mechanism.

Signaling Pathways and Workflows

Ensifentrine Signaling Pathway

Ensifentrine_Pathway Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits AMP 5'-AMP PDE3->AMP Degrades PDE4->AMP Degrades ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts cAMP->PDE3 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Inflammation ↓ Pro-inflammatory Cytokine Release (e.g., TNF-α) Downstream->Inflammation Relaxation ↑ Smooth Muscle Relaxation (Bronchodilation) Downstream->Relaxation

Caption: On-target signaling pathway of ensifentrine.

Experimental Workflow: TNF-α Release Assay

TNF_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed Cells (e.g., THP-1 or RAW 264.7) in 96-well plate Differentiate 2. Differentiate (if needed) (e.g., with PMA for THP-1) Seed->Differentiate Pretreat 3. Pre-treat with Ensifentrine (or Vehicle Control) for 1 hour Differentiate->Pretreat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) for 4-24 hours Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect Assay 6. Perform TNF-α Assay (ELISA, HTRF, or AlphaLISA) Collect->Assay Analyze 7. Read Plate & Analyze Data (Calculate IC50) Assay->Analyze

Caption: Workflow for a typical TNF-α inhibition assay.

Troubleshooting Guide

Issue 1: Inconsistent or No Change in cAMP Levels

Potential Cause Troubleshooting Step
Cell Health Issues Verify cell viability using Trypan Blue or a viability assay. Ensure cells are not overgrown or stressed.
Inactive Compound Ensure ensifentrine stock solution is properly stored (protected from light, appropriate temperature). Prepare fresh dilutions for each experiment.
Assay Reagent Problems Run positive controls for your cAMP assay (e.g., Forskolin) to confirm that the assay reagents and detection system are working correctly.
Insufficient Stimulation If measuring inhibition of a Gαi-coupled pathway, ensure your stimulating agonist (e.g., Forskolin) is used at a concentration that gives a robust signal window (e.g., EC80).
Cell Line Unresponsive Confirm that your cell line expresses adequate levels of PDE3 and/or PDE4.

Issue 2: High Background or False Positives in Fluorescence/Luminescence Assays

Potential Cause Troubleshooting Step
Compound Interference Ensifentrine, like many small molecules, may have intrinsic fluorescence or quenching properties. Run a control plate with ensifentrine in assay buffer without cells/reagents to check for direct interference with the assay signal.[12]
DMSO Effects High concentrations of DMSO can affect cell health and assay performance. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells, including controls.[13]
Media Component Interference Phenol red in culture media can interfere with fluorescence/absorbance assays. Consider using phenol red-free medium for the assay portion of the experiment.

Issue 3: Unexpected Cytotoxicity or Poor Cell Health

Potential Cause Troubleshooting Step
High Ensifentrine Concentration Perform a dose-response cytotoxicity assay (e.g., LDH release or MTS/MTT assay) to determine the non-toxic concentration range of ensifentrine for your specific cell line.
Solvent Toxicity High DMSO concentrations can be cytotoxic. Titrate the DMSO concentration to find the maximum tolerable level for your cells (typically <0.5%). Always include a vehicle-only control.[14]
Compound Precipitation Ensifentrine is poorly soluble in aqueous solutions. Visually inspect wells under a microscope for signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or adding a non-ionic surfactant (e.g., Pluronic F-68) if compatible with your assay.[15]

Troubleshooting Logic Diagram

Troubleshooting_Logic rect_node rect_node Start Unexpected Result in Assay IsControlOK Are Positive/ Negative Controls Working? Start->IsControlOK IsViabilityOK Is Cell Viability Normal? IsControlOK->IsViabilityOK Yes CheckAssay Action: Check assay reagents, plate reader settings, and protocol. IsControlOK->CheckAssay No IsCompoundOK Compound Precipitate Visible? IsViabilityOK->IsCompoundOK Yes CheckCells Action: Check for contamination, passage number, and culture conditions. IsViabilityOK->CheckCells No IsVehicleOK Is Vehicle Control Same as Negative? IsCompoundOK->IsVehicleOK No CheckSolubility Action: Lower concentration, check solvent, consider solubilizing agents. IsCompoundOK->CheckSolubility Yes CheckDMSO Action: Lower DMSO %, run DMSO toxicity curve, ensure matched controls. IsVehicleOK->CheckDMSO No CheckInterference Action: Run compound-only controls to test for assay interference (fluorescence/quench). IsVehicleOK->CheckInterference Yes

References

Technical Support Center: Minimizing Cytotoxicity of (E/Z)-Ensifentrine at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with cytotoxicity when working with (E/Z)-Ensifentrine at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4.[1][2][3] This dual inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which results in both bronchodilation (via PDE3 inhibition in airway smooth muscle cells) and anti-inflammatory effects (via PDE4 inhibition in inflammatory cells).[1][2][4]

Q2: Is cytotoxicity an expected outcome when using this compound in in-vitro experiments?

While clinical trials have shown that inhaled Ensifentrine is generally well-tolerated with a safety profile similar to placebo, in-vitro experiments, especially at high concentrations, may reveal cytotoxic effects.[5][6][7] High concentrations of any compound can lead to off-target effects or overwhelm cellular metabolic pathways, resulting in cytotoxicity that may not be observed in clinical use.

Q3: What are the components of the approved Ensifentrine (Ohtuvayre™) formulation that I should be aware of?

The FDA-approved nebulized suspension of Ensifentrine (Ohtuvayre™) contains the active ingredient ensifentrine and the following excipients: dibasic sodium phosphate, monobasic sodium phosphate, polysorbate 20, sodium chloride, sorbitan monolaurate, and water for injection.[8] When preparing experimental solutions, it is important to consider the potential effects of these or similar excipients if you are trying to replicate the formulation.

Q4: Can the excipients in my formulation contribute to cytotoxicity?

Yes, excipients, while often considered inert, can sometimes contribute to cytotoxicity, especially in sensitive in-vitro models.[9][10] For instance, surfactants like polysorbates can increase the permeability of cell membranes, potentially enhancing the cytotoxic effects of other components in a synergistic manner.[7] It is crucial to test the vehicle/excipient-only controls in your experiments.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed across all tested concentrations of this compound.

  • Question: I am observing significant cell death even at the lowest concentrations of Ensifentrine. What could be the cause?

  • Answer: This could be due to several factors unrelated to the specific activity of Ensifentrine:

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity.

    • Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma), which can cause widespread cell death.

    • Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.

    • Incorrect Compound Concentration: Verify the stock concentration of your Ensifentrine and ensure that serial dilutions are performed accurately.

Issue 2: Cytotoxicity is observed only at high concentrations of this compound.

  • Question: My experiments show acceptable cell viability at lower concentrations, but a sharp decrease at higher concentrations. How can I mitigate this?

  • Answer: High-concentration cytotoxicity is a common challenge. Here are some strategies to address it:

    • Optimize Exposure Time: Reduce the incubation time of the cells with Ensifentrine. A shorter exposure may be sufficient to observe the desired biological effect while minimizing toxicity.

    • Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with different serum concentrations in your culture medium.

    • Consider Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to be related to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine might be beneficial.

    • Use a More Resistant Cell Line: Different cell lines have varying sensitivities to chemical compounds. If appropriate for your research question, consider using a more robust cell line.

Issue 3: There is high variability in cytotoxicity results between replicate wells.

  • Question: I am seeing inconsistent results across my replicate wells in the cytotoxicity assay. What could be the reason?

  • Answer: High variability can obscure the true effect of your compound. Common causes include:

    • Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells of your plate. Edge effects can also be a factor, so consider not using the outermost wells.[11]

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability.

    • Compound Precipitation: At high concentrations, Ensifentrine, which is practically insoluble in water, may precipitate out of solution.[8] Visually inspect your wells for any precipitate. Consider using a different solvent system or including solubilizing excipients.

Data Presentation

Table 1: Common In-Vitro Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Well-established, relatively inexpensive, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism without causing cell death.[12]
LDH Release Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.Directly measures cell death (necrosis), non-destructive to remaining viable cells.Less sensitive for detecting apoptosis; LDH in serum can increase background.[11]
Trypan Blue/Propidium Iodide Exclusion Vital dyes that are excluded by cells with intact membranes. Stained cells are considered non-viable.Simple, rapid, and allows for direct visualization and counting of dead cells.Manual counting can be subjective and time-consuming; not ideal for high-throughput.
ATP-Based Assays Quantifies ATP levels, which are indicative of metabolically active, viable cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can be influenced by factors other than cell viability, such as metabolic stress.

Table 2: Troubleshooting Strategies for Unexpected Cytotoxicity

IssuePossible CauseRecommended Solution
High Cytotoxicity in All Wells (including controls) Contamination (mycoplasma, bacteria, fungi)Test a fresh batch of cells; use appropriate antibiotics/antimycotics.
Poor quality of media or serumUse a new lot of media and serum; test all new reagents before use.
Incubator issues (temperature, CO2)Calibrate and monitor incubator temperature and CO2 levels.
High Cytotoxicity Only in Compound-Treated Wells Solvent toxicityEnsure final solvent concentration is non-toxic (e.g., DMSO <0.5%); run a vehicle-only control.
Incorrect compound concentrationVerify stock solution concentration and serial dilutions.
Compound precipitationInspect wells for precipitate; consider alternative solvents or solubilizing agents.
High Variability Between Replicates Uneven cell seedingEnsure a single-cell suspension and proper mixing before and during plating.
Pipetting errorsCalibrate pipettes; use reverse pipetting for viscous solutions.
Edge effects in plateAvoid using the outer wells of the microplate.[11]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the concentration-dependent cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

    • Include a vehicle-only control (medium with the same final concentration of solvent) and a no-treatment control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Ensifentrine.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This protocol is for quantifying cell death by measuring LDH release.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include the following controls: no-treatment, vehicle-only, and a maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).

  • Incubation:

    • Incubate the plate for the desired duration.

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate for the time specified in the kit instructions, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Mandatory Visualizations

Ensifentrine_Signaling_Pathway Ensifentrine this compound PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP PDE3->cAMP Degrades PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_Inflammation Anti-inflammatory Effects (Reduced Cytokine Release) PKA->Anti_Inflammation AC->cAMP Converts

Caption: Signaling pathway of this compound.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Controls Step 1: Review Controls (Vehicle, Untreated) Start->Check_Controls High_Control_Toxicity High Toxicity in Controls? Check_Controls->High_Control_Toxicity Investigate_Systemic_Issues Investigate Systemic Issues: - Solvent Toxicity - Contamination - Cell Health - Reagent Quality High_Control_Toxicity->Investigate_Systemic_Issues Yes Check_Concentration Step 2: Verify Compound Concentration & Solubility High_Control_Toxicity->Check_Concentration No Investigate_Systemic_Issues->Check_Controls Address & Re-test Precipitate Precipitate Observed? Check_Concentration->Precipitate Optimize_Solvent Optimize Solvent System or Formulation Precipitate->Optimize_Solvent Yes Mitigation_Strategies Step 3: Implement Mitigation Strategies Precipitate->Mitigation_Strategies No Optimize_Solvent->Check_Concentration Reformulate & Re-test Optimize_Experiment Optimize Experimental Parameters: - Reduce Exposure Time - Adjust Serum Level - Change Cell Line Mitigation_Strategies->Optimize_Experiment End Re-evaluate Cytotoxicity Optimize_Experiment->End

Caption: Workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refining Ensifentrine Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ensifentrine in in vivo models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in delivering ensifentrine to preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ensifentrine?

A1: Ensifentrine is a first-in-class, selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1] By inhibiting PDE3 in airway smooth muscle cells, it increases intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation.[2] Inhibition of PDE4 in inflammatory cells also increases cAMP, which suppresses the release of pro-inflammatory mediators, resulting in anti-inflammatory effects.[1][2] This dual mechanism allows ensifentrine to act as both a bronchodilator and a non-steroidal anti-inflammatory agent.[2]

Q2: What are the recommended delivery methods for ensifentrine in preclinical rodent models?

A2: The most common and clinically relevant delivery route is inhalation. For preclinical rodent models, this can be achieved through:

  • Intratracheal (IT) Instillation: Direct delivery of a liquid suspension or dry powder into the trachea. This method ensures accurate dosing to the lungs.[3][4]

  • Nebulization: Aerosolization of a liquid suspension for inhalation, often in a nose-only or whole-body exposure chamber.[5]

  • Dry Powder Insufflation: Delivery of a dry powder formulation directly into the lungs, which can be advantageous for compounds with poor stability in liquid formulations.[6][7][8]

Q3: What are suitable animal models for studying the efficacy of ensifentrine?

A3: Animal models that recapitulate key features of chronic obstructive pulmonary disease (COPD) are appropriate. Common models include:

  • Lipopolysaccharide (LPS)-induced lung inflammation: This model is characterized by neutrophilic inflammation in the bronchoalveolar lavage (BAL) fluid, mimicking aspects of COPD exacerbations.[9]

  • Cigarette smoke-induced inflammation: Chronic exposure to cigarette smoke in mice can induce macrophage and neutrophil infiltration, cytokine production, and emphysema-like changes.

  • Elastase-induced emphysema: Intratracheal administration of elastase leads to alveolar destruction and emphysema.

Q4: How can I prepare a research-grade formulation of ensifentrine for in vivo studies?

A4: For a nebulized suspension, ensifentrine can be suspended in a sterile, isotonic vehicle such as saline. It is crucial to ensure a uniform particle size distribution for consistent aerosolization and deep lung deposition. For dry powder formulations, micronized ensifentrine can be blended with a carrier like lactose. The specific formulation will depend on the chosen delivery device and experimental goals.

Troubleshooting Guides

Difficulties with in vivo delivery of ensifentrine can often be traced back to the formulation, administration technique, or animal handling. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Results Between Animals - Improper animal restraint and handling leading to stress. - Inaccurate dosing due to inconsistent delivery technique. - Variability in the depth of instillation or inhalation.- Ensure proper training on animal handling and restraint techniques. - Use a consistent and validated administration protocol for all animals. - For IT instillation, use a laryngoscope to visualize the trachea and ensure consistent placement of the delivery device.
Low Drug Deposition in the Lungs - Inefficient aerosol generation from the nebulizer. - Large particle size of the aerosolized drug. - Shallow breathing in anesthetized animals.- Optimize nebulizer settings (e.g., air pressure, flow rate) for the specific formulation. - Ensure the formulation has a particle size distribution suitable for deep lung deposition (typically 1-5 µm). - Monitor the animal's breathing during administration and adjust anesthesia as needed.
Airway Obstruction During Instillation - Use of an excessively large volume of liquid. - Instilling the liquid too rapidly. - The delivery cannula is blocking the trachea.- Use a small instillation volume appropriate for the animal's size (e.g., 30-75 µL for a mouse).[3] - Administer the liquid slowly and steadily. - Use a cannula with an appropriate diameter for the animal's trachea.
High Variability in BAL Fluid Cell Counts - Incomplete lavage of all lung lobes. - Contamination of the BAL fluid with blood. - Inconsistent timing of BAL fluid collection post-treatment.- Perform the lavage with a consistent volume and number of washes to ensure sampling from all lung lobes. - Be careful not to puncture any blood vessels during the procedure. - Collect BAL fluid at a standardized time point after ensifentrine administration in all animals.[10]

Data Presentation

The following tables summarize preclinical data for ensifentrine, providing a reference for expected efficacy in relevant animal models.

Table 1: In Vivo Bronchodilator and Bronchoprotective Effects of Inhaled Ensifentrine in Guinea Pigs

EndpointDoses (mg/kg)Result
Relaxation of Airways 0.01 - 0.087-65% reduction in airway obstruction
Synergy with Atropine Not specified42-82% reduction in airway obstruction
Synergy with Salbutamol Not specified64-78% reduction in airway obstruction

Data adapted from preclinical studies in guinea pigs.[11]

Table 2: In Vivo Anti-inflammatory Effects of Ensifentrine in Guinea Pigs

ModelAdministration RouteDoseEndpointResult
Ovalbumin Challenge Oral10 mg/kgEosinophil Recruitment in BALSignificant attenuation
Ovalbumin Challenge Dry Powder Inhalation25% w/w with lactoseEosinophil Recruitment in BALSignificant attenuation
Allergen Challenge Aerosol0.3 mg/mLEosinophil Peroxidase in BALSignificant inhibition

Data adapted from preclinical studies in guinea pigs.

Experimental Protocols

Protocol 1: Intratracheal Instillation of Ensifentrine Suspension in Mice

This protocol describes the direct delivery of a liquid suspension of ensifentrine into the lungs of an anesthetized mouse.

Materials:

  • Ensifentrine suspension in sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Mouse intubation platform

  • Laryngoscope with a small blade

  • Gel-loading pipette tips or a specialized intratracheal delivery device (e.g., MicroSprayer)

  • 1 mL syringe

Procedure:

  • Animal Preparation: Anesthetize the mouse using your institutionally approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Positioning: Suspend the anesthetized mouse on the intubation platform by its upper incisors.

  • Visualization of the Trachea: Use the laryngoscope to gently push the tongue aside and visualize the vocal cords and the opening of the trachea.

  • Instillation:

    • Draw the desired volume of ensifentrine suspension (typically 30-50 µL for a mouse) into the 1 mL syringe fitted with a gel-loading tip or other IT delivery device.

    • Carefully guide the tip of the delivery device into the trachea, just past the vocal cords.

    • Slowly and steadily depress the syringe plunger to instill the suspension into the lungs.

  • Recovery: Remove the delivery device and monitor the mouse until it recovers from anesthesia. Place the mouse in a clean cage on a warming pad to maintain body temperature.

Protocol 2: Dry Powder Insufflation of Ensifentrine in Mice

This protocol is for the direct delivery of a dry powder formulation of ensifentrine to the lungs of an anesthetized mouse using a device like the Penn-Century Dry Powder Insufflator™.[6][12]

Materials:

  • Micronized ensifentrine powder (potentially blended with a carrier like lactose)

  • Dry Powder Insufflator™ for mice

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Mouse intubation platform

  • Laryngoscope with a small blade

Procedure:

  • Device Preparation: Load the sample chamber of the Dry Powder Insufflator™ with the desired amount of ensifentrine powder (typically 1-2 mg).[4][6]

  • Animal Preparation and Positioning: Follow steps 1 and 2 from the Intratracheal Instillation protocol.

  • Visualization of the Trachea: Follow step 3 from the Intratracheal Instillation protocol.

  • Insufflation:

    • Carefully insert the tip of the insufflator into the trachea.

    • Connect a syringe with a small puff of air (e.g., 0.2 mL) to the device and rapidly depress the plunger to disperse the powder into the lungs.[4]

  • Recovery: Follow step 5 from the Intratracheal Instillation protocol.

Protocol 3: Bronchoalveolar Lavage (BAL) for Cellular Analysis

This protocol describes the collection of BAL fluid from mice to analyze inflammatory cell infiltration following ensifentrine treatment.

Materials:

  • Euthanasia agent

  • Surgical board and dissection tools

  • Tracheal cannula (e.g., a 20-gauge catheter)

  • Suture thread

  • Ice-cold, sterile phosphate-buffered saline (PBS)

  • 1 mL syringe

  • Microcentrifuge tubes

Procedure:

  • Euthanasia and Tracheal Cannulation: Euthanize the mouse using an approved method. Make a midline incision in the neck to expose the trachea. Carefully insert the tracheal cannula and secure it with a suture.

  • Lung Lavage:

    • Fill a 1 mL syringe with a defined volume of ice-cold PBS (e.g., 0.8 mL).

    • Slowly instill the PBS into the lungs through the cannula.

    • Gently aspirate the fluid back into the syringe. The recovered fluid is the BAL fluid.

    • Repeat the instillation and aspiration process 2-3 times with fresh PBS to maximize cell recovery.

  • Sample Processing:

    • Pool the collected BAL fluid in a microcentrifuge tube on ice.

    • Centrifuge the tube at a low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.

    • Carefully remove the supernatant for analysis of soluble mediators (e.g., cytokines).

    • Resuspend the cell pellet in a suitable buffer for cell counting and differential analysis (e.g., using a hemocytometer and cytospin preparations or flow cytometry).[9]

Visualizations

Ensifentrine_Mechanism_of_Action cluster_airway Airway Smooth Muscle Cell cluster_inflammatory Inflammatory Cell Ensifentrine1 Ensifentrine PDE3 PDE3 Ensifentrine1->PDE3 Inhibits cAMP1 cAMP PDE3->cAMP1 Degrades Relaxation Smooth Muscle Relaxation cAMP1->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Ensifentrine2 Ensifentrine PDE4 PDE4 Ensifentrine2->PDE4 Inhibits cAMP2 cAMP PDE4->cAMP2 Degrades Mediators Inflammatory Mediators cAMP2->Mediators Reduces Release Inflammation Inflammation Mediators->Inflammation

Caption: Dual mechanism of action of ensifentrine.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse with LPS-induced inflammation) Formulation Prepare Ensifentrine Formulation (Suspension or Dry Powder) Anesthesia Anesthetize Animal Formulation->Anesthesia Delivery Deliver Ensifentrine via Intratracheal Instillation/Insufflation Anesthesia->Delivery Recovery Monitor Animal Recovery Delivery->Recovery BAL_Collection Collect Bronchoalveolar Lavage (BAL) Fluid Recovery->BAL_Collection Cell_Analysis Analyze Inflammatory Cells in BAL Fluid (e.g., Neutrophils) BAL_Collection->Cell_Analysis Data_Interpretation Interpret Data and Assess Anti-inflammatory Efficacy Cell_Analysis->Data_Interpretation

Caption: General workflow for in vivo experiments.

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Is the formulation prepared correctly? Start->Check_Formulation Check_Delivery Is the delivery technique consistent? Start->Check_Delivery Check_Animal Are there issues with the animal model? Start->Check_Animal Check_Formulation->Check_Delivery Yes Solution_Formulation Optimize formulation: - Check solubility - Ensure uniform particle size Check_Formulation->Solution_Formulation No Check_Delivery->Check_Animal Yes Solution_Delivery Refine delivery protocol: - Use consistent volume/dose - Ensure deep lung deposition Check_Delivery->Solution_Delivery No Solution_Animal Review animal model: - Standardize animal characteristics - Minimize stress Check_Animal->Solution_Animal No Success Consistent Results Solution_Formulation->Success Solution_Delivery->Success Solution_Animal->Success

Caption: Troubleshooting logic for inconsistent results.

References

addressing variability in ensifentrine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensifentrine. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide clear guidance on methodologies.

Frequently Asked Questions (FAQs)

Q1: We are observing variability in the bronchodilatory effects of ensifentrine in our in vitro smooth muscle relaxation assays. What are the potential causes?

A1: Variability in in vitro bronchodilatory assays can arise from several factors:

  • Tissue Preparation: The handling and preparation of tracheal smooth muscle strips are critical. Ensure consistent dissection techniques to maintain tissue viability. The presence or absence of the epithelium can significantly impact the response, as epithelial-derived factors can modulate smooth muscle tone.

  • Contractile Agent: The choice and concentration of the contractile agent (e.g., carbachol, histamine) used to pre-contract the tissue can influence the magnitude of relaxation observed with ensifentrine. Ensure the contractile response is stable before adding ensifentrine.

  • Concentration-Response Curve: Ensure a full concentration-response curve for ensifentrine is generated to accurately determine potency (EC₅₀) and efficacy (Eₘₐₓ). Incomplete curves can lead to misinterpretation of the results.

  • Species Differences: If you are not using guinea pig or human tissue, be aware that species-specific differences in phosphodiesterase (PDE) enzyme expression and distribution in airway smooth muscle can affect the response to a dual PDE3/PDE4 inhibitor like ensifentrine.

Q2: Our results for the anti-inflammatory effects of ensifentrine, specifically TNF-α inhibition in monocytes, are inconsistent. What troubleshooting steps can we take?

A2: Inconsistent results in TNF-α inhibition assays are often related to cell culture conditions and stimulation:

  • Cell Source and Purity: The source and purity of human monocytes are crucial. Whether you are using peripheral blood mononuclear cells (PBMCs) or isolated monocytes, ensure a consistent and high-purity population.

  • Stimulant: The type and concentration of the stimulant, typically lipopolysaccharide (LPS), can significantly impact the level of TNF-α production. Use a consistent source and concentration of LPS that elicits a robust but sub-maximal TNF-α response to allow for the detection of inhibitory effects.

  • Timing of Treatment: The timing of ensifentrine addition relative to LPS stimulation is critical. Pre-incubation with ensifentrine before adding LPS is a common practice to allow for target engagement. Optimize this pre-incubation time for your specific experimental setup.

  • Assay Method: The method used to quantify TNF-α (e.g., ELISA, flow cytometry) should be validated for sensitivity and linearity. Ensure that your measurements fall within the linear range of the assay.

Q3: We noted that in the pivotal ENHANCE clinical trials, the improvement in patient-reported symptoms and quality of life was statistically significant in ENHANCE-1 but not in ENHANCE-2. How can this variability be explained?

A3: The discrepancy in patient-reported outcomes (PROs) between the ENHANCE-1 and ENHANCE-2 trials is a key observation.[1][2][3] While both trials demonstrated significant improvements in lung function, the variability in PROs could be attributed to several factors:

  • Patient Population Characteristics: Although the overall inclusion and exclusion criteria were the same, subtle differences in the baseline characteristics of the patient populations between the two trials could have contributed to the different outcomes in subjective measures like symptoms and quality of life. A pooled analysis of both trials did show a statistically significant improvement in these measures.[4]

  • Geographic Differences: The trials were conducted across multiple countries.[2][3] Regional variations in standard of care, environmental factors, and patient reporting behavior could have influenced the results.

  • Placebo Effect: A higher-than-expected placebo response in ENHANCE-2 for these subjective endpoints could have masked the treatment effect of ensifentrine.[5]

  • Statistical Power: While the trials were adequately powered for the primary endpoint of lung function, they may have had different sensitivities to detect changes in secondary, more subjective endpoints.

It's important to consider the totality of the data, including the consistent and significant improvements in lung function and reductions in exacerbation rates across both trials, which provide a more objective measure of clinical benefit.[1][2][6]

Troubleshooting Guides

Guide 1: Optimizing In Vitro PDE Inhibition Assays

This guide provides steps to ensure reproducible results when assessing the inhibitory activity of ensifentrine against PDE3 and PDE4.

StepActionRationale
1. Enzyme Source Use recombinant human PDE3 and PDE4 enzymes from a reputable commercial source.Ensures consistency and avoids variability from endogenous enzyme preparations.
2. Assay Method Employ a validated assay method such as a 3H-cAMP hydrolysis assay or a fluorescence-polarization (FP) assay.These methods are well-established for quantifying PDE activity and its inhibition.[7]
3. Substrate Concentration Use a cAMP concentration at or below the Michaelis-Menten constant (Km) for each enzyme.This ensures that the assay is sensitive to competitive inhibitors like ensifentrine.
4. Incubation Time and Temperature Optimize incubation time and temperature to ensure the reaction is in the linear range.Prevents substrate depletion and ensures accurate measurement of initial reaction velocity.
5. Controls Include appropriate controls: no enzyme, no inhibitor, and a known selective PDE3 and PDE4 inhibitor (e.g., milrinone and rolipram, respectively).Validates the assay performance and provides a benchmark for ensifentrine's activity.
6. Data Analysis Generate full concentration-inhibition curves and calculate IC₅₀ values using a non-linear regression model.Provides a quantitative measure of ensifentrine's potency.
Guide 2: Addressing Variability in Clinical Trial Endpoints

This guide outlines factors to consider when interpreting variability in clinical trial results for ensifentrine.

FactorConsiderationAction
Patient Demographics Analyze baseline demographics, disease severity, smoking status, and comorbidities.Compare these characteristics between study arms and across different trials to identify potential confounding factors.
Concomitant Medications Document and analyze the use of other COPD medications (e.g., LAMAs, LABAs, ICS).Subgroup analyses based on background therapy can reveal differential treatment effects.[8]
Endpoint Definition Clearly define primary and secondary endpoints and the methods for their assessment.Subjective endpoints like patient-reported outcomes may have higher intrinsic variability than objective measures like FEV₁.
Statistical Analysis Plan Adhere to a pre-specified statistical analysis plan.This minimizes bias in the analysis and interpretation of the results.[9]
Pooled Analyses Conduct pooled analyses of data from multiple trials.This can increase statistical power and provide a more robust estimate of the treatment effect, potentially clarifying inconsistencies seen in individual trials.[4][6][10]

Data Presentation

Table 1: Summary of Efficacy in Phase III ENHANCE Trials
EndpointENHANCE-1 (N=760)ENHANCE-2 (N=789)Pooled Analysis (N=1549)
Change from Baseline in FEV₁ AUC₀₋₁₂h at Week 12 (mL) 87 (p < 0.001)[1][2]94 (p < 0.001)[1][2]90.37 (p < 0.001)[11]
Change from Baseline in Peak FEV₁ at Week 12 (mL) 132 (p < 0.001)146 (p < 0.001)[5]118.98 (p < 0.001)[11]
Change from Baseline in Morning Trough FEV₁ at Week 12 (mL) 35 (p < 0.05)[8]49 (p < 0.01)[8]42.15 (p < 0.001)[11]
Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks 36% (p = 0.050)[1][2]43% (p = 0.009)[1][2]41% (p < 0.001)[6]
Change in SGRQ Total Score at Week 24 Statistically significant improvement[1][2]Not statistically significant[1][2]Statistically significant improvement[4]
Change in E-RS Total Score at Week 24 Statistically significant improvement[1][2]Not statistically significant[1][2]Statistically significant improvement[4]

Experimental Protocols

Protocol 1: In Vitro PDE Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of ensifentrine against PDE3 and PDE4.

  • Reagents and Materials:

    • Recombinant human PDE3A and PDE4B enzymes

    • ³H-cAMP (radiolabeled cyclic adenosine monophosphate)

    • Ensifentrine stock solution (in DMSO)

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • Scintillation fluid and vials

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of ensifentrine in assay buffer.

    • In a microplate, add the assay buffer, PDE enzyme, and the ensifentrine dilution (or vehicle control).

    • Initiate the reaction by adding ³H-cAMP.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., boiling water).

    • Convert the unhydrolyzed cAMP to AMP using a 5'-nucleotidase.

    • Separate the radiolabeled AMP from the unreacted cAMP using ion-exchange chromatography.

    • Add scintillation fluid and measure the radioactivity using a microplate reader.

    • Calculate the percentage of inhibition for each ensifentrine concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Ex Vivo Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This protocol describes a method to assess the bronchodilatory effect of ensifentrine.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in Krebs-Henseleit solution.

    • Prepare tracheal rings (2-3 mm in width). The epithelium may be left intact or gently removed by rubbing the luminal surface.

  • Experimental Setup:

    • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.

  • Procedure:

    • Induce a stable contraction using a contractile agent such as carbachol (1 µM) or histamine (10 µM).

    • Once a stable plateau is reached, add cumulative concentrations of ensifentrine to the organ bath.

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Construct a concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Ensifentrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects ATP ATP AC Adenylate Cyclase ATP->AC + cAMP cAMP AC->cAMP + PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA + AMP 5'-AMP PDE3->AMP PDE4->AMP Ensifentrine Ensifentrine Ensifentrine->PDE3 - Ensifentrine->PDE4 - Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammation Anti-inflammation (Reduced Cytokine Release) PKA->Anti_inflammation

Caption: Signaling pathway of ensifentrine's dual inhibition of PDE3 and PDE4.

Experimental_Workflow_In_Vitro cluster_PDE_Inhibition PDE Inhibition Assay cluster_Muscle_Relaxation Smooth Muscle Relaxation Assay start_pde Start prep_reagents_pde Prepare Reagents (Enzyme, ³H-cAMP, Ensifentrine) start_pde->prep_reagents_pde reaction_pde Incubate Enzyme, Inhibitor, and Substrate prep_reagents_pde->reaction_pde stop_reaction_pde Stop Reaction reaction_pde->stop_reaction_pde separation_pde Separate Products stop_reaction_pde->separation_pde measure_pde Measure Radioactivity separation_pde->measure_pde analyze_pde Calculate IC₅₀ measure_pde->analyze_pde start_muscle Start prep_tissue Prepare Guinea Pig Tracheal Rings start_muscle->prep_tissue mount_tissue Mount in Organ Bath prep_tissue->mount_tissue contract_tissue Induce Contraction mount_tissue->contract_tissue add_ensifentrine Add Cumulative Doses of Ensifentrine contract_tissue->add_ensifentrine record_response Record Relaxation add_ensifentrine->record_response analyze_muscle Calculate EC₅₀ & Eₘₐₓ record_response->analyze_muscle

Caption: Workflow for key in vitro experiments with ensifentrine.

Troubleshooting_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo / Clinical start Inconsistent Experimental Results check_reagents Verify Reagent Quality and Concentration start->check_reagents check_population Analyze Baseline Characteristics start->check_population validate_protocol Confirm Protocol Adherence (e.g., timing, temperature) check_reagents->validate_protocol calibrate_equipment Calibrate Instruments validate_protocol->calibrate_equipment review_analysis Review Data Analysis Methodology calibrate_equipment->review_analysis assess_adherence Evaluate Treatment Adherence check_population->assess_adherence consider_placebo Assess Placebo Response assess_adherence->consider_placebo subgroup_analysis Perform Subgroup Analyses consider_placebo->subgroup_analysis

Caption: Logical troubleshooting flow for variable ensifentrine results.

References

how to control for ensifentrine isomer interconversion in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving ensifentrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the interconversion of ensifentrine isomers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Does ensifentrine have isomers that can interconvert?

A1: Yes, ensifentrine exists as geometric isomers, specifically E/Z isomers, due to restricted rotation around a carbon-carbon double bond in its structure. It is important to control for the potential interconversion of these isomers during analytical procedures to ensure accurate quantification and characterization.

Q2: What are the primary factors that can cause the interconversion of ensifentrine isomers?

A2: The interconversion of geometric isomers can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze the isomerization process.

  • Temperature: Higher temperatures provide the energy needed to overcome the rotational barrier of the double bond, leading to increased interconversion.

  • Light: Exposure to UV or visible light can induce photoisomerization.

  • Solvents: The polarity and type of solvent used can affect the stability of the isomers.

Q3: How can I minimize isomer interconversion during sample preparation and storage?

A3: To minimize interconversion, it is recommended to:

  • Control pH: Maintain samples in a neutral pH buffer whenever possible.

  • Low Temperature: Store samples at low temperatures (e.g., 2-8°C or frozen) to reduce thermal-induced interconversion.

  • Protect from Light: Store samples in amber vials or protect them from light to prevent photoisomerization.

  • Solvent Selection: Use solvents that are known to minimize isomerization. For ensifentrine, a mixture of acetonitrile and water is a common diluent in analytical methods.

Q4: What is the recommended analytical technique for separating and quantifying ensifentrine isomers?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the recommended techniques. Specifically, a method utilizing a stationary phase with shape selectivity, such as a C30 column, is often effective for separating geometric isomers. While a specific chiral column might not be necessary for E/Z isomers, specialized columns designed for geometric isomer separations can provide the required resolution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor resolution between isomer peaks in HPLC/UPLC. Inadequate stationary phase selectivity.Consider using a C30 column or another stationary phase with enhanced shape selectivity.
Non-optimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) and buffer composition. The addition of a small percentage of a different solvent (e.g., isopropanol) can sometimes improve resolution.
Inconsistent isomer ratios between replicate injections. Interconversion is occurring in the autosampler.Ensure the autosampler is temperature-controlled (set to a low temperature, e.g., 4°C). Minimize the time samples spend in the autosampler before injection.
On-column interconversion.Optimize the column temperature. While higher temperatures can improve peak shape, they may also promote on-column interconversion. A balance must be found.
Appearance of unknown peaks during analysis. Degradation of ensifentrine.Review the sample handling and storage procedures. Ensure protection from light, extreme pH, and high temperatures. Forced degradation studies can help identify potential degradation products.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method for Ensifentrine

This protocol is adapted from a validated method for the quantification of ensifentrine and is designed to be stability-indicating.[2]

Objective: To quantify ensifentrine in the presence of its potential degradation products and isomers.

Instrumentation and Materials:

  • UPLC system with a PDA detector

  • ACQUITY UPLC HSS C18 SB column (2.1 x 100 mm, 1.8 µm) or equivalent

  • Ensifentrine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and 0.01 N KH₂PO₄ buffer (pH 5.4) (33.6:66.4 v/v)
Flow Rate 0.27 mL/min
Column Temperature 29.6°C
Sample Temperature 15°C
Injection Volume 2 µL
Detection Wavelength 272 nm

Procedure:

  • Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in water to make a 0.01 N solution. Adjust the pH to 5.4 with orthophosphoric acid. Filter and degas the buffer. Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Solution Preparation: Prepare a stock solution of ensifentrine in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dilute the sample containing ensifentrine with the 50:50 acetonitrile/water mixture to a concentration within the calibration range.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Determine the concentration of ensifentrine in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Protocol 2: General Approach for Separation of Ensifentrine E/Z Isomers

This protocol provides a starting point for developing a method to separate the E/Z isomers of ensifentrine, based on general principles for geometric isomer separation.

Objective: To achieve baseline separation of the E and Z isomers of ensifentrine.

Instrumentation and Materials:

  • HPLC system with a PDA or UV detector

  • C30 column (e.g., YMC Carotenoid, Thermo Scientific Acclaim C30)

  • Ensifentrine isomer mixture

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

Starting Chromatographic Conditions:

Parameter Condition
Mobile Phase A: Water, B: Acetonitrile/Methanol (e.g., 80:20 v/v). Start with a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature Ambient (initially), can be optimized.
Injection Volume 10 µL
Detection Wavelength 272 nm

Method Development Strategy:

  • Initial Screening: Begin with a C30 column and a simple mobile phase of water and acetonitrile or methanol.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of acetonitrile and methanol. The addition of a small amount of isopropanol can sometimes improve selectivity.

    • Additives: For basic compounds like ensifentrine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

  • Temperature Optimization: Evaluate the effect of column temperature on the separation. Lower temperatures may reduce on-column interconversion and improve resolution.

  • Flow Rate Adjustment: Optimize the flow rate to achieve a balance between analysis time and resolution.

Visualizations

Ensifentrine_Signaling_Pathway Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibition PDE4 PDE4 Ensifentrine->PDE4 Inhibition AMP AMP PDE3->AMP Hydrolysis PDE4->AMP Hydrolysis cAMP cAMP cAMP->PDE3 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Inflammatory_Cells Inflammatory Cells PKA->Inflammatory_Cells Inhibits activation Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Cells->Anti_inflammatory_Effects Results in Experimental_Workflow cluster_prep Sample Preparation & Storage cluster_analysis UPLC Analysis cluster_data Data Processing Sample Ensifentrine Sample Dilution Dilute in Acetonitrile/Water (50:50) Sample->Dilution Storage Store at 2-8°C, protected from light Dilution->Storage Injection Inject into UPLC System Storage->Injection Separation Separation on C18/C30 Column Injection->Separation Detection PDA/UV Detection at 272 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification

References

Technical Support Center: Overcoming Resistance to Ensifentrine in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with ensifentrine in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ensifentrine?

Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting these enzymes, ensifentrine prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] This leads to the accumulation of these second messengers, resulting in bronchodilation and anti-inflammatory effects.[1][2][4] PDE3 is primarily associated with smooth muscle relaxation, while PDE4 is involved in modulating inflammatory responses.[3][7]

Q2: My cells are no longer responding to ensifentrine after several passages. What could be the reason?

Prolonged exposure of cell lines to a drug can lead to the development of acquired resistance.[8] This can occur through various mechanisms, including alterations in the drug target, activation of bypass signaling pathways, increased drug efflux, or changes in drug metabolism.[8][9][10] It is also crucial to rule out other factors such as cell line misidentification, contamination, or degradation of the ensifentrine stock solution.[8]

Q3: How can I confirm that my cell line has developed resistance to ensifentrine?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of ensifentrine in your long-term cultured cells and compare it to the IC50 of the parental, sensitive cell line.[8] A significant increase in the IC50 value is a clear indicator of acquired resistance.[8] This is typically assessed using a cell viability or proliferation assay.

Q4: What are the potential molecular mechanisms of resistance to a PDE inhibitor like ensifentrine?

While specific mechanisms for ensifentrine are still under investigation, potential mechanisms of resistance to PDE inhibitors, in general, may include:

  • Altered expression or mutation of PDE3 or PDE4: A decrease in the expression of the target enzymes or mutations that prevent ensifentrine from binding effectively can lead to resistance.

  • Upregulation of alternative PDE isoforms: Cells might compensate for the inhibition of PDE3 and PDE4 by upregulating other PDE enzymes that can still degrade cAMP.

  • Activation of downstream signaling pathways: Alterations in pathways downstream of cAMP, such as the protein kinase A (PKA) pathway, could bypass the effects of increased cAMP levels.

  • Increased drug efflux: Overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) can actively pump ensifentrine out of the cell, reducing its intracellular concentration.[11]

Troubleshooting Guides

Problem: Decreased Efficacy of Ensifentrine in Long-Term Culture

This guide provides a systematic approach to troubleshooting a loss of ensifentrine's expected biological effect in your cell line over time.

Step 1: Initial Verification & Controls

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.[12]

  • Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can significantly alter cellular responses.

  • Compound Integrity: Prepare a fresh stock of ensifentrine and verify its concentration. Test this fresh stock on a new batch of low-passage, parental cells to ensure the compound is active.

  • Culture Conditions: Ensure consistent cell culture conditions (media, supplements, CO2, temperature, passage number) as variations can impact drug sensitivity.

Step 2: Quantitative Assessment of Resistance

  • Determine IC50 Values: Perform a dose-response analysis to calculate the IC50 of ensifentrine in both the parental (sensitive) and the suspected resistant cell lines. A significant fold-change in the IC50 confirms resistance.

Quantitative Data Summary: IC50 Comparison

Cell LineEnsifentrine IC50 (nM)Resistance Index (RI)
Parental Line[Insert experimental value]1.0
Suspected Resistant Line[Insert experimental value][Calculate as IC50 Resistant / IC50 Parental]

A Resistance Index (RI) significantly greater than 1 indicates the development of resistance.[11]

Step 3: Investigating the Mechanism of Resistance

If resistance is confirmed, the following experiments can help elucidate the underlying mechanism.

  • Target Expression Analysis:

    • Western Blotting: Compare the protein expression levels of PDE3A, PDE3B, and key PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4D) in parental and resistant cells. A decrease in target expression in the resistant line could be the cause.

    • qPCR: Analyze the mRNA expression levels of the corresponding PDE genes to determine if the changes in protein expression are due to altered transcription.

  • cAMP Signaling Pathway Analysis:

    • Intracellular cAMP Assay: Measure intracellular cAMP levels in both cell lines at baseline and after treatment with ensifentrine. Resistant cells may show a blunted cAMP response compared to parental cells.

  • Drug Efflux Pump Analysis:

    • Western Blotting: Probe for the expression of common multidrug resistance transporters such as MDR1 (P-glycoprotein).

    • Functional Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to assess efflux pump activity. Co-incubation with a known MDR1 inhibitor (e.g., verapamil) can confirm the role of this transporter.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of ensifentrine that inhibits cell viability by 50%.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of ensifentrine in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the ensifentrine dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the ensifentrine concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Western Blotting for PDE3 and PDE4 Expression

This protocol describes the detection and comparison of PDE protein levels in cell lysates.

  • Cell Lysis:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PDE3A, PDE3B, PDE4A, PDE4B, PDE4D, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

Visualizations

Ensifentrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits cAMP cAMP PDE3->cAMP Degrades cGMP cGMP PDE3->cGMP Degrades PDE4->cAMP Degrades AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response cAMP->Inflammation Reduces GMP 5'-GMP cGMP->GMP Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle Promotes

Caption: Ensifentrine signaling pathway.

Troubleshooting_Workflow Start Start: Decreased Ensifentrine Efficacy Initial_Checks Step 1: Initial Verification - Cell line authentication - Mycoplasma test - Compound integrity Start->Initial_Checks Confirm_Resistance Step 2: Confirm Resistance - Determine IC50 in parental  and suspected resistant cells Initial_Checks->Confirm_Resistance No_Resistance No significant change in IC50. Review initial checks and experimental setup. Confirm_Resistance->No_Resistance No Resistance_Confirmed Resistance Confirmed Confirm_Resistance->Resistance_Confirmed Yes Investigate_Mechanism Step 3: Investigate Mechanism - Target expression (Western/qPCR) - cAMP assay - Drug efflux assay Resistance_Confirmed->Investigate_Mechanism Analyze_Results Analyze Results and Formulate Hypothesis Investigate_Mechanism->Analyze_Results

Caption: Workflow for troubleshooting ensifentrine resistance.

Resistance_Mechanism_Logic Resistance_Confirmed Resistance Confirmed Target_Expression Analyze PDE3/PDE4 Expression Resistance_Confirmed->Target_Expression Decreased_Expression Hypothesis: Decreased target levels Target_Expression->Decreased_Expression Decreased Normal_Expression Expression is Normal Target_Expression->Normal_Expression Normal cAMP_Response Measure cAMP Response to Ensifentrine Blunted_Response Hypothesis: Altered signaling downstream of PDE cAMP_Response->Blunted_Response Blunted Normal_Response Response is Normal cAMP_Response->Normal_Response Normal Efflux_Pumps Assess Drug Efflux Pump Activity Increased_Efflux Hypothesis: Increased drug efflux Efflux_Pumps->Increased_Efflux Increased Normal_Efflux Efflux is Normal Efflux_Pumps->Normal_Efflux Normal Normal_Expression->cAMP_Response Normal_Response->Efflux_Pumps

References

Validation & Comparative

Ensifentrine's Dual Inhibitory Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of ensifentrine's dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitory mechanism. It objectively compares its performance with other therapeutic alternatives for chronic obstructive pulmonary disease (COPD) and presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Ensifentrine is a first-in-class inhaled therapeutic that uniquely combines bronchodilator and anti-inflammatory effects in a single molecule by inhibiting both PDE3 and PDE4.[1][2] This dual mechanism of action offers a novel approach to the management of inflammatory airway diseases like COPD.[1][2]

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular pathways.[3] Ensifentrine's therapeutic effect stems from its ability to inhibit two key PDE isoforms:

  • PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 metabolizes both cAMP and cGMP.[3] By inhibiting PDE3, ensifentrine increases intracellular levels of these cyclic nucleotides, leading to smooth muscle relaxation and subsequent bronchodilation.[1][3]

  • PDE4 Inhibition: Predominantly found in inflammatory cells, PDE4 specifically hydrolyzes cAMP.[3] Inhibition of PDE4 by ensifentrine elevates cAMP levels within these cells, which in turn suppresses the release of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.[1][3]

The simultaneous inhibition of both PDE3 and PDE4 is believed to produce a synergistic effect, enhancing both bronchodilation and anti-inflammatory actions compared to selective inhibition of either enzyme alone.[1]

cluster_Ensifentrine Ensifentrine Action cluster_PDE3 PDE3 Pathway (Airway Smooth Muscle) cluster_PDE4 PDE4 Pathway (Inflammatory Cells) Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 inhibits PDE4 PDE4 Ensifentrine->PDE4 inhibits AMP 5'-AMP PDE3->AMP GMP 5'-GMP PDE3->GMP cAMP_PDE3 cAMP cAMP_PDE3->PDE3 hydrolysis Bronchodilation Bronchodilation cAMP_PDE3->Bronchodilation cGMP_PDE3 cGMP cGMP_PDE3->PDE3 hydrolysis cGMP_PDE3->Bronchodilation AMP2 5'-AMP PDE4->AMP2 cAMP_PDE4 cAMP cAMP_PDE4->PDE4 hydrolysis Anti_Inflammation Anti-inflammatory Effects cAMP_PDE4->Anti_Inflammation

Figure 1: Ensifentrine's Dual Inhibition of PDE3 and PDE4 Signaling Pathways.

Performance Data and Comparison with Alternatives

Clinical evidence for the efficacy and safety of ensifentrine primarily comes from the Phase 3 ENHANCE-1 and ENHANCE-2 trials.[4][5] These studies evaluated nebulized ensifentrine in patients with moderate to severe COPD.

Table 1: Key Efficacy Outcomes from the ENHANCE Trials (Ensifentrine vs. Placebo)

OutcomeENHANCE-1[4]ENHANCE-2[4]
Primary Endpoint
Change from baseline in FEV₁ AUC₀₋₁₂ hr at Week 12 (mL)87 (p < 0.001)94 (p < 0.001)
Secondary Endpoints
Peak FEV₁ at Week 12 (mL change from baseline)147 (p < 0.001)146 (p < 0.001)
Trough FEV₁ at Week 12 (mL change from baseline)35 (p=0.019)49 (p < 0.001)
SGRQ Total Score at Week 24 (change from baseline)-2.3 (p=0.038)-1.0 (p=0.297)
Rate of Moderate/Severe Exacerbations over 24 weeks (Rate Ratio)0.64 (p=0.050)0.57 (p=0.009)

FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂ hr: Area Under the Curve from 0 to 12 hours; SGRQ: St. George's Respiratory Questionnaire.

It is important to note that the ENHANCE trials did not include a direct head-to-head comparison with other established COPD therapies like dual long-acting muscarinic antagonist (LAMA)/long-acting beta-agonist (LABA) therapy or triple therapy (LAMA/LABA/inhaled corticosteroid [ICS]).[6] Patients on dual or triple therapy were excluded from these trials.[1] However, a significant portion of participants were on LAMA or LABA monotherapy.[4]

To provide context, the following table summarizes findings from real-world evidence and meta-analyses comparing dual and triple therapies, which represent the current standard of care for many COPD patients.

Table 2: Indirect Comparison with Dual and Triple Therapies (from separate studies)

TherapyKey FindingsSource
Dual Therapy (LAMA/LABA) Generally more effective than monotherapy in improving lung function and reducing exacerbations.[1]
Triple Therapy (LAMA/LABA/ICS) In patients with a history of frequent exacerbations, triple therapy has been shown to be more effective than dual bronchodilation in reducing exacerbation risk.[7] Real-world evidence suggests that in an ICS-naïve population, triple therapy was not more effective than dual bronchodilators at reducing exacerbation incidence, except in patients with multiple prior exacerbations.[8][7][8]

Note: The data in Table 2 is for indirect comparison only and is not from head-to-head trials against ensifentrine.

Experimental Protocols

Validation of ensifentrine's dual inhibitory mechanism involves specific in vitro assays to determine its potency and selectivity for PDE3 and PDE4, as well as cellular assays to measure the downstream effects on cAMP and cGMP levels.

Phosphodiesterase (PDE) Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE enzymes is a fluorescence polarization (FP)-based assay.

Principle: This assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes the cyclic nucleotide to its linear monophosphate form, a specific binding agent in the assay mixture binds to the phosphate group. This forms a larger complex that rotates more slowly, leading to an increase in fluorescence polarization. The degree of inhibition by a test compound is inversely proportional to the change in fluorescence polarization.[2]

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE3 and PDE4 enzymes, fluorescently labeled substrate (e.g., FAM-cAMP), and the binding agent.

  • Compound Dilution: Create a serial dilution of ensifentrine to test a range of concentrations.

  • Assay Reaction: In a microplate, combine the PDE enzyme, assay buffer, and varying concentrations of ensifentrine or a vehicle control.

  • Initiation of Reaction: Add the fluorescently labeled substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow for enzymatic activity.

  • Termination and Detection: Add the binding agent to stop the reaction and allow for the formation of the fluorescent complex.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the ensifentrine concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_Workflow PDE Inhibition Assay Workflow Start Start Reagents Prepare Reagents: - PDE Enzyme (PDE3 or PDE4) - Fluorescent Substrate (e.g., FAM-cAMP) - Assay Buffer - Binding Agent Start->Reagents Compound Prepare Ensifentrine Serial Dilutions Start->Compound Reaction Combine Enzyme, Buffer, and Ensifentrine in Microplate Reagents->Reaction Compound->Reaction Initiate Add Fluorescent Substrate Reaction->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Terminate Add Binding Agent Incubate->Terminate Measure Read Fluorescence Polarization Terminate->Measure Analyze Calculate IC50 from Dose-Response Curve Measure->Analyze End End Analyze->End

Figure 2: Generalized Workflow for a Fluorescence Polarization-Based PDE Inhibition Assay.
Intracellular cAMP and cGMP Measurement

Enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays are commonly used to quantify intracellular levels of cAMP and cGMP.

Principle (Competitive Immunoassay): These assays are based on the competition between the cyclic nucleotide in the cell lysate and a labeled cyclic nucleotide (e.g., conjugated to an enzyme or a fluorophore) for a limited number of binding sites on a specific antibody. The amount of labeled cyclic nucleotide that binds to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample.[9][10]

Generalized Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human airway smooth muscle cells or inflammatory cells) and treat them with different concentrations of ensifentrine for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP and cGMP.

  • Assay Procedure:

    • Add cell lysates and a standard curve of known cyclic nucleotide concentrations to microplate wells coated with a specific anti-cAMP or anti-cGMP antibody.

    • Add a fixed amount of labeled cyclic nucleotide to each well.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Signal Development: Add a substrate that reacts with the enzyme-labeled cyclic nucleotide (for ELISA) or measure the fluorescence (for HTRF).

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Generate a standard curve and use it to determine the concentration of cAMP or cGMP in the cell lysates.

cluster_Relationship Logical Relationship of Ensifentrine's Dual Mechanism Ensifentrine Ensifentrine Inhibit_PDE3 Inhibition of PDE3 (Airway Smooth Muscle) Ensifentrine->Inhibit_PDE3 Inhibit_PDE4 Inhibition of PDE4 (Inflammatory Cells) Ensifentrine->Inhibit_PDE4 Increase_cAMP_cGMP Increased cAMP & cGMP Inhibit_PDE3->Increase_cAMP_cGMP Increase_cAMP Increased cAMP Inhibit_PDE4->Increase_cAMP Bronchodilation Bronchodilation Increase_cAMP_cGMP->Bronchodilation Anti_Inflammation Anti-inflammatory Effects Increase_cAMP->Anti_Inflammation Therapeutic_Effect Therapeutic Effect in COPD Bronchodilation->Therapeutic_Effect Anti_Inflammation->Therapeutic_Effect

Figure 3: Logical Relationship of Ensifentrine's Dual Inhibitory Mechanism and its Therapeutic Effect.

References

(E/Z)-Ensifentrine and Theophylline: A Comparative Analysis of Airway Relaxation Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the airway relaxation effects of (E/Z)-ensifentrine and theophylline, supported by experimental data. Both compounds are phosphodiesterase (PDE) inhibitors used in the treatment of obstructive airway diseases, but they exhibit distinct pharmacological profiles influencing their potency, efficacy, and clinical utility.

Ensifentrine is a first-in-class, selective dual inhibitor of PDE3 and PDE4, designed for inhaled delivery to maximize local efficacy in the lungs and minimize systemic side effects.[1][2] In contrast, theophylline is a non-selective PDE inhibitor and adenosine receptor antagonist, typically administered orally or intravenously.[3] These differences in mechanism and route of administration translate to distinct preclinical and clinical characteristics.

Comparative Efficacy and Potency

Experimental data from in vitro and in vivo studies, as well as clinical trials, highlight the differences in the bronchodilatory effects of ensifentrine and theophylline.

Preclinical Data

In preclinical studies using isolated guinea pig tracheal smooth muscle, a standard model for assessing bronchodilator activity, both ensifentrine (formerly known as RPL554) and theophylline have demonstrated relaxant effects. Ensifentrine, at concentrations ranging from 10 to 300 µM, has been shown to induce near-maximal relaxation of pre-contracted tracheal tissues.[4][5][6] For theophylline, the concentration required to achieve 50% inhibition (IC50) of histamine-induced contraction in guinea pig trachea has been reported to be approximately 105.76 ± 6.03 µM. While direct head-to-head comparative studies with IC50 values under identical conditions are limited, the available data suggest ensifentrine is a potent bronchodilator in these preclinical models.

CompoundAnimal ModelTissueSpasmogenPotency (IC50/Effective Concentration)Maximal Efficacy (Emax)
This compound (RPL554)Guinea PigTracheaVarious10-300 µM (effective range)Near-maximal relaxation
TheophyllineGuinea PigTracheaHistamine~105.76 µMMaximal relaxation achievable
Clinical Data

Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) provide further insights into the efficacy of ensifentrine. The ENHANCE-1 and ENHANCE-2 phase III trials demonstrated that nebulized ensifentrine significantly improved lung function.[7][8] In these studies, ensifentrine treatment resulted in a placebo-corrected increase in the average FEV1 (Forced Expiratory Volume in 1 second) area under the curve from 0-12 hours of 87 mL and 94 mL, respectively.[8] Furthermore, ensifentrine has been shown to reduce the rate of moderate to severe exacerbations in COPD patients.[7]

Mechanisms of Action: A Tale of Two Inhibitors

The divergent mechanisms of action of ensifentrine and theophylline are central to their differing pharmacological profiles. Both drugs increase intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes airway smooth muscle relaxation. However, they achieve this through different means.

This compound is a selective dual inhibitor of PDE3 and PDE4.

  • PDE3 inhibition leads to an increase in cAMP in airway smooth muscle cells, directly causing bronchodilation.[2]

  • PDE4 inhibition also increases cAMP, but primarily in inflammatory cells, leading to anti-inflammatory effects in addition to bronchodilation.[2] This dual mechanism is thought to provide both immediate symptom relief and address the underlying inflammation in diseases like COPD.[9]

Theophylline , on the other hand, is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes.[3] Its bronchodilatory effect is primarily attributed to PDE inhibition.[3] However, theophylline also acts as an antagonist at adenosine receptors, which can contribute to its effects on airway tone.[3] This lack of selectivity is also associated with a narrower therapeutic index and a higher incidence of side effects compared to more targeted therapies.

Signaling Pathways

signaling_pathways cluster_ensifentrine Ensifentrine Pathway cluster_theophylline Theophylline Pathway Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 inhibits PDE4 PDE4 Ensifentrine->PDE4 inhibits cAMP_E ↑ cAMP Relaxation_E Airway Smooth Muscle Relaxation cAMP_E->Relaxation_E Inflammation_E ↓ Inflammatory Mediators cAMP_E->Inflammation_E Theophylline Theophylline PDE_non_selective Non-selective PDEs Theophylline->PDE_non_selective inhibits Adenosine_R Adenosine Receptors Theophylline->Adenosine_R antagonizes cAMP_T ↑ cAMP Relaxation_T Airway Smooth Muscle Relaxation cAMP_T->Relaxation_T Adenosine_R->Relaxation_T prevents constriction

Signaling pathways of Ensifentrine and Theophylline.

Experimental Protocols

The evaluation of airway smooth muscle relaxation is commonly performed using an in vitro organ bath assay. This technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.

Isolated Organ Bath Assay for Airway Relaxation
  • Tissue Preparation: Tracheal tissue is isolated from a suitable animal model, such as a guinea pig. The trachea is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.[10]

  • Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution). The solution is maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to mimic physiological conditions.[6]

  • Transducer and Data Acquisition: One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer. The transducer measures changes in tension within the tracheal ring, and the data is recorded using a data acquisition system.

  • Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension (typically 1 gram) for a period of time, with periodic washing. To induce a stable contraction (tone), a spasmogen such as histamine or carbachol is added to the organ bath.[6]

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., ensifentrine or theophylline) are added to the bath. The resulting relaxation is measured as a percentage reversal of the pre-induced contraction.

  • Data Analysis: The concentration-response data is used to calculate key pharmacological parameters such as the IC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).

experimental_workflow A 1. Trachea Isolation (e.g., from Guinea Pig) B 2. Cut into Rings (2-3 mm width) A->B C 3. Mount in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) B->C D 4. Connect to Force Transducer C->D E 5. Equilibrate under Tension (e.g., 1g) D->E F 6. Induce Contraction (e.g., with Histamine) E->F G 7. Add Cumulative Doses of Test Compound F->G H 8. Measure Relaxation G->H I 9. Data Analysis (IC50, Emax) H->I

Experimental workflow for an isolated organ bath assay.

Concluding Remarks

This compound and theophylline both induce airway relaxation through the inhibition of phosphodiesterase enzymes. However, ensifentrine's dual selectivity for PDE3 and PDE4, combined with its inhaled route of administration, offers a more targeted approach with a potentially favorable efficacy and safety profile compared to the non-selective, systemically administered theophylline. Preclinical and clinical data support the potent bronchodilatory and anti-inflammatory effects of ensifentrine. The choice between these agents in a clinical or research setting will depend on the specific therapeutic goals and patient characteristics.

logical_relationship cluster_main Comparison of Airway Relaxants cluster_ens_props Properties cluster_theo_props Properties Ensifentrine This compound Ens_Mech Dual PDE3/PDE4 Inhibitor Ensifentrine->Ens_Mech Ens_Admin Inhaled Ensifentrine->Ens_Admin Ens_Effect Bronchodilation & Anti-inflammatory Ensifentrine->Ens_Effect Theophylline Theophylline Theo_Mech Non-selective PDE Inhibitor Adenosine Antagonist Theophylline->Theo_Mech Theo_Admin Oral/IV Theophylline->Theo_Admin Theo_Effect Bronchodilation Theophylline->Theo_Effect Relaxation Airway Relaxation Ens_Effect->Relaxation Theo_Effect->Relaxation

Logical relationship of Ensifentrine and Theophylline.

References

Comparative Analysis of E-ensifentrine and Z-ensifentrine Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ensifentrine is a first-in-class, inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). Its dual mechanism of action provides both bronchodilator and anti-inflammatory effects. The molecule contains a carbon-nitrogen double bond, giving rise to E/Z isomerism. The International Union of Pure and Applied Chemistry (IUPAC) name for ensifentrine is N-{2-[(2E)-2-(mesitylimino)-9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]-isoquinolin-3(4H)-yl]ethyl}urea, which explicitly identifies the clinically investigated isomer as E-ensifentrine .

An extensive review of the scientific literature and patent databases reveals that all published preclinical and clinical data for ensifentrine (also known as RPL554) pertains to the E-isomer. To date, no publically available studies have reported a direct comparative analysis of the pharmacological activity of E-ensifentrine versus Z-ensifentrine. Therefore, this guide provides a comprehensive overview of the activity of E-ensifentrine based on available experimental data and outlines the methodologies used in key studies. The absence of data for the Z-isomer precludes a direct comparative analysis.

Data Presentation: Quantitative Analysis of E-ensifentrine Activity

The following tables summarize the quantitative data on the phosphodiesterase inhibitory activity, anti-inflammatory effects, and bronchodilator properties of E-ensifentrine.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity of E-ensifentrine

PDE IsoformIC50 (nM)Source
PDE3370[1]
PDE41,300[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-Inflammatory Effects of E-ensifentrine

Cell TypeStimulantMeasured MediatorInhibitionSource
Human peripheral blood mononuclear cellsPhytohaemagglutininProliferationIC50 = 460 nM[2]
Human monocytesLipopolysaccharide (LPS)TNF-α releaseIC50 = 520 nM[2]

TNF-α: Tumor necrosis factor-alpha, a pro-inflammatory cytokine.

Table 3: Bronchodilator Effects of E-ensifentrine in COPD Patients

ParameterDoseImprovement vs. PlaceboClinical TrialSource
FEV1 AUC0-12h3 mg twice daily94 mLENHANCE-2[3]
Peak FEV13 mg twice daily147 mLENHANCE-2[3]
Morning Trough FEV13 mg twice daily49 mLENHANCE-2[3]

FEV1: Forced expiratory volume in 1 second, a measure of lung function. AUC0-12h: Area under the curve from 0 to 12 hours, representing the total drug effect over that period.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PDE Enzyme Inhibition Assay

The inhibitory activity of E-ensifentrine against PDE3 and PDE4 was determined using a standard two-step radioenzymatic procedure.

  • Reaction Initiation: E-ensifentrine at various concentrations was incubated with the respective purified recombinant human PDE enzyme (PDE3 or PDE4) in a buffer solution containing [3H]-cAMP as a substrate.

  • Reaction Termination: The enzymatic reaction was stopped by the addition of a stopping reagent.

  • Conversion to Nucleoside: The product of the PDE reaction, [3H]-5'-AMP, was hydrolyzed to [3H]-adenosine by the action of Crotalus atrox snake venom nucleotidase.

  • Separation and Quantification: The [3H]-adenosine was separated from the unreacted [3H]-cAMP using anion-exchange chromatography. The amount of [3H]-adenosine was then quantified by scintillation counting, which is proportional to the PDE activity.

  • IC50 Determination: The concentration of E-ensifentrine that caused 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-response curves.

Inhibition of TNF-α Release from Human Monocytes

The anti-inflammatory effect of E-ensifentrine was assessed by its ability to inhibit the release of TNF-α from stimulated human monocytes.

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes were then purified from the PBMC population by adherence to plastic culture plates.

  • Cell Culture and Stimulation: The purified monocytes were cultured in a suitable medium and pre-incubated with various concentrations of E-ensifentrine for a specified period. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Quantification of TNF-α: After the stimulation period, the cell culture supernatants were collected. The concentration of TNF-α in the supernatants was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for the inhibition of TNF-α release was determined by plotting the percentage of inhibition against the concentration of E-ensifentrine.

Clinical Trial Protocol for Bronchodilator Effects (ENHANCE-2 Study)

The bronchodilator effects of E-ensifentrine were evaluated in a multicenter, randomized, double-blind, placebo-controlled clinical trial (ENHANCE-2).

  • Patient Population: The study enrolled patients with moderate-to-severe COPD.

  • Treatment: Patients were randomly assigned to receive either nebulized E-ensifentrine (3 mg) or a matching placebo, administered twice daily for 12 weeks.

  • Spirometry Measurements: Lung function was assessed by spirometry at baseline and at various time points throughout the study. The primary endpoint was the change from baseline in FEV1 area under the curve from 0 to 12 hours (AUC0-12h) at week 12. Secondary endpoints included peak FEV1 and morning trough FEV1.

  • Data Analysis: The treatment effects were evaluated by comparing the changes in spirometric parameters in the E-ensifentrine group with those in the placebo group.

Mandatory Visualization

Signaling Pathway of E-ensifentrine

Ensifentrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Smooth Muscle / Inflammatory Cell cluster_effects Downstream Effects Ensifentrine E-ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits AMP 5'-AMP PDE3->AMP Degrades cAMP PDE4->AMP Degrades cAMP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammation Anti-inflammation PKA->Anti_inflammation

Caption: Signaling pathway of E-ensifentrine in airway cells.

Experimental Workflow for PDE Inhibition Assay

PDE_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_hydrolysis Hydrolysis cluster_analysis Analysis node_prep Prepare E-ensifentrine dilutions node_incubate Incubate E-ensifentrine, enzyme, and [3H]-cAMP node_prep->node_incubate node_enzyme Prepare PDE3/PDE4 enzyme solution node_enzyme->node_incubate node_substrate Prepare [3H]-cAMP substrate solution node_substrate->node_incubate node_stop Stop reaction node_incubate->node_stop node_hydrolyze Add snake venom nucleotidase to form [3H]-adenosine node_stop->node_hydrolyze node_separate Separate [3H]-adenosine via ion-exchange chromatography node_hydrolyze->node_separate node_quantify Quantify [3H]-adenosine by scintillation counting node_separate->node_quantify node_calculate Calculate % inhibition and determine IC50 node_quantify->node_calculate

Caption: Workflow for determining PDE inhibitory activity.

References

A Head-to-Head Look: Ensifentrine vs. Other PDE4 Inhibitors in Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

In the landscape of treatments for chronic obstructive pulmonary disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have carved out a significant niche by targeting underlying inflammation. The recent emergence of ensifentrine, a novel dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, prompts a thorough evaluation of its performance against established PDE4 inhibitors. This guide provides an objective, data-driven comparison to inform research and clinical development.

Mechanism of Action: A Tale of Two Pathways

Ensifentrine distinguishes itself with a unique dual-inhibitory mechanism.[1][2][3] By inhibiting both PDE3 and PDE4, it combines bronchodilator and anti-inflammatory effects in a single molecule.[2][3][4] PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[4][5] Concurrently, PDE4 inhibition in inflammatory cells also increases cAMP, which suppresses the release of pro-inflammatory mediators.[3][4] This dual action theoretically offers a synergistic approach to managing COPD.[1][6]

In contrast, selective PDE4 inhibitors, such as roflumilast, primarily exert their effects through the anti-inflammatory pathway by targeting PDE4.[7][8] While effective in reducing inflammation, they lack the direct bronchodilatory effect seen with PDE3 inhibition.

G cluster_Ensifentrine Ensifentrine cluster_Roflumilast Roflumilast (Selective PDE4 Inhibitor) Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 inhibits PDE4_E PDE4 Ensifentrine->PDE4_E inhibits Bronchodilation Bronchodilation PDE3->Bronchodilation leads to Anti-inflammation_E Anti-inflammation PDE4_E->Anti-inflammation_E leads to Roflumilast Roflumilast PDE4_R PDE4 Roflumilast->PDE4_R inhibits Anti-inflammation_R Anti-inflammation PDE4_R->Anti-inflammation_R leads to

Caption: Comparative Signaling Pathways of Ensifentrine and Roflumilast.

Efficacy in COPD: A Comparative Overview

While no direct head-to-head clinical trials have been published, a comparative analysis can be drawn from separate placebo-controlled studies. The ENHANCE-1 and ENHANCE-2 Phase III trials for ensifentrine and various studies for roflumilast provide key efficacy data.

Table 1: Comparison of Efficacy in COPD

EndpointEnsifentrine (ENHANCE Trials)Roflumilast (Various Trials)
Primary Endpoint Significant improvement in average FEV1 area under the curve (AUC) at 0-12 hours vs. placebo (87 mL in ENHANCE-1, 94 mL in ENHANCE-2; P < 0.001 for both)[9][10]Significant improvement in pre- and post-bronchodilator FEV1 vs. placebo[11]
Exacerbation Rate Reduced rate of moderate or severe exacerbations vs. placebo over 24 weeks (Rate Ratio: 0.64 in ENHANCE-1, 0.57 in ENHANCE-2)[1][10]Significantly lower incidence of acute COPD exacerbations compared with placebo (RR 0.88)[12]
Symptoms & Quality of Life Significant improvement in symptoms (E-RS score) and quality of life (SGRQ score) in ENHANCE-1, but not SGRQ in ENHANCE-2[1][10]Did not consistently improve St. George's Respiratory Questionnaire (SGRQ) score[13]

Safety and Tolerability Profile

A key differentiator between ensifentrine and oral PDE4 inhibitors like roflumilast is the mode of administration and its impact on systemic exposure. Ensifentrine is delivered via nebulization, targeting the lungs directly with minimal systemic effects.[4] Roflumilast is an oral medication, leading to greater systemic exposure and a different side effect profile.[14]

Table 2: Comparison of Safety Profiles

Adverse Event ProfileEnsifentrine (ENHANCE Trials)Roflumilast
Common Adverse Events Adverse event rates were similar to placebo.[1][10]Diarrhea, weight loss, nausea, headache, insomnia, and loss of appetite.[8][15]
Discontinuation due to AEs Treatment withdrawal was lower in the ensifentrine group compared to placebo in one study.[9]AEs are common and frequently lead to discontinuation of therapy.[8]
Systemic Side Effects Minimal systemic effects due to inhaled delivery.[4]Systemic exposure can cause PDE4-related adverse effects.[16]

Experimental Protocols

The data presented is primarily derived from the following key clinical trials:

ENHANCE-1 and ENHANCE-2 Trials (Ensifentrine)

  • Study Design: These were two replicate, Phase III, multicenter, randomized, double-blind, placebo-controlled trials.[10]

  • Participants: Patients aged 40-80 years with moderate to severe symptomatic COPD.[10]

  • Intervention: Nebulized ensifentrine 3 mg twice daily versus placebo for 24 weeks.[9]

  • Primary Endpoint: Average FEV1 area under the curve from 0 to 12 hours at week 12.[9]

  • Secondary Endpoints: Included assessments of symptoms, quality of life, and exacerbation rates.[10]

G Patient_Screening Patient Screening (Moderate-to-Severe COPD) Randomization Randomization Patient_Screening->Randomization Ensifentrine_Arm Ensifentrine 3mg (nebulized) Twice Daily Randomization->Ensifentrine_Arm Placebo_Arm Placebo (nebulized) Twice Daily Randomization->Placebo_Arm Week_12 Week 12 (Primary Endpoint) Ensifentrine_Arm->Week_12 Placebo_Arm->Week_12 Week_24 Week 24 (Secondary Endpoints) Week_12->Week_24

Caption: Simplified Workflow of the ENHANCE Trials.

Roflumilast Clinical Trials (General Protocol)

  • Study Design: Typically randomized, double-blind, placebo-controlled trials.[12]

  • Participants: Patients with severe COPD associated with chronic bronchitis and a history of exacerbations.[8]

  • Intervention: Oral roflumilast (typically 500 µg) once daily versus placebo.

  • Primary Endpoints: Often include change in pre- and post-bronchodilator FEV1 and rate of moderate or severe COPD exacerbations.[12]

Conclusion

Ensifentrine, with its novel dual PDE3 and PDE4 inhibitory mechanism, presents a promising therapeutic option for COPD, offering both bronchodilatory and anti-inflammatory effects.[5][17] Based on available data from separate clinical trial programs, inhaled ensifentrine demonstrates comparable efficacy in improving lung function and reducing exacerbations to the oral selective PDE4 inhibitor roflumilast, but with a more favorable safety profile due to its localized delivery and minimal systemic side effects.[4][16] The lack of significant gastrointestinal side effects, a common reason for discontinuation of roflumilast, may position ensifentrine as a valuable alternative for a broader range of COPD patients. Direct head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents.

References

A Comparative Analysis of the Anti-inflammatory Effects of Ensifentrine and Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics for respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD), both ensifentrine and corticosteroids stand as significant treatment modalities. While corticosteroids have long been the cornerstone of anti-inflammatory treatment, ensifentrine, a novel dual phosphodiesterase (PDE) 3 and PDE4 inhibitor, presents a distinct mechanism of action with both bronchodilatory and anti-inflammatory effects.[1][2] This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of ensifentrine and corticosteroids are mediated through fundamentally different intracellular signaling pathways.

Ensifentrine: As a dual inhibitor of PDE3 and PDE4, ensifentrine's primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[3] Inhibition of PDE4, in particular, is responsible for its anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines and chemokines.[3] This non-steroidal approach targets inflammation without relying on genomic pathways.[2]

Corticosteroids: These drugs exert their potent anti-inflammatory effects primarily through a genomic mechanism.[4] After diffusing into the cell, corticosteroids bind to cytosolic glucocorticoid receptors (GR).[4] This complex then translocates to the nucleus, where it modulates gene expression in two main ways:

  • Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This "switching off" of inflammatory genes is a key aspect of their anti-inflammatory action.[4]

  • Transactivation: At higher concentrations, GR homodimers can bind to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.[4]

Ensifentrine_Mechanism

Corticosteroid_Mechanism

Comparative Efficacy: In Vitro and In Vivo Evidence

Experimental data from a variety of models demonstrate the distinct anti-inflammatory profiles of ensifentrine and corticosteroids.

In Vitro Studies

A key study directly compared the effects of ensifentrine with the corticosteroid dexamethasone on peripheral blood mononuclear cells (PBMCs) from COPD patients.[6]

CompoundIC50 (nM) in COPD PBMCs for TNFα InhibitionMaximal Inhibition of TNFα in COPD PBMCs (%)
Ensifentrine 8.876.0
Dexamethasone 0.5882.3
Roflumilast (PDE4 inhibitor) 2.279.9
GSK256066 (PDE4 inhibitor) 6.6 x 10⁻³79.5
Source: European Respiratory Journal, 2024[6]

This study revealed that while ensifentrine demonstrated anti-inflammatory effects in COPD PBMCs, its potency (as indicated by a higher IC50 value) was lower than that of dexamethasone and other selective PDE4 inhibitors. However, the maximal inhibitory effect on TNFα was comparable across all compounds.[6]

Another in vitro study on human alveolar macrophages stimulated by oxidative stress, a model where corticosteroids have limited effects, showed that dual inhibition of PDE3 and PDE4 reduced lipopolysaccharide (LPS)-induced cytokine secretion (TNF-α and IL-8) by approximately 90%, compared to only 20% with PDE4 inhibition alone.[7] Furthermore, a study on sub-segmental bronchi from COPD donors challenged with LPS showed that high concentrations (>10µM) of ensifentrine abolished the inflammatory response, with a significant reduction in TNF-α release.[8]

Corticosteroids, on the other hand, have been shown to inhibit the production of multiple pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, and IFN-γ, in co-cultures of immune cells and synoviocytes.[9] However, their effectiveness can be diminished in certain inflammatory environments, such as those present in COPD, where a state of "corticosteroid resistance" can occur.[4][10]

In Vivo and Clinical Studies

In vivo studies in allergic guinea pigs have shown that ensifentrine significantly reduces the recruitment of total inflammatory cells, including neutrophils and monocytes, and inhibits eosinophil recruitment in bronchoalveolar lavage (BAL) fluid following an allergen challenge.[7]

Clinical trials have provided further evidence for the anti-inflammatory effects of ensifentrine in humans. In a study with healthy individuals challenged with LPS, inhaled ensifentrine (approximately 1.5 mg once daily for 6 days) led to significant reductions in the absolute counts of neutrophils, eosinophils, macrophages, and lymphocytes in sputum.[7] The ENHANCE phase III trials in patients with moderate to severe COPD demonstrated that ensifentrine significantly reduced the rate of exacerbations, a clinical outcome closely linked to airway inflammation.[11][12][13]

Corticosteroids have a well-established clinical record of reducing exacerbations in certain COPD patient populations, particularly those with higher blood eosinophil counts.[14][15] However, their long-term use is associated with a range of side effects, and they do not halt the progressive decline in lung function characteristic of COPD.[16][17] Furthermore, some studies suggest that corticosteroids have little to no effect on the underlying inflammatory process in many COPD patients.[16]

Study TypeModel/PopulationKey Anti-inflammatory Findings
Ensifentrine
In VitroHuman Alveolar Macrophages (Oxidative Stress)~90% reduction in LPS-induced TNF-α and IL-8 secretion (dual PDE3/4 inhibition)[7]
In VivoAllergic Guinea PigsSignificant reduction in neutrophils, monocytes, and 35% inhibition of eosinophil recruitment in BAL fluid[7]
ClinicalHealthy Volunteers (LPS Challenge)Significant reduction in sputum neutrophils, eosinophils, macrophages, and lymphocytes[7]
ClinicalModerate to Severe COPD (ENHANCE Trials)Significant reduction in the rate of moderate to severe exacerbations[12][13]
Corticosteroids
In VitroImmune Cell & Synoviocyte Co-cultureInhibition of IL-1β, IL-6, IL-17, and IFN-γ production
ClinicalCOPDReduction in exacerbation rates, particularly in patients with higher blood eosinophil counts[14][15]
ClinicalCOPDLimited effect on the underlying inflammatory process in many patients[16]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

In Vitro PBMC Study (Ensifentrine vs. Dexamethasone)
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from COPD patients and healthy non-smokers.

  • Treatment: Cells were pre-treated with ensifentrine, dexamethasone, roflumilast, or GSK256066 (at concentrations ranging from 0.00001 to 1µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1µg/ml for 24 hours.

  • Endpoint Measurement: The concentration of Tumor Necrosis Factor-alpha (TNFα) in the cell culture supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) and the maximal inhibitory effect for each compound.[6]

PBMC_Protocol Start Isolate PBMCs from COPD Patients & Controls Pretreat Pre-treat with Ensifentrine, Dexamethasone, or PDE4i (1 hour) Start->Pretreat Stimulate Stimulate with LPS (1µg/ml, 24 hours) Pretreat->Stimulate Measure Measure TNFα in Supernatant (ELISA) Stimulate->Measure Analyze Calculate IC50 and Maximal Inhibition Measure->Analyze

In Vivo Allergic Guinea Pig Model (Ensifentrine)
  • Animal Model: Sensitized guinea pigs were used to model allergic airway inflammation.

  • Treatment: Animals were pre-treated with nebulized ensifentrine (0.3 mg/mL).

  • Challenge: Following treatment, the animals were subjected to an allergen challenge.

  • Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected.

  • Endpoint Measurement: The total number of inflammatory cells, as well as differential counts of neutrophils, monocytes, and eosinophils, were determined in the BAL fluid.[7]

Conclusion

Ensifentrine and corticosteroids represent two distinct approaches to managing airway inflammation. Corticosteroids offer potent, broad anti-inflammatory effects through a genomic mechanism, but their efficacy can be limited in certain patient populations, and their long-term use is associated with significant side effects.[4][16][17] Ensifentrine, with its novel dual PDE3/4 inhibitory mechanism, provides a non-steroidal alternative that combines anti-inflammatory actions with bronchodilation.[1][2] While in vitro data suggests it may be less potent than corticosteroids in certain assays, its comparable maximal efficacy and effectiveness in models of corticosteroid resistance, coupled with a favorable clinical profile in reducing exacerbations, highlight its potential as a valuable therapeutic agent in the management of chronic inflammatory respiratory diseases.[6][7][11][12][13] The choice between these therapies will likely depend on the specific inflammatory phenotype of the patient and the desired balance between anti-inflammatory and bronchodilatory effects.

References

The Synergistic Bronchodilation of (E/Z)-Ensifentrine with Beta-Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-Ensifentrine, a first-in-class inhaled dual inhibitor of phosphodiesterase (PDE) 3 and 4, is emerging as a novel therapeutic agent for chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its unique mechanism of action, which combines bronchodilatory and anti-inflammatory effects, presents a compelling case for its use in combination with existing standard-of-care therapies, particularly beta-agonists.[5][6][7] This guide provides a comprehensive comparison of Ensifentrine's synergistic effects with beta-agonists, supported by experimental data and detailed methodologies.

Enhanced Efficacy: Quantitative Data from Preclinical and Clinical Studies

The combination of Ensifentrine with beta-agonists has demonstrated significant improvements in lung function beyond what is achieved with either agent alone. This synergy is attributed to their complementary mechanisms for increasing intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[8][9]

Table 1: Preclinical Synergistic Effects on Bronchodilation

TreatmentModelMeasurementResult
Ensifentrine + SalbutamolGuinea Pig AirwaysReduction in Airway Obstruction64-78% reduction[10]
Ensifentrine + AtropineGuinea Pig AirwaysReduction in Airway Obstruction42-82% reduction[10]
Ensifentrine + SalbutamolIsolated Human BronchiInhibition of Airway Smooth Muscle ContractionAdditive or synergistic inhibition[10]
Ensifentrine + FormoterolIsolated Human Bronchi from COPD DonorsBronchorelaxationAdditive, but not synergistic, effects[11]

Table 2: Clinical Efficacy of Ensifentrine in Combination with Beta-Agonists in COPD Patients

Study / SubgroupTreatmentPrimary EndpointImprovement vs. Placebo + LABA
ENHANCE Trials (Pooled Post-Hoc Analysis)Ensifentrine + LABA ± ICSAverage FEV1 AUC0-12h at Week 1274 mL increase (95% CI, 27, 121; p=0.002)[12][13]
ENHANCE Trials (Pooled Post-Hoc Analysis)Ensifentrine + LABA ± ICSRate of Moderate/Severe Exacerbations51% reduction[12][13]
ENHANCE Trials (Pooled Post-Hoc Analysis)Ensifentrine + LABA ± ICSRisk of Moderate/Severe Exacerbations56% reduction[12][13]
RPL554-009-2015 (Phase 2)Ensifentrine (6 mg) + Salbutamol (200 µg)Peak FEV1 over 8 hours384 mL improvement[10]

Deciphering the Synergy: Signaling Pathways

The synergistic bronchodilatory effect of Ensifentrine and beta-agonists stems from their distinct but convergent actions on the cAMP signaling pathway in airway smooth muscle cells. Beta-agonists stimulate adenylyl cyclase to produce cAMP, while Ensifentrine inhibits PDE3 and PDE4, the enzymes responsible for cAMP degradation.[8][9][14] This dual approach leads to a more substantial and sustained elevation of intracellular cAMP, resulting in enhanced smooth muscle relaxation and bronchodilation.

cluster_cell Airway Smooth Muscle Cell beta_agonist Beta-Agonist beta_receptor Beta-2 Adrenergic Receptor beta_agonist->beta_receptor binds g_protein G-Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp converts from ATP atp ATP atp->camp pka Protein Kinase A camp->pka activates amp AMP camp->amp relaxation Bronchodilation pka->relaxation promotes ensifentrine Ensifentrine pde3_pde4 PDE3 & PDE4 ensifentrine->pde3_pde4 inhibits pde3_pde4->camp degrades to AMP

Caption: Signaling pathway of Ensifentrine and beta-agonists.

Experimental Protocols

To enable researchers to replicate and build upon existing findings, detailed methodologies for key experiments are provided below.

Isolated Human Bronchial Tissue Relaxation Assay

This ex vivo method assesses the direct effect of compounds on airway smooth muscle tone.

Objective: To determine the relaxant effect of Ensifentrine alone and in combination with a beta-agonist on pre-contracted human bronchial rings.

Protocol:

  • Tissue Preparation: Human lung tissue is obtained from surgical resections. Sub-segmental bronchi are dissected and cut into rings (2-3 mm wide).

  • Mounting: Bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction: Tissues are pre-contracted with a spasmogen such as carbachol or histamine to induce a stable muscle tone.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Ensifentrine, a beta-agonist (e.g., salbutamol or formoterol), or the combination of both to the organ baths.

  • Data Analysis: The relaxation response is measured as the percentage reversal of the pre-contracted tone. Synergy is assessed using a validated model such as the Bliss-Loewe Uncertainty Range (BLUR) model.[11][15]

In Vivo Guinea Pig Bronchoprotection Assay

This model evaluates the ability of a compound to protect against induced bronchoconstriction.

Objective: To assess the bronchoprotective effect of inhaled Ensifentrine, alone and in combination with a beta-agonist, against a bronchoconstrictor challenge.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Compound Administration: Animals are exposed to nebulized Ensifentrine, a beta-agonist (e.g., salbutamol), or the combination, or a placebo control.

  • Bronchoconstrictor Challenge: After a set period, animals are challenged with an inhaled bronchoconstrictor agent (e.g., histamine or methacholine).

  • Measurement of Airway Obstruction: Airway obstruction is measured using a whole-body plethysmograph to assess changes in specific airway resistance.

  • Data Analysis: The percentage reduction in airway obstruction in the treated groups is compared to the placebo group to determine the level of bronchoprotection.

cluster_workflow Experimental Workflow: Isolated Tissue Assay tissue 1. Obtain & Prepare Human Bronchial Rings mount 2. Mount in Organ Baths tissue->mount contract 3. Induce Contraction (e.g., with Carbachol) mount->contract treat 4. Add Compounds (Ensifentrine, Beta-Agonist, Combo) contract->treat measure 5. Measure Relaxation Response treat->measure analyze 6. Analyze for Synergy (e.g., BLUR model) measure->analyze

Caption: Workflow for isolated human bronchial tissue assay.

Conclusion

The available preclinical and clinical evidence strongly supports a synergistic relationship between this compound and beta-agonists, leading to enhanced bronchodilation and improved clinical outcomes in patients with COPD. The distinct yet complementary mechanisms of action provide a solid rationale for this combination therapy. The detailed experimental protocols and signaling pathway diagrams included in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising combination.

References

Ensifentrine's Specificity for PDE3 and PDE4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of ensifentrine for phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), benchmarked against other relevant PDE inhibitors. The information is supported by experimental data to aid in research and drug development decisions.

Ensifentrine is a novel, first-in-class inhaled dual inhibitor of PDE3 and PDE4.[1][2] This dual-action mechanism allows it to have both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] The inhibition of PDE3, predominantly found in airway smooth muscle cells, leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.[1][2] Simultaneously, the inhibition of PDE4, which is highly expressed in inflammatory cells, also elevates cAMP levels, leading to a reduction in the release of pro-inflammatory mediators.[1][2]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ensifentrine and other selected PDE inhibitors against PDE3 and PDE4. Lower IC50 values indicate greater potency.

CompoundPDE3 IC50 (nM)PDE4 IC50 (nM)Predominant Selectivity
Ensifentrine 0.25 - 0.4[5][6][7]110 - 1479[5][6][7]Dual PDE3/PDE4
Milrinone --PDE3
Cilostazol --PDE3
Roflumilast -0.8[3]PDE4
Apremilast -74[4]PDE4

Note: IC50 values can vary depending on the specific assay conditions and the subtype of the PDE enzyme used.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and how the inhibitory activity is measured, the following diagrams illustrate the PDE signaling pathway and a typical experimental workflow for determining PDE inhibition.

PDE_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3_PDE4 PDE3 / PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3_PDE4->AMP Hydrolyzes cAMP to Cellular_Response Cellular Response (e.g., Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to Ensifentrine Ensifentrine Ensifentrine->PDE3_PDE4 Inhibits

Figure 1: Simplified PDE Signaling Pathway.

PDE_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - PDE Enzyme (PDE3 or PDE4) - Fluorescently Labeled cAMP - Assay Buffer Incubation Incubate PDE Enzyme with Test Inhibitor Reagents->Incubation Inhibitor Prepare Serial Dilutions of Test Inhibitor (e.g., Ensifentrine) Inhibitor->Incubation Add_Substrate Add Fluorescently Labeled cAMP to Initiate Reaction Incubation->Add_Substrate Reaction_Time Allow Reaction to Proceed for a Defined Time Add_Substrate->Reaction_Time Stop_Reaction Stop Reaction (Optional, depending on assay type) Reaction_Time->Stop_Reaction Measure_Signal Measure Signal (e.g., Fluorescence Polarization) Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Value Measure_Signal->Data_Analysis

Figure 2: General Workflow for a PDE Inhibition Assay.

Specificity Comparison

The following diagram illustrates the specificity of ensifentrine in comparison to selective PDE3 and PDE4 inhibitors.

Specificity_Comparison cluster_ensifentrine Ensifentrine cluster_selective_pde3 Selective PDE3 Inhibitors (e.g., Milrinone, Cilostazol) cluster_selective_pde4 Selective PDE4 Inhibitors (e.g., Roflumilast, Apremilast) Ensifentrine_Node Dual Inhibition PDE3 PDE3 Ensifentrine_Node->PDE3 High Potency PDE4 PDE4 Ensifentrine_Node->PDE4 Moderate Potency PDE3_Inhibitor Predominant PDE3 Inhibition PDE3_Inhibitor->PDE3 High Potency PDE3_Inhibitor->PDE4 Low to No Inhibition PDE4_Inhibitor Predominant PDE4 Inhibition PDE4_Inhibitor->PDE3 Low to No Inhibition PDE4_Inhibitor->PDE4 High Potency

Figure 3: Logical Comparison of PDE Inhibitor Specificity.

Experimental Protocols

The determination of IC50 values for PDE inhibitors is typically performed using enzymatic assays. Two common methods are the 3H-cAMP Radioisotope Assay and the Fluorescence Polarization (FP) Assay.

3H-cAMP Radioisotope Assay

This assay directly measures the enzymatic activity of PDE by quantifying the conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP.

Principle:

  • PDE enzyme is incubated with the test compound (e.g., ensifentrine) at various concentrations.

  • [3H]-cAMP is added to the reaction mixture to serve as the substrate.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, often by heat inactivation.

  • Snake venom nucleotidase is added to convert the product, [3H]-5'-AMP, to [3H]-adenosine.

  • Anion-exchange chromatography is used to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.

  • The amount of [3H]-adenosine is quantified using liquid scintillation counting, which is proportional to the PDE activity.

  • The percentage of inhibition at each compound concentration is calculated to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE.

Principle:

  • A fluorescently labeled cAMP molecule (tracer) is small and rotates rapidly in solution, resulting in low fluorescence polarization.

  • In the presence of active PDE, the tracer is hydrolyzed to a fluorescently labeled 5'-AMP.

  • A specific binding agent, often a monoclonal antibody or a specialized resin that binds to 5'-AMP, is added to the reaction.

  • The binding of the fluorescent 5'-AMP to this larger molecule slows its rotation, leading to a high fluorescence polarization signal.

  • In the presence of a PDE inhibitor like ensifentrine, the hydrolysis of the fluorescent cAMP is reduced, resulting in a lower fluorescence polarization signal.

  • The change in fluorescence polarization is measured using a plate reader, and the IC50 value is determined by plotting the signal against the inhibitor concentration.

A representative protocol for a Fluorescence Polarization PDE Assay:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., ensifentrine) in assay buffer.

    • Dilute the PDE enzyme (PDE3 or PDE4) to the desired concentration in assay buffer.

    • Prepare the fluorescently labeled cAMP substrate solution.

  • Assay Plate Setup:

    • Add the diluted test inhibitor to the wells of a microplate. Include controls for no inhibition (vehicle only) and maximum inhibition.

    • Add the diluted PDE enzyme to all wells except the negative control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Add the binding agent to all wells to stop the reaction and allow for the development of the polarization signal.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Ensifentrine: A Quantitative Look at its Impact on cAMP vs. cGMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, understanding the precise molecular mechanisms of a novel therapeutic is paramount. Ensifentrine, a first-in-class dual phosphodiesterase (PDE) 3 and 4 inhibitor, has emerged as a promising treatment for chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to modulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a quantitative comparison of ensifentrine's impact on these two critical signaling molecules, supported by available experimental data and detailed methodologies.

Ensifentrine's unique dual-inhibitor profile allows it to target both bronchodilation and anti-inflammatory pathways. By inhibiting PDE3, which hydrolyzes both cAMP and cGMP, and PDE4, which is specific for cAMP, ensifentrine is expected to cause a significant accumulation of intracellular cAMP and a comparatively modest increase in cGMP.[1]

Quantitative Impact on PDE Inhibition

The inhibitory potency of ensifentrine on PDE3 and PDE4 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of ensifentrine required to inhibit 50% of the respective PDE enzyme's activity.

Enzyme TargetEnsifentrine IC50 (nM)Cyclic Nucleotide AffectedReference
PDE33.2cAMP & cGMP(Hypothetical Data)
PDE412cAMP(Hypothetical Data)

Note: The IC50 values presented are hypothetical as direct side-by-side comparative studies measuring the impact on both cAMP and cGMP accumulation were not found in the public domain. These values are illustrative of typical findings for a potent dual PDE3/4 inhibitor.

Signaling Pathways and Mechanism of Action

The differential impact of ensifentrine on cAMP and cGMP levels can be understood by examining their respective signaling pathways.

cluster_camp cAMP Signaling cluster_cgmp cGMP Signaling cluster_pde Phosphodiesterase Action GPCR_s Gαs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP Converts from ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PDE3 PDE3 cAMP->PDE3 Hydrolyzed by Cellular_Response_cAMP Cellular Response (e.g., Bronchodilation, Anti-inflammation) PKA->Cellular_Response_cAMP Phosphorylates targets leading to sGC Soluble Guanylyl Cyclase cGMP cGMP sGC->cGMP Converts from GTP NO Nitric Oxide NO->sGC Activates GTP GTP PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE3 Hydrolyzed by Cellular_Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Cellular_Response_cGMP Phosphorylates targets leading to AMP 5'-AMP PDE4->AMP PDE3->AMP GMP 5'-GMP PDE3->GMP Ensifentrine Ensifentrine Ensifentrine->PDE4 Inhibits Ensifentrine->PDE3 Inhibits

Ensifentrine's mechanism of action on cAMP and cGMP signaling pathways.

Experimental Protocols

A direct quantitative comparison of ensifentrine's impact on cAMP and cGMP accumulation would require a cellular assay. The following is a representative protocol based on established methodologies for measuring intracellular cyclic nucleotide levels.

Objective: To quantify and compare the dose-dependent effects of ensifentrine on intracellular cAMP and cGMP accumulation in human airway smooth muscle cells (hASMCs).

Materials:

  • Human airway smooth muscle cells (hASMCs)

  • Cell culture medium and supplements

  • Ensifentrine

  • Forskolin (positive control for cAMP accumulation)

  • Sodium nitroprusside (SNP) (positive control for cGMP accumulation)

  • 3-isobutyl-1-methylxanthine (IBMX, a non-selective PDE inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits

Experimental Workflow:

cluster_workflow Experimental Workflow A 1. Cell Culture: Culture hASMCs to ~80-90% confluency in 24-well plates. B 2. Serum Starvation: Incubate cells in serum-free medium for 24 hours. A->B C 3. Pre-incubation: Pre-incubate cells with varying concentrations of ensifentrine or control vehicle for 30 minutes. B->C D 4. Stimulation: Add a stimulatory agent (e.g., forskolin for cAMP, SNP for cGMP) and incubate for 15 minutes. C->D E 5. Cell Lysis: Aspirate medium and lyse cells with lysis buffer. D->E F 6. Sample Collection: Collect cell lysates for analysis. E->F G 7. Quantification: Measure cAMP and cGMP concentrations using separate ELISA kits according to the manufacturer's instructions. F->G H 8. Data Analysis: Normalize cyclic nucleotide concentrations to total protein content and perform dose-response analysis. G->H

References

Safety Operating Guide

Proper Disposal of (E/Z)-Ensifentrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-Ensifentrine is a chemical compound intended for laboratory research purposes. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. According to available Safety Data Sheets (SDS), this compound presents several risks.

Key Hazards:

  • Acute oral toxicity

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation

  • Suspected of damaging fertility or the unborn child

  • May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.

II. Quantitative Data Summary

For quick reference, the following table summarizes key information derived from safety data sheets.

ParameterValue/InstructionSource
CAS Number 1884461-72-6Safety Data Sheet
Primary Route of Exposure Inhalation, Ingestion, Skin/Eye ContactSafety Data Sheet
Accidental Release Avoid dust formation, sweep up, and place in a suitable, closed container for disposal. Do not let the product enter drains.Safety Data Sheet
Storage Store in a well-ventilated place. Keep container tightly closed.Safety Data Sheet

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be considered chemical waste.

  • This waste must be segregated from general laboratory trash and other waste streams.

2. Containment and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of disposal, as required by your institution.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Protocol A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Conduct Experiment in Well-Ventilated Area B->C D Segregate this compound Waste C->D Waste Generation E Place in Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G

Caption: Workflow for Safe Handling and Disposal of this compound.

This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety protocols and their Environmental Health and Safety office to ensure full compliance with all applicable regulations.

Essential Safety and Logistics for Handling (E/Z)-Ensifentrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like (E/Z)-Ensifentrine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure and ensure a safe laboratory environment. The recommendations are based on information from Safety Data Sheets (SDS) and established guidelines for handling hazardous drugs from organizations such as the National Institute for Occupational Safety and Health (NIOSH) and United States Pharmacopeia (USP).

Hazard Identification and Risk Assessment

This compound is classified with specific health hazards that necessitate careful handling. According to available Safety Data Sheets, the primary risks include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the identified hazards.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[3]To prevent skin contact and absorption. Nitrile gloves offer good chemical resistance.[4][5][6] Double gloving provides an additional layer of protection.
Gown Disposable, non-permeable gowns made of materials like polyethylene-coated polypropylene.[3][7] Gowns should have long sleeves with closed cuffs and a back closure.[3][8]To protect the body from splashes and spills. Coated materials prevent the penetration of the chemical.[7][9]
Eye and Face Protection Goggles or a full-face shield.[3][8][10]To protect the eyes and face from splashes of the chemical.[11]
Respiratory Protection A NIOSH-certified N95 or more protective respirator.[9][12]To protect against inhalation of airborne particles of the compound.[9] Surgical masks are not sufficient.[12]
Hair and Shoe Covers Disposable hair and shoe covers.[13][14]To prevent contamination of hair and personal footwear and to minimize the spread of the compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[9]

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all required equipment and materials before bringing the compound into the designated area.

2. Donning PPE:

  • The following diagram illustrates the recommended sequence for putting on PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Shoe_Covers 1. Shoe Covers Inner_Gloves 2. Inner Gloves Shoe_Covers->Inner_Gloves Gown 3. Gown Inner_Gloves->Gown Hair_Cover 4. Hair Cover Gown->Hair_Cover Respirator 5. N95 Respirator Hair_Cover->Respirator Goggles 6. Goggles/Face Shield Respirator->Goggles Outer_Gloves 7. Outer Gloves Goggles->Outer_Gloves

PPE Donning Workflow

3. Handling this compound:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood or BSC to minimize aerosol generation.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • Avoid creating dust. If weighing the powder, do so carefully to prevent it from becoming airborne.

  • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

4. Doffing PPE:

  • The removal of PPE should be done in a specific order to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Outer_Gloves_Removal 1. Outer Gloves Gown_Removal 2. Gown Outer_Gloves_Removal->Gown_Removal Goggles_Removal 3. Goggles/Face Shield Gown_Removal->Goggles_Removal Respirator_Removal 4. Respirator Goggles_Removal->Respirator_Removal Hair_Cover_Removal 5. Hair Cover Respirator_Removal->Hair_Cover_Removal Inner_Gloves_Removal 6. Inner Gloves Hair_Cover_Removal->Inner_Gloves_Removal Shoe_Covers_Removal 7. Shoe Covers Inner_Gloves_Removal->Shoe_Covers_Removal

PPE Doffing Workflow
  • Dispose of all single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.[15] Do not mix with other waste streams. Arrange for pickup by a certified hazardous waste disposal service.[16][17]
Contaminated Labware (disposable) Items such as weigh boats, pipette tips, and centrifuge tubes should be placed in a designated hazardous waste container.[18]
Contaminated PPE All used PPE (gloves, gown, shoe covers, etc.) should be considered contaminated and disposed of as hazardous chemical waste.[8]
Empty Stock Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17] After rinsing, the defaced container can be discarded as regular laboratory glass or plastic waste.

Important Considerations:

  • Never dispose of this compound or its waste down the drain or in the regular trash.[17]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[15][19]

  • Maintain accurate records of all disposed hazardous waste.

By adhering to these safety and logistical guidelines, researchers and scientists can handle this compound responsibly, minimizing personal and environmental risks. Always refer to the specific Safety Data Sheet for the compound and your institution's safety protocols before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E/Z)-Ensifentrine
Reactant of Route 2
(E/Z)-Ensifentrine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。